3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOUQXKVUKLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Guide to Pathways, Mechanisms, and Experimental Protocols
An In-depth Technical Guide:
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its unique electronic properties and ability to act as a versatile scaffold have made it a focus of intensive research. This guide provides a detailed technical overview of the synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block for the development of novel therapeutics, particularly in the area of kinase inhibition. We will explore the most prominent and efficient synthetic pathway, delving into the underlying reaction mechanisms, providing field-proven experimental protocols, and discussing the causality behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this valuable intermediate.
The Strategic Importance of the Pyrazole Scaffold
The Pyrazole Core in Modern Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. While rare in nature, their synthetic derivatives have a remarkably broad spectrum of biological activities, leading to extensive applications in both the pharmaceutical and agrochemical industries.[1][2] The pyrazole moiety is a bioisostere for various functional groups and can engage in crucial hydrogen bonding interactions with biological targets. This has led to its incorporation into several highly successful drugs, including the COX-2 inhibitor Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®).[1]
This compound: A Key Synthetic Intermediate
The title compound, this compound, is a bifunctional molecule of significant interest. It combines the pharmacologically important pyrazole ring with a pyridine moiety, a common feature in kinase inhibitors that often targets the ATP-binding site. The aldehyde functional group at the C4 position serves as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. This makes it an ideal precursor for constructing diverse chemical libraries and developing complex molecular architectures for drug discovery programs.[3][4]
Core Synthesis Strategy: A Two-Step Approach
The most reliable and widely adopted strategy for the synthesis of this compound involves a two-step sequence. The core logic is to first construct the 3-(pyridin-4-yl)-1H-pyrazole ring system and then introduce the aldehyde functionality at the C4 position through an electrophilic formylation reaction.
-
Pyrazole Ring Formation : Construction of the pyrazole core via a [3+2] cyclocondensation reaction.
-
Formylation : Introduction of the carbaldehyde group onto the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.
This approach is highly efficient and allows for modularity, should substitutions on the pyridine or pyrazole rings be desired.
Caption: High-level overview of the two-step synthesis pathway.
Pathway in Detail: Cyclocondensation and Vilsmeier-Haack Formylation
This section provides a granular, step-by-step analysis of the primary synthetic route.
Step 1: Synthesis of the 3-(Pyridin-4-yl)-1H-pyrazole Intermediate
The foundational step is the creation of the pyrazole ring. The classical and most direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] To generate the required 1,3-dicarbonyl equivalent with a pyridin-4-yl substituent, a common strategy is to first convert 4-acetylpyridine into a more reactive intermediate like an enaminone.
Causality and Expertise: Using an enaminone intermediate, such as one formed from the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), provides a stable yet highly reactive 1,3-dielectrophile.[1] This approach offers superior regioselectivity compared to using a symmetric 1,3-diketone, ensuring the pyridine moiety is positioned at C3 of the resulting pyrazole ring. The subsequent cyclocondensation with hydrazine hydrate proceeds under mild conditions to yield the desired 3-(pyridin-4-yl)-1H-pyrazole.
Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
-
Enaminone Formation:
-
To a solution of 4-acetylpyridine (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
-
-
Cyclocondensation:
-
Dissolve the crude enaminone intermediate in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 3-5 hours.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 3-(pyridin-4-yl)-1H-pyrazole.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems like pyrazoles.[5][6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7]
Mechanism of Formylation:
The reaction proceeds via electrophilic aromatic substitution. The C4 position of the 3-(pyridin-4-yl)-1H-pyrazole is the most electron-rich and sterically accessible site, making it highly susceptible to attack by the electrophilic Vilsmeier reagent (chloroiminium cation). The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final carbaldehyde.
Caption: Key steps in the Vilsmeier-Haack formylation mechanism.
Experimental Protocol: Synthesis of this compound
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.[5]
-
-
Formylation Reaction:
-
Dissolve 3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 2-4 hours.[8] Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The product will typically precipitate as a solid. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Physicochemical Properties and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [9][10] |
| Molecular Weight | 173.17 g/mol | [9][10] |
| Appearance | Expected to be an off-white to yellow solid | - |
| CAS Number | 1152541-94-0 | [11] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons. A distinct singlet in the downfield region (δ 9.5-10.5 ppm) is indicative of the aldehyde proton (-CHO). A broad singlet at high chemical shift will correspond to the N-H proton of the pyrazole ring.
-
¹³C NMR: The carbon NMR will show a signal for the aldehyde carbonyl carbon at approximately δ 185-195 ppm.
-
IR Spectroscopy: A strong absorption band between 1680-1710 cm⁻¹ will confirm the presence of the aldehyde carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving pyrazole ring formation via cyclocondensation followed by a regioselective Vilsmeier-Haack formylation. This pathway is efficient, scalable, and grounded in well-established organic chemistry principles. The resulting compound is a highly valuable and versatile intermediate, poised for further elaboration in the synthesis of complex heterocyclic systems for applications in drug discovery and materials science. Understanding the mechanistic nuances and experimental details outlined in this guide provides researchers with the foundational knowledge to confidently produce this important building block.
References
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. Available at: [Link]
-
3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 1152541-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the predicted spectral features, the rationale behind signal assignments, and the experimental protocols necessary for acquiring high-quality data.
Introduction: The Structural Significance of this compound
The molecule this compound incorporates three key functional components: a pyrazole ring, a pyridine ring, and an aldehyde group. The pyrazole moiety is a common scaffold in pharmaceuticals, known for a wide range of biological activities.[1][2] The pyridine ring introduces a basic nitrogen atom, influencing the molecule's solubility, hydrogen bonding capabilities, and potential for coordination chemistry. The aldehyde group is a versatile chemical handle for further synthetic transformations.
A critical aspect of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[2] This equilibrium can influence the observed NMR spectrum. In the case of this compound, two tautomeric forms are possible. Typically, this exchange is rapid at room temperature on the NMR timescale, resulting in an averaged spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.9 - 10.1 | s | - |
| H-5 (pyrazole) | 8.5 - 8.7 | s | - |
| H-2', H-6' (pyridine) | 8.6 - 8.8 | d | ~6.0 |
| H-3', H-5' (pyridine) | 7.8 - 8.0 | d | ~6.0 |
| NH (pyrazole) | 13.5 - 14.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CHO | 185 - 187 |
| C-5 (pyrazole) | 140 - 142 |
| C-3 (pyrazole) | 150 - 152 |
| C-4 (pyrazole) | 115 - 117 |
| C-4' (pyridine) | 138 - 140 |
| C-2', C-6' (pyridine) | 150 - 152 |
| C-3', C-5' (pyridine) | 121 - 123 |
Rationale for Spectral Predictions and Assignment Strategy
The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the electron-withdrawing and anisotropic effects of the constituent rings and the aldehyde group.[3][4] A definitive assignment, however, requires a suite of 2D NMR experiments.
¹H NMR Spectrum Analysis
-
Aldehyde Proton (CHO): The proton of an aldehyde group is characteristically found at a very downfield position (9-10 ppm) due to the strong deshielding effect of the carbonyl group.[5] It is expected to be a sharp singlet as it has no adjacent protons to couple with.
-
Pyrazole H-5: This proton is on a carbon adjacent to a nitrogen atom and is part of an aromatic system. Its chemical shift is expected to be significantly downfield.
-
Pyridine Protons (H-2'/H-6' and H-3'/H-5'): The pyridine ring will exhibit a classic AA'BB' or a simple doublet of doublets system. The protons ortho to the nitrogen (H-2' and H-6') are more deshielded and will appear at a lower field than the protons meta to the nitrogen (H-3' and H-5').
-
Pyrazole NH Proton: The N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet at a very downfield position due to hydrogen bonding with the solvent.
¹³C NMR Spectrum Analysis
-
Aldehyde Carbonyl (CHO): The carbon of an aldehyde carbonyl group is highly deshielded and typically resonates in the 185-200 ppm region.
-
Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are influenced by the two nitrogen atoms and the substituents. C-3 and C-5, being directly attached to nitrogen, are generally at a lower field than C-4.
-
Pyridine Carbons (C-2'/C-6', C-3'/C-5', C-4'): The pyridine carbons show a predictable pattern. The carbons ortho and para to the nitrogen (C-2'/C-6' and C-4') are more deshielded than the meta carbons (C-3'/C-5').
2D NMR for Unambiguous Assignment
To move from prediction to certainty, a series of 2D NMR experiments is indispensable. The following workflow illustrates the logical progression for complete structural assignment.[6][7]
Experimental Protocols
Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Compound Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is recommended for its excellent solvating power for this class of compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. [8]4. Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer. [8][9] ¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 16 ppm (to cover the range from TMS to the acidic NH proton).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer manufacturer.
-
For HMBC, set the long-range coupling constant to an average value of 8-10 Hz to observe typical ²J and ³J correlations. [6]* The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. These should be optimized based on the sample concentration and desired data quality.
Conclusion
The structural elucidation of this compound is a textbook example of the power of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial insights, a combination of 2D techniques, particularly COSY, HSQC, and HMBC, is essential for the unambiguous assignment of all proton and carbon signals. The predicted spectral data and the analytical strategies outlined in this guide provide a robust framework for researchers working with this molecule and other complex heterocyclic systems. Adherence to rigorous experimental protocols will ensure the acquisition of high-quality data, which is the foundation of confident structural assignment.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Klanjšek, G., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6641. [Link]
-
University of Oxford. (n.d.). NMR Textbooks. NMR Facility. [Link]
-
Klanjšek, G., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
-
Pozharskii, A. F., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26959-26991. [Link]
-
D'hooghe, M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(8), 1347. [Link]
-
D'hooghe, M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]
-
Reddit. (2022, February 28). Resources for learning NMR for a new practicing organic chemist? r/Chempros. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Fernandes, D. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]
-
Al-Zaydi, K. M. (2013). Efficient Syntheses of Some New Pyridine Based Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 26-39. [Link]
-
E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. [Link]
-
ResearchGate. (2008). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
ResearchGate. (n.d.). Synthesis of new pyrazole derivatives (3a-f). [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
-
Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. azolifesciences.com [azolifesciences.com]
- 5. omicsonline.org [omicsonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Mass spectrometry analysis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Introduction: Contextualizing a Key Heterocycle
In the landscape of medicinal chemistry and drug development, N-heterocyclic compounds form the backbone of countless therapeutic agents. Among these, structures combining pyrazole and pyridine rings are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents.[1][2] this compound is a molecule of interest, serving as a versatile synthetic intermediate for building more complex pharmaceutical candidates.[3][4]
Accurate structural confirmation and purity assessment are non-negotiable in the synthesis and application of such compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific rationale for methodological choices. We will cover ionization strategies, chromatographic separation, and the logical interpretation of fragmentation data, equipping researchers with the expertise to confidently characterize this and similar molecular scaffolds.
Physicochemical Profile and Its Mass Spectrometric Implications
Before any analysis, understanding the fundamental properties of the analyte is critical. These properties directly inform the selection of analytical parameters.
| Property | Value | Rationale for MS Strategy |
| Molecular Formula | C₉H₇N₃O | The presence of three nitrogen atoms makes the molecule basic and highly amenable to protonation for positive-mode electrospray ionization. |
| Average Molecular Weight | 173.17 g/mol | Guides the setting of the mass spectrometer's scan range to ensure the molecular ion is captured. |
| Monoisotopic (Exact) Mass | 173.0589 Da | This is the mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition via accurate mass measurement of the molecular ion. |
Data sourced from PubChem CID 43543033 and other chemical databases.[5]
Part 1: Foundational Methodology - Ionization and Separation
The successful analysis of this compound hinges on an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method. The choice of ionization source is the most critical decision.
The Rationale for Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the premier choice for this analyte. The rationale is rooted in the molecule's structure:
-
Protonation Sites: The pyridine nitrogen and the pyrazole ring nitrogens are Lewis bases. In the acidic environment of a typical reversed-phase mobile phase (e.g., containing 0.1% formic acid), these sites are readily protonated. This results in the highly efficient formation of the gaseous, positively charged molecular ion, [M+H]⁺, which is the prerequisite for mass analysis.
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process. This is crucial for preserving the intact molecular ion, [M+H]⁺, allowing for its unambiguous detection as the base peak or a prominent peak in the full scan (MS1) spectrum. This contrasts with "hard" techniques like Electron Ionization (EI), which often cause extensive fragmentation and may not show a molecular ion at all.
-
Compatibility: ESI provides a seamless interface between the liquid phase of HPLC and the high vacuum of the mass spectrometer, making it ideal for LC-MS workflows.[6]
Experimental Protocol: Sample and LC-MS Preparation
This protocol is a self-validating system designed for robust and reproducible results.
Objective: To prepare the analyte for LC-MS analysis and define the parameters for chromatographic separation and mass spectrometric detection.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Calibrated analytical balance
-
Volumetric flasks and autosampler vials
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1.0 mg of the compound.
-
Dissolve in a 1:1 (v/v) mixture of ACN and water in a 1.0 mL volumetric flask. Sonicate for 2 minutes to ensure complete dissolution. Causality: A 1:1 ACN/water mixture is a robust solvent for a wide range of polarities, ensuring solubility while remaining compatible with the initial mobile phase conditions.
-
-
Working Solution Preparation (10 µg/mL):
-
Perform a 1:100 serial dilution of the stock solution using 50% ACN/water as the diluent. This concentration is typically sufficient for modern ESI-MS instruments, preventing detector saturation while providing a strong signal.
-
-
Liquid Chromatography Parameters:
-
The goal of the chromatography is to separate the analyte from any impurities or starting materials and deliver it as a sharp peak to the mass spectrometer.
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1200 Series or equivalent | A standard, reliable system for analytical chemistry.[7] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The small particle size ensures high resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid acidifies the mobile phase to promote [M+H]⁺ ion formation and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute compounds across a range of polarities and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A standard volume to avoid overloading the column while ensuring a detectable signal. |
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
These parameters should be optimized for the specific instrument in use. The following are typical starting points for a Q-TOF or Orbitrap instrument.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | As justified above, to form the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 - 4.0 kV | Creates the potential difference necessary to generate the electrospray plume. |
| Gas Temperature | 300 - 350 °C | Aids in the desolvation of charged droplets. |
| Drying Gas Flow | 8 - 12 L/min | Nitrogen gas flow that assists in solvent evaporation. |
| MS1 Scan Range | m/z 50 - 500 | A range that comfortably includes the expected [M+H]⁺ ion (m/z 174.06) and potential low-mass fragments. |
LC-MS/MS Workflow Diagram
The following diagram illustrates the logical flow of the analytical process.
Caption: High-level workflow for LC-MS/MS analysis.
Part 2: Data Interpretation - From Molecular Ion to Fragmentation
Full Scan (MS1) Analysis
The first step in data analysis is to identify the molecular ion in the full scan spectrum. For this compound, we expect to see a prominent peak at m/z 174.0665 , corresponding to the protonated molecule ([C₉H₇N₃O + H]⁺). Using a high-resolution mass spectrometer, confirming this mass to within 5 ppm of the theoretical value provides strong evidence for the compound's elemental composition.
Tandem MS (MS/MS) and Fragmentation Logic
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the [M+H]⁺ ion (m/z 174.07) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation of N-heterocycles follows established chemical principles.[8][9][10] For this molecule, fragmentation is likely to occur at the aldehyde group and within the pyrazole ring.
Key Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): Aldehydes commonly lose the formyl group as neutral carbon monoxide (27.99 Da) upon fragmentation.[11] This is a highly favorable pathway, leading to a stable product ion.
-
[M+H]⁺ (m/z 174.07) → [M+H - CO]⁺ (m/z 146.07)
-
-
Pyrazole Ring Cleavage: Pyrazole rings are known to fragment via two primary routes: the expulsion of hydrocyanic acid (HCN) or the loss of a nitrogen molecule (N₂) after initial ring opening.[12]
-
Loss of HCN (27.01 Da): This is a very common fragmentation for nitrogen-containing rings.
-
[M+H]⁺ (m/z 174.07) → [M+H - HCN]⁺ (m/z 147.06)
-
-
Cleavage of the Pyridine-Pyrazole Bond: Scission of the bond between the two heterocyclic rings can lead to fragments corresponding to each ring system.
-
Formation of the pyridinyl cation (m/z 78.03) or a related species.
-
Formation of the protonated pyrazole-4-carbaldehyde cation (m/z 97.02).
-
-
The following table and diagram summarize the most probable high-intensity fragment ions.
| Predicted m/z | Formula of Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 146.0718 | C₈H₈N₃⁺ | CO | Loss of carbon monoxide from the aldehyde group. |
| 147.0561 | C₈H₇N₂O⁺ | HCN | Expulsion of hydrocyanic acid from the pyrazole ring. |
| 118.0558 | C₇H₆N₂⁺ | CO, N₂ | Sequential loss of carbon monoxide and dinitrogen. |
| 78.0344 | C₅H₄N⁺ | C₄H₃N₂O | Cleavage yielding the pyridinyl fragment. |
Predicted Fragmentation Diagram
This diagram visualizes the proposed fragmentation cascade originating from the protonated molecular ion.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. article.sapub.org [article.sapub.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. semanticscholar.org [semanticscholar.org]
Initial Biological Screening of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[1][2][3] The compound of interest, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, integrates this versatile pyrazole core with a pyridine ring, a combination known to engage with various enzymatic and receptor systems. The presence of the reactive carbaldehyde group further opens avenues for its potential as a covalent inhibitor or as a synthetic intermediate for a diverse chemical library. This guide outlines a comprehensive, multi-tiered strategy for the initial biological screening of this promising molecule, designed to efficiently elucidate its therapeutic potential.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C9H7N3O | PubChem[4] |
| Molecular Weight | 173.17 g/mol | PubChem[4] |
| IUPAC Name | 3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Santa Cruz Biotechnology[5] |
| CAS Number | 1152541-94-0 | ChemicalBook[6] |
| Predicted Solubility | Limited aqueous solubility is predicted based on analogues.[7] | In-house expertise |
Note: Experimental validation of solubility in relevant assay buffers is a critical preliminary step.
The Strategic Screening Cascade
The proposed screening strategy is designed as a funnel, beginning with broad cytotoxicity assessments to establish a therapeutic window, followed by a panel of targeted assays rationally selected based on the structural motifs of the compound. Early-stage ADME/Tox (Absorption, Distribution, Metabolism, Elimination, and Toxicity) considerations are integrated to ensure that promising hits have a higher probability of downstream success.[8][9][10]
Caption: A multi-tiered workflow for the initial biological screening of a novel compound.
Tier 1: Foundational Assays
Rationale: Establishing a Baseline for Cellular Toxicity
Before investigating specific therapeutic activities, it is imperative to determine the compound's general cytotoxicity. This step identifies the concentration range at which the compound can be tested without causing non-specific cell death, thereby defining a "therapeutic window." The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[11][12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a panel of human cell lines (e.g., a non-cancerous line like HEK293 and cancerous lines like HeLa and MCF-7) under standard conditions (37°C, 5% CO2).[11][12]
-
Harvest cells during the logarithmic growth phase and seed them into 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO-treated) and untreated controls.
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.[11]
-
Agitate the plates on a shaker for 10 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Tier 2: Broad Spectrum Activity Profiling
Based on the Tier 1 results and the known activities of pyrazole derivatives, the compound will be channeled into relevant broad-spectrum screens.
Antimicrobial Activity Screening
Rationale: The pyrazole scaffold is present in numerous compounds with documented antimicrobial activity.[3][14] A primary screen for antibacterial and antifungal activity is therefore a logical step. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[15][16][17]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase.
-
Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).[15]
-
-
Assay Plate Preparation:
-
Perform a two-fold serial dilution of the test compound in a 96-well plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[15][18]
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).
-
-
Incubation and MIC Determination:
Anticancer and Kinase Inhibition Profiling
Rationale: Many pyrazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[3] Kinases are a critical class of enzymes frequently dysregulated in cancer and other diseases, making them prime targets for drug development.[20] A broad screening approach is efficient for initial hit identification.[21][22]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method, often performed using luminescence-based kits that measure ATP consumption.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Dilute the target kinase (from a diverse panel) and its specific substrate in the kinase assay buffer.
-
Prepare an ATP solution at a concentration near the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the test compound, the diluted kinase, and the substrate.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity. This is commonly done by adding a reagent that converts ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™ Assay).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to controls.
-
Determine the IC50 value for any active compounds against specific kinases.
-
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.
Tier 3: Target Deconvolution and Mechanistic Assays
Promising hits from Tier 2 will undergo further investigation to confirm their activity and elucidate their mechanism of action.
Receptor Binding Assays
Rationale: The pyridine and pyrazole moieties can interact with a variety of receptors. If kinase inhibition is not observed, a logical next step is to screen for receptor binding activity, particularly against G-protein coupled receptors (GPCRs). Competitive radioligand binding assays are a classic and highly sensitive method for this purpose.[23][24][25]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Setup:
-
Incubation and Separation:
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand, typically via rapid vacuum filtration through a glass fiber filter.[26]
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
Conclusion: From Hit to Lead
This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. By progressing through a logical cascade of assays—from broad cytotoxicity to specific mechanistic studies—researchers can efficiently identify and characterize the compound's biological activities. Positive results in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies and more comprehensive preclinical development, ultimately paving the way from a preliminary "hit" to a viable drug "lead." The integration of early ADME/Tox assessments is crucial for mitigating late-stage failures and ensuring the selection of candidates with the highest potential for clinical success.[27][28]
References
- Vertex AI Search. (2022). Importance of ADME/Tox in Early Drug Discovery.
- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today.
- El-Sayed, M. T., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry.
- Gouda, M. A., et al. (2019).
- Emery Pharma. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
- Al-Ostath, A., et al. (2022).
- STEMCELL Technologies. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
- Thermo Fisher Scientific. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Al-Dhfyan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences.
- Spizek, J., & Rezanka, T. (2017).
- Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
- IAEA. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Martens, S. (2023). In vitro kinase assay.
- Wencewicz, T. A., & Miller, M. J. (2017). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Wikipedia. (n.d.). Ligand binding assay.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
- Mast Group. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC.
- Weizmann Institute of Science. (2013).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
- ChemicalBook. (n.d.). This compound Product Description.
- MDPI. (2021).
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde.
Sources
- 1. Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1152541-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rapidmicrobiology.com [rapidmicrobiology.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cell4pharma.com [cell4pharma.com]
Structural Elucidation of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrazole and pyridine rings are particularly prominent, valued for their diverse biological activities and versatile chemical properties.[1][2] The molecule 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde represents a confluence of these two critical pharmacophores, further functionalized with a reactive carbaldehyde group. This strategic combination makes it a highly valuable building block for synthesizing more complex molecular architectures in drug discovery programs.
This guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic integration of multiple analytical techniques. The causality behind experimental choices will be detailed, ensuring that the workflow serves as a self-validating system for confirming the molecular identity and purity of the target compound.
A Note on Synthesis: The Vilsmeier-Haack Approach
Before any analysis can begin, the material must be synthesized. A prevalent and effective method for the formylation of pyrazole rings is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction typically involves treating a suitable hydrazone precursor with a Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent to install the aldehyde group at the C4 position of the newly formed pyrazole ring. Understanding the synthetic route provides crucial context, allowing the analytical scientist to anticipate potential side products or impurities.
Part 1: Foundational Analysis via Mass Spectrometry
Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound, providing the most direct initial confirmation of a successful reaction.
Causality of Technique Selection: By yielding the mass-to-charge ratio (m/z) of the molecular ion, MS validates the fundamental atomic composition. High-resolution mass spectrometry (HRMS) can further provide an exact mass, allowing for the determination of the molecular formula with high confidence, a critical step in distinguishing between potential isomers.
Expected Data & Interpretation
For this compound (Molecular Formula: C₉H₇N₃O), the expected monoisotopic mass is 173.0589 Da.[7]
-
Molecular Ion Peak (M+H)⁺: In a typical ESI-MS experiment run in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 174.066. The observation of this peak is the first piece of evidence supporting the successful synthesis of the target compound.
-
Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint. Key expected fragments for this molecule would arise from the cleavage of the pyrazole or pyridine rings, or the loss of the formyl group (loss of CO, 28 Da), which would further corroborate the proposed structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Configure the mass spectrometer for positive ion mode electrospray ionization. Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for compounds in this mass range.
-
Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical calculated mass. If using HRMS, confirm that the measured exact mass corresponds to the molecular formula C₉H₇N₃O within a narrow mass error tolerance (typically < 5 ppm).
Part 2: Functional Group Identification with Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Its power lies in its ability to quickly confirm the successful installation of key functionalities, such as the aldehyde's carbonyl group.
Causality of Technique Selection: The Vilsmeier-Haack synthesis is specifically designed to introduce a C=O bond and an aldehydic C-H bond. IR spectroscopy provides direct, unambiguous evidence of these specific vibrational modes, thus validating the outcome of the formylation reaction.
Expected Data & Interpretation
The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch | Conjugated Aldehyde | ~1690 - 1705[8][9] | Confirms the presence of the carbonyl group. Conjugation to the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹). |
| C-H Stretch | Aldehyde | ~2720 and ~2820[8][9][10] | A highly characteristic pair of peaks for an aldehyde C-H bond. The peak around 2720 cm⁻¹ is particularly diagnostic.[10] |
| N-H Stretch | Pyrazole Ring | ~3100 - 3300 (broad) | Indicates the presence of the N-H bond within the pyrazole heterocycle. |
| C=N / C=C Stretch | Pyrazole & Pyridine Rings | ~1400 - 1620 | A complex series of absorptions confirming the aromatic/heterocyclic ring structures. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment.
-
Sample Scan: Run the sample scan to obtain the infrared spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Part 3: Definitive Structural Mapping via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide the definitive proof of structure.
Causality of Technique Selection: While MS confirms mass and IR confirms functional groups, only NMR can map the carbon-hydrogen framework. It reveals proton-proton adjacencies (through spin-spin coupling) and provides a unique signature for each chemically distinct proton and carbon, allowing for the complete assembly of the molecular puzzle.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum gives a precise count of the different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Significance |
| Aldehyde (-CHO) | 9.8 - 10.2[8][9][10][11] | Singlet (s) | 1H | A highly deshielded, singlet peak in a unique region of the spectrum, providing definitive evidence of the aldehyde proton. |
| Pyrazole N-H | > 10 (broad) | Broad Singlet (br s) | 1H | A broad, exchangeable proton signal. Its position can be concentration and solvent dependent. |
| Pyridine (H2', H6') | ~8.7 - 8.9 | Doublet (d) | 2H | Protons ortho to the pyridine nitrogen are strongly deshielded. |
| Pyrazole (C5-H) | ~8.3 - 8.6 | Singlet (s) | 1H | The lone proton on the pyrazole ring, appearing as a sharp singlet. |
| Pyridine (H3', H5') | ~7.8 - 8.0 | Doublet (d) | 2H | Protons meta to the pyridine nitrogen. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Significance |
| Aldehyde (C=O) | 185 - 195[11][12] | The most downfield signal, characteristic of an aldehyde carbonyl carbon. |
| Pyridine C4' | ~151 | Carbon atom attached to the pyrazole ring. |
| Pyridine C2', C6' | ~150 | Equivalent carbons ortho to the nitrogen. |
| Pyrazole C3 | ~148 | Carbon bearing the pyridine substituent. |
| Pyrazole C5 | ~135 | Carbon bearing the C5-H proton. |
| Pyridine C3', C5' | ~121 | Equivalent carbons meta to the nitrogen. |
| Pyrazole C4 | ~115 | Carbon bearing the aldehyde group. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Part 4: Visualization of the Elucidation Workflow
A logical workflow is critical for efficient and accurate structural determination. The following diagram illustrates the systematic approach, integrating data from each technique to build a conclusive structural assignment.
Caption: A workflow diagram for the structural elucidation of the target compound.
Part 5: Unambiguous Assignment with 2D NMR
While 1D NMR provides substantial data, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed to eliminate any remaining ambiguity. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, cementing the connectivity between the distinct fragments of the molecule.
Key Expected HMBC Correlations:
-
Aldehyde Proton (CHO) to Pyrazole Carbons (C4, C5): This is a critical correlation that proves the aldehyde is attached to the C4 position of the pyrazole ring.
-
Pyrazole C5-H to Pyrazole Carbons (C3, C4): Confirms the position of the lone proton on the pyrazole ring.
-
Pyridine H3'/H5' to Pyrazole C3: This correlation definitively links the pyridine ring to the C3 position of the pyrazole ring, completing the structural puzzle.
Caption: Key HMBC correlations confirming the molecular connectivity.
Conclusion
The structural elucidation of this compound is not achieved by a single technique, but by the logical and systematic integration of multiple spectroscopic methods. Mass spectrometry confirms the molecular formula, infrared spectroscopy validates the presence of key functional groups, and a suite of NMR experiments maps the precise atomic connectivity. Each step in this workflow serves to corroborate the findings of the last, building an unshakeable, self-validating case for the final structure. This rigorous approach is fundamental to ensuring the quality and identity of novel chemical entities progressing through the drug development pipeline. For crystalline materials, single-crystal X-ray diffraction can serve as the ultimate confirmation, providing an exact 3D model of the molecule.[1][13][14][15]
References
-
ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. Available from: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
Bohrium. (2023). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. Available from: [Link]
-
ResearchGate. Crystal structure of pyrazole 3g. Available from: [Link]
-
Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
OpenStax. Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
PubMed. Stereochemistry of new nitrogen containing heterocyclic aldehyde. VI. Novel structural and properties models of uranyl with quinoline azodyes. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
YouTube. Spectroscopic analysis of aldehydes and ketones. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
Universal Journal of Chemistry. Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
-
PubChem. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Chemistry of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This in-depth technical guide charts the discovery, synthesis, and chemical significance of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Initially identified within the patent literature as a key synthetic intermediate, this molecule has emerged as a valuable building block in the construction of complex heterocyclic systems for drug discovery. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols based on the Vilsmeier-Haack reaction, and explores its utility in the synthesis of pyrazolo[3,4-b]pyridines and other derivatives of therapeutic interest. The document aims to serve as a critical resource for researchers in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this versatile pyrazole derivative.
Introduction: The Pyrazole Moiety in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The historical significance of pyrazoles in pharmaceuticals is well-established, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959. This discovery spurred extensive research into the synthesis and therapeutic applications of pyrazole-containing compounds.
The versatility of the pyrazole scaffold lies in its unique electronic properties and the ability to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets. One such functionalization that has proven particularly useful is the introduction of a carbaldehyde group at the 4-position, creating a reactive handle for further molecular elaboration. This guide focuses on a specific and highly relevant example of this class: this compound.
Discovery and Historical Context
The first documented appearance of this compound is not in traditional academic literature but within the patent landscape, highlighting its immediate perceived value as a synthetic intermediate in drug discovery programs. A key patent, US20100130501A1, filed by Pfizer Inc., details the synthesis of novel 3-amino-pyrrolo[3,4-c]pyrazole derivatives for the potential treatment of a wide range of diseases, including diabetes, cancer, and inflammatory disorders.
Within this patent, this compound is described as a crucial intermediate (Intermediate 12) in the synthesis of these more complex, biologically active molecules. This initial disclosure underscores a common trajectory for many valuable chemical entities: their discovery is often driven by the need for specific building blocks in the synthesis of larger, more intricate compounds with therapeutic potential. While the patent does not provide biological data for the intermediate itself, its role in the construction of compounds targeting significant disease pathways marks the beginning of its history in medicinal chemistry.
Synthetic Methodologies: The Vilsmeier-Haack Approach
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This versatile and widely used formylation reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.
The general mechanism for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes from ketone hydrazones is a well-established and robust method.
General Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process, starting from a readily available pyridinyl ketone.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from Patent US20100130501A1)
The following protocol provides a step-by-step methodology for the synthesis of this compound, based on the procedures outlined in the patent literature.
Step 1: Preparation of 1-(Pyridin-4-yl)ethanone hydrazone
-
To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).
-
The reaction mixture is typically stirred at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude hydrazone can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Reaction to yield this compound
-
In a separate reaction vessel, the Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the formation of the solid Vilsmeier salt is observed.
-
A solution of the 1-(pyridin-4-yl)ethanone hydrazone (1.0 eq) from Step 1 in DMF is then added dropwise to the pre-formed Vilsmeier reagent at low temperature (typically 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as aqueous sodium hydroxide or sodium bicarbonate solution, to a pH of approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Chemical Properties and Reactivity
This compound is a bifunctional molecule, possessing the characteristic reactivity of both the pyrazole ring system and the aromatic aldehyde.
-
The Pyrazole Ring: The pyrazole moiety is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing pyridinyl and formyl groups can influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring can also act as ligands for metal coordination.
-
The Carbaldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To introduce substituted amino groups.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to form chalcones and other conjugated systems.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
This dual reactivity makes it a valuable precursor for creating libraries of diverse molecular structures for biological screening.
Applications in the Synthesis of Fused Heterocyclic Systems
A significant application of pyrazole-4-carbaldehydes, including the title compound, is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These fused ring systems are of considerable interest in medicinal chemistry due to their diverse biological activities.
The general approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. In the context of this compound, it can be envisioned as a precursor to more elaborate structures that can then participate in cyclization reactions to form pyrazolo[3,4-b]pyridines and other fused systems.
Illustrative Synthetic Pathway to Pyrazolo[3,4-b]pyridines
Caption: Conceptual pathway from the title compound to pyrazolo[3,4-b]pyridines.
Biological Significance and Future Perspectives
While there is a lack of specific biological activity data for this compound itself, its importance is derived from its role as a key building block for compounds with therapeutic potential. The patent in which it was first described targeted a range of diseases, suggesting that the pyrazole-pyridine scaffold is a privileged structure in drug discovery.
The future for this compound and its derivatives lies in its continued use as a versatile starting material. Researchers can leverage its reactivity to:
-
Generate diverse chemical libraries: For high-throughput screening against a variety of biological targets.
-
Synthesize novel fused heterocyclic systems: Exploring new chemical space for drug discovery.
-
Develop targeted therapies: By incorporating the pyrazole-pyridine motif into molecules designed to interact with specific enzymes or receptors.
As our understanding of disease pathways grows, the demand for novel, synthetically accessible building blocks like this compound will undoubtedly increase.
Conclusion
This compound stands as a testament to the ongoing importance of heterocyclic chemistry in the advancement of medicine. Its journey from a disclosed intermediate in a patent to a recognized building block for complex molecular architectures highlights the synergy between process chemistry and drug discovery. The robust and well-understood Vilsmeier-Haack synthesis provides a reliable route to this compound, opening the door for its widespread application. This technical guide has aimed to provide a comprehensive overview of its discovery, synthesis, and potential, serving as a valuable resource for scientists working at the forefront of pharmaceutical research and development.
References
- Mishra, R., & Yadav, A. K. (2020). Synthesis of pyrazole carbaldehyde from substituted hydrazone using Vilsmeier-Haack reagent. RSC Advances, 10(62), 37853-37862.
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
- Li, H. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. U.S. Patent No. US20100130501A1. Washington, DC: U.S. Patent and Trademark Office.
- Shetty, P., & Isloor, A. M. (2020). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(5), 2253-2261.
-
Alam, M. J., Alam, O., Naim, M. J., Nawaz, F., Manaithiya, A., Imran, M., ... & Shakeel, F. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]
-
de la Torre, P., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
An In-depth Technical Guide to the Tautomerism of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Pyrazoles are foundational scaffolds in medicinal chemistry, and their biological activity is intrinsically linked to their structural presentation, which is governed by tautomerism.[1][2] Understanding the tautomeric equilibrium of this specific molecule, which incorporates both a pyridinyl and a carbaldehyde moiety, is critical for researchers in drug discovery and development. This document elucidates the potential tautomeric forms, details robust experimental and computational methodologies for their investigation, and offers insights into the structural and electronic factors influencing the tautomeric landscape.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are widely recognized as "privileged structures" in drug discovery.[1][2] Their utility stems from their ability to engage in a variety of non-covalent interactions and their synthetic tractability. A crucial, yet often overlooked, aspect of pyrazole chemistry is their capacity for prototropic tautomerism.[1][2][3] This phenomenon, involving the migration of a proton, directly impacts the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
For N-unsubstituted pyrazoles, the most prevalent form of tautomerism is annular tautomerism, where a proton shifts between the two ring nitrogen atoms.[1][4] The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring.[1][3][5] In the case of this compound, we have a unique substitution pattern: an electron-donating pyridinyl group at the C3 position and an electron-withdrawing carbaldehyde group at the C4 position. This guide will explore the interplay of these substituents in dictating the preferred tautomeric form.
Potential Tautomers of this compound
The primary tautomerism to consider for this molecule is the annular prototropic tautomerism involving the pyrazole ring nitrogens. This results in two potential tautomers:
-
Tautomer A: 3-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
-
Tautomer B: 5-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
It is also conceivable, though less likely for the aromatic aldehyde, that keto-enol tautomerism of the carbaldehyde group could occur. However, the dominant equilibrium is expected to be the annular tautomerism.
Caption: Annular Tautomerism in this compound.
Theoretical Framework: Predicting Tautomeric Stability
Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers.[6] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.
Influence of Substituents
The electronic properties of the substituents at the C3 and C5 positions of the pyrazole ring are a primary determinant of the tautomeric equilibrium.[1][3]
-
Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position.[1]
-
Electron-withdrawing groups generally stabilize the tautomer with the substituent at the C5 position.[1]
In this compound, the pyridinyl group at C3 can be considered electron-donating through its π-system. The carbaldehyde at C4 is strongly electron-withdrawing. The positioning of the electron-withdrawing group at C4 will influence the electronic character of the pyrazole ring as a whole, but the direct effect on the C3/C5 stability is less pronounced than if it were at one of those positions. The electron-donating nature of the pyridinyl group at C3 would suggest a preference for Tautomer A .
Solvation Effects
The stability of tautomers can be significantly influenced by the solvent environment.[1][7] Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, potentially altering the energy landscape of the tautomeric equilibrium.[1] Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate these solvent effects.[8][9]
Experimental Determination of Tautomeric Equilibrium
A combination of spectroscopic techniques is essential for the unambiguous determination of the tautomeric equilibrium in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[10][11][12]
3.1.1. Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the tautomeric equilibrium.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.
-
Spectral Analysis:
-
In the ¹H NMR spectrum, look for distinct sets of signals for the pyrazole and pyridinyl protons corresponding to each tautomer. The chemical shift of the pyrazole N-H proton can be particularly informative.
-
In the ¹³C NMR spectrum, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the tautomeric form.[3] The presence of two sets of signals for these carbons would indicate the coexistence of both tautomers.
-
-
Quantification: The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the equilibrium constant (K_eq).[11]
| Tautomer | Expected ¹³C Chemical Shift Trends (relative) |
| Tautomer A | C3 will be significantly deshielded due to the direct attachment of the pyridinyl group. |
| Tautomer B | C5 will be deshielded by the pyridinyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[8][13][14]
3.2.1. Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Spectral Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum as a function of solvent polarity.[14][15] These changes can be indicative of a shift in the tautomeric equilibrium. The individual tautomers may have characteristic π → π* and n → π* transitions.[14]
Caption: Integrated workflow for tautomer analysis.
Computational Protocol for Tautomer Analysis
Step-by-Step DFT Calculation Guide
This protocol outlines a standard approach for calculating the relative energies of the tautomers of this compound.
-
Structure Preparation:
-
Build the 3D structures of both Tautomer A and Tautomer B .
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain reasonable starting geometries.
-
-
Gas Phase Optimization and Frequency Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a DFT functional and basis set, such as B3LYP/6-311++G(d,p).[1][16]
-
Causality: The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
Solvated Phase Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations in various solvents (e.g., water, DMSO) using the Polarizable Continuum Model (PCM).[8]
-
Causality: This step accounts for the influence of the solvent on the relative energies of the tautomers.
-
-
Energy Analysis:
-
Calculate the relative energies (ΔE) of the tautomers in both the gas phase and solution by comparing their total energies (including ZPVE correction).
-
The tautomer with the lower energy is predicted to be the more stable form.
-
| Parameter | Tautomer A | Tautomer B | ΔE (B - A) |
| Gas Phase Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
| Solvated Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
Conclusion
References
-
Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4636. [Link]
-
Jaroszewicz, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. [Link]
-
Pétit, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]
-
Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Elguero, J., et al. (2002). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 26(10), 1396-1403. [Link]
-
Górka, A., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5963. [Link]
-
Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4636. [Link]
-
Yıldırım, M. A., & Avcı, D. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137785. [Link]
-
Jaroszewicz, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. [Link]
-
Ghaffari, S., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1545-1562. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]
-
Alkorta, I., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2715-2719. [Link]
-
Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. The Journal of Physical Chemistry A, 108(15), 3043-3053. [Link]
-
Elguero, J., et al. (1996). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 66, 1-97. [Link]
-
Elguero, J., et al. (1996). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Advances in Heterocyclic Chemistry, 67, 1-77. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]
-
Pétit, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]
-
Ghasemi, J., & Niazi, A. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
-
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2465. [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
Elguero, J., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(8), 6214-6225. [Link]
-
Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]
-
Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-361. [Link]
-
Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ChemistrySelect, 8(8), e202204561. [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489. [Link]
-
Elguero, J., et al. (2014). The tautomerism of pyrazolines (dihydropyrazoles). Tetrahedron, 70(40), 7175-7181. [Link]
-
Elguero, J., et al. (1997). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 28(14). [Link]
-
de la Cruz, G. G., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]
-
YouTube. (2022, April 27). Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. [Video]. YouTube. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 21(10), 1289. [Link]
-
Ghasemi, J., & Niazi, A. (2015). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
D'Amore, M., et al. (2018). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 20(27), 18349-18358. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(2), 195-226. [Link]
-
ResearchGate. (2025, March). Tautomer's of pyrazole carbaldehyde. ResearchGate. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability, Storage, and Handling of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Executive Summary
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for synthesizing novel therapeutic agents. The inherent reactivity of its aldehyde function, combined with the electronic properties of the linked pyrazole and pyridine rings, presents unique challenges for its long-term stability and storage. This guide provides an in-depth analysis of the compound's chemical stability, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, we present detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to ensure the integrity and reproducibility of their scientific work.
Introduction: A Chemist's Perspective on the Molecule
This compound, with CAS Number 1152541-94-0, is a molecule that marries three distinct chemical personalities: the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the highly reactive carbaldehyde group.[1] Pyrazole derivatives are well-regarded in pharmacology for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The aldehyde functional group serves as a critical synthetic handle, enabling a vast array of chemical transformations.
However, this synthetic utility is a double-edged sword. The aldehyde is intrinsically susceptible to oxidation, the pyridine nitrogen is basic and can be readily protonated, and the pyrazole N-H is acidic. This confluence of functionalities dictates the molecule's stability profile and necessitates a carefully considered approach to its storage and handling to prevent the formation of impurities that could confound experimental results or compromise the efficacy of downstream applications.
Physicochemical Profile and Inherent Reactivity
Understanding the fundamental properties of the molecule is the first step in predicting its behavior.
| Property | Value | Source |
| CAS Number | 1152541-94-0 | [1] |
| Molecular Formula | C₉H₇N₃O | [4][5] |
| Molecular Weight | 173.17 g/mol | [4][5] |
| Appearance | Typically a solid (proxy data) | |
| Storage Temperature | 2-8°C Recommended (proxy data) |
Core Reactivity Insights:
-
The Aldehyde Moiety: This is the most significant site of potential degradation. It is highly prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities, converting the aldehyde to the corresponding carboxylic acid (3-Pyridin-4-yl-1H-pyrazole-4-carboxylic acid). This is often the primary degradation pathway for heterocyclic aldehydes.[2]
-
The Pyrazole Ring: While aromatic and generally stable, the N-H proton is weakly acidic and can be deprotonated under basic conditions. The ring system itself can be susceptible to harsh reaction conditions but is typically stable under standard storage.
-
The Pyridine Ring: The nitrogen atom is basic, making the molecule susceptible to salt formation in acidic environments. This can alter solubility and stability.
Principal Degradation Pathways
A proactive understanding of how a molecule can degrade is essential for developing a robust storage strategy. The primary degradation pathways for this compound are illustrated below.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for heterocyclic aldehydes and air-sensitive compounds.[6][7][8]
4.1 Storage Conditions
| Parameter | Short-Term (≤ 30 days) | Long-Term (> 30 days) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces rates of oxidative and thermal degradation. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture.[9][10] |
| Light | Amber glass vial | Amber glass vial, stored in the dark | Prevents light-induced photodegradation.[7] |
| Container | Borosilicate glass vial with PTFE-lined cap | Borosilicate glass vial with PTFE-lined cap | Ensures an inert contact surface and a tight seal. |
4.2 Safe Handling Procedures
Given the hazard profile of analogous compounds (harmful if swallowed, skin/eye irritant, respiratory irritant), a cautious approach to handling is warranted.[5]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Ventilation: Handle the solid compound in a chemical fume hood or a glove box to avoid inhalation of fine particulates.[11]
-
Dispensing: Use a dedicated spatula for solids. For solutions, use standard syringe techniques, especially if handled under an inert atmosphere.[8]
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or accelerated degradation.[6][7]
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper waste disposal. Ventilate the area thoroughly.
Experimental Framework for Stability Validation
Trust in experimental data begins with verifying the stability of the starting materials. Forced degradation studies are the cornerstone of this process, providing critical insights into a molecule's vulnerabilities.[12][13]
5.1 Protocol for Forced Degradation Studies
This protocol is designed to intentionally stress the molecule to identify potential degradants and establish a stability profile, as guided by ICH principles.[12][13][14]
Objective: To generate degradation products for the development and validation of a stability-indicating analytical method. The target degradation is typically 5-20%.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, then neutralize with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, then neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, reflux a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a stock solution to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under normal laboratory conditions, protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating method (see Protocol 5.2).
Caption: Experimental workflow for forced degradation studies.
5.2 Protocol for a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application due to its high resolving power and compatibility with UV detection, which is suitable for aromatic compounds.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Self-Validation: The method's suitability is confirmed by injecting the samples from the forced degradation study (Protocol 5.1). The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak (resolution > 2) and a mass balance is achieved (the sum of the parent compound and degradants accounts for nearly 100% of the initial amount).
Conclusion: Ensuring Compound Integrity
The stability of this compound is fundamentally governed by the reactivity of its aldehyde functional group. The primary degradation pathway is oxidation to the corresponding carboxylic acid. Stability is best maintained by strict adherence to recommended storage conditions, specifically low temperature, protection from light, and storage under an inert atmosphere for long-term preservation. By implementing the robust handling procedures and stability validation protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and accurate scientific outcomes.
References
-
Faidah, B., Abdel-Motaal, M., & El-Remaily, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Aly, E. S. A., Abdo, M. A., & El-Gharably, A. A. (2004). Synthesis of 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Journal of the Chinese Chemical Society, 51(5A), 983-988. [Link]
- Biosynth. (2021). Safety Data Sheet.
-
Štefane, B., & Polanc, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 143-152. [Link]
-
Sonawane, S., Gide, P., & Kothapalli, L. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(8), 849-854. [Link]
-
Shinde, N., & Bangale, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Bhatt, H., & Chhalotiya, U. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate. [Link]
-
Patel, R., & Patel, P. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 127-139. [Link]
-
Polanc, S., & Štefane, B. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Retrieved January 18, 2026, from [Link]
- Shetty, M., & Bhat, K. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041.
-
Tkachev, A. V. (2016). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 18, 2026, from [Link]
- Harfenist, M. (1966). U.S. Patent No. 3,294,790. Washington, DC: U.S.
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved January 18, 2026, from [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 18, 2026, from [Link]
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
Sources
- 1. 1152541-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. scbt.com [scbt.com]
- 5. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biosynth.com [biosynth.com]
- 12. rjptonline.org [rjptonline.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. ijrpp.com [ijrpp.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bio-active Derivatives from 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of the 3-Pyridin-4-yl-1H-pyrazole Scaffold
The convergence of pyrazole and pyridine rings within a single molecular framework, as seen in 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, represents a "privileged structure" in modern medicinal chemistry. This scaffold is of significant interest to researchers in drug development due to the diverse pharmacological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties[1][2]. Pyrazole-pyridine hybrids are key components in several approved cancer therapeutics, highlighting their value in developing novel agents that can overcome challenges like drug resistance[3].
The aldehyde functional group at the 4-position of the pyrazole ring is a versatile synthetic handle, enabling a wide array of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. This guide provides detailed, field-proven protocols for the synthesis of key derivatives from this strategic starting material, explaining the rationale behind the chosen methodologies to empower researchers in their drug discovery efforts.
Synthesis of the Starting Material: this compound
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[4][5]. This reaction facilitates both the cyclization of a suitable hydrazone precursor and the concurrent formylation at the C4 position of the newly formed pyrazole ring.
Protocol 1: Vilsmeier-Haack Synthesis
The synthesis begins with the formation of a hydrazone from 4-acetylpyridine and a hydrazine, which is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide).
Workflow Diagram:
Caption: Vilsmeier-Haack synthesis workflow.
Methodology:
-
Hydrazone Formation: To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) followed by a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reaction: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold, anhydrous dimethylformamide (DMF). To this reagent, add the previously synthesized hydrazone (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90°C for 4-6 hours[4].
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic. The resulting precipitate is the crude this compound.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Insights: The Vilsmeier-Haack reaction is highly effective for electron-rich systems. The hydrazone intermediate is sufficiently nucleophilic to undergo electrophilic substitution by the Vilsmeier reagent, leading to cyclization and formylation in a one-pot fashion. The use of excess POCl₃ ensures complete conversion[4][5].
Derivatization Reactions at the Aldehyde Functionality
The aldehyde group is a gateway to a multitude of derivatives. The following protocols detail key transformations.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid provides a crucial intermediate for the synthesis of amides and esters, which are prevalent in drug molecules.
Reaction Pathway:
Caption: Oxidation of the aldehyde to a carboxylic acid.
Protocol 2: Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation[6].
Methodology:
-
Suspend this compound (1.0 eq) in a mixture of water and pyridine.
-
Add a solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water dropwise to the suspension. The reaction is exothermic and may require cooling to maintain a temperature between 20-30°C.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating reaction completion (typically 2-4 hours).
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 3-Pyridin-4-yl-1H-pyrazole-4-carboxylic acid.
Causality Insights: Pyridine is used as a co-solvent to improve the solubility of the starting material. The reaction is typically run under neutral or slightly basic conditions, which are generated in situ. Acidification in the workup step is crucial to protonate the carboxylate salt and induce precipitation of the desired carboxylic acid[7].
Knoevenagel Condensation
This classic carbon-carbon bond-forming reaction involves the condensation of the aldehyde with an active methylene compound, yielding α,β-unsaturated derivatives that are valuable precursors for further functionalization[8][9].
Protocol 3: Knoevenagel Condensation with Malononitrile
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or urea (10 mol%).
-
Reflux the reaction mixture for 1-3 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile.
Causality Insights: The basic catalyst deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated alkene product. Using a mild base like piperidine or urea prevents unwanted side reactions[8].
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine[10][11].
Workflow Diagram:
Caption: Reductive amination workflow.
Protocol 4: Direct Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not reduce the pyridine or pyrazole rings[10].
Methodology:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Insights: NaBH(OAc)₃ is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for the one-pot reductive amination of aldehydes. Its steric bulk and reduced reactivity allow it to coexist with the aldehyde while selectively reducing the iminium ion as it forms. This prevents the side reaction of aldehyde reduction to the corresponding alcohol[10].
Wittig Reaction
The Wittig reaction provides a powerful and reliable method for converting the aldehyde into an alkene, with predictable control over the location of the new double bond[12][13].
Protocol 5: Wittig Olefination
This protocol describes the formation of a phosphorus ylide followed by its reaction with the pyrazole aldehyde.
Methodology:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene, 1.1 eq) in anhydrous THF. Cool the suspension to 0°C or -78°C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 30-60 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the prepared ylide solution at the same low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography on silica gel.
Causality Insights: The Wittig reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct[12]. The choice of base and reaction conditions for ylide formation is critical. Non-stabilized ylides (e.g., from alkyl halides) require strong, non-nucleophilic bases like n-BuLi and are highly reactive, typically favoring the Z-alkene product under salt-free conditions[13].
Formation of Oximes and Hydrazones
Condensation of the aldehyde with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively. These compounds are not only stable derivatives for characterization but also serve as versatile intermediates for synthesizing other heterocyclic systems[14].
Protocol 6: Oxime Synthesis
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Collect the product by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound oxime[15].
Protocol 7: Hydrazone Synthesis
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 1-3 hours.
-
Cool the reaction to room temperature. The hydrazone product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Summary of Derivatives and Expected Data
The following table summarizes the types of derivatives that can be synthesized and provides representative data where available.
| Derivative Class | Reaction Type | Key Reagents | Expected Product Structure | Representative Yields (%) |
| Carboxylic Acid | Oxidation | KMnO₄ | 3-Pyridin-4-yl-1H-pyrazole-4-carboxylic acid | 70-90 |
| Substituted Alkene | Knoevenagel | Malononitrile, Piperidine | 2-((3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile | 85-95 |
| Amine | Reductive Amination | R₁R₂NH, NaBH(OAc)₃ | (3-(Pyridin-4-yl)-1H-pyrazol-4-yl)methanamine derivatives | 60-85 |
| Alkene | Wittig | Ph₃P=CHR | 4-(Alkenyl)-3-(pyridin-4-yl)-1H-pyrazole | 50-80 |
| Oxime | Condensation | NH₂OH·HCl, NaOAc | This compound oxime | >90 |
| Hydrazone | Condensation | R-NHNH₂, Acetic Acid | N'-((3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)hydrazide | >90 |
Yields are estimates based on similar reactions in the literature and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols outlined in this guide provide robust and reproducible methods for accessing key chemical functionalities, including carboxylic acids, amines, and complex alkenes. By understanding the mechanistic principles behind these transformations, researchers can effectively leverage this scaffold to develop novel therapeutic agents.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. Available at: [Link]
-
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
-
Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Sciforum. Available at: [Link]
-
6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wittig Reaction - Common Conditions. The Organic Reaction Tool. Available at: [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Course Hero. Available at: [Link]
-
Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Available at: [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
-
CHAPTER 8 - REACTION EXAMPLES. University of Texas at El Paso. Available at: [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
-
(3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available at: [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. Available at: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. degres.eu [degres.eu]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. sciforum.net [sciforum.net]
- 10. ineosopen.org [ineosopen.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 14. ias.ac.in [ias.ac.in]
- 15. web.mnstate.edu [web.mnstate.edu]
Using 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde in Vilsmeier-Haack reaction
An Application Note and Detailed Protocol for the Vilsmeier-Haack Reaction
Topic: Synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs for oncology, inflammation, and infectious diseases.[1][2][3] Its metabolic stability and versatile substitution patterns allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Specifically, pyridinyl-pyrazole derivatives have garnered significant attention for their roles as kinase inhibitors and other targeted therapeutics.[2]
The introduction of a formyl (-CHO) group at the 4-position of the pyrazole ring is a critical synthetic transformation. This aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent reactions, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems. The Vilsmeier-Haack reaction stands as one of the most efficient and widely adopted methods for achieving this C4-formylation on electron-rich pyrazole rings.[5][6][7]
This document provides a comprehensive guide to the synthesis of this compound from its precursor, 3-Pyridin-4-yl-1H-pyrazole, using the Vilsmeier-Haack reaction. It details the underlying mechanism, provides a field-tested experimental protocol, and offers insights into process optimization and troubleshooting.
Scientific Rationale and Mechanism
The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution that utilizes a chloroiminium salt, known as the Vilsmeier reagent, to introduce a formyl group.[8][9] The reaction proceeds through a well-established two-stage mechanism.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This exothermic reaction forms the electrophilic Vilsmeier reagent, N,N-dimethyl-chloromethyleneiminium salt. This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly selective for electron-rich aromatic and heterocyclic systems.[9]
-
Electrophilic Attack and Formylation: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For substituted pyrazoles, this attack is highly regioselective, occurring predominantly at the C4 position due to electronic stabilization of the resulting intermediate (a sigma complex). The pyridine substituent at the C3 position is electron-withdrawing, which slightly deactivates the pyrazole ring but does not prevent the formylation. The pyridine ring itself is electron-deficient and generally unreactive toward electrophilic substitution under these conditions.[10][11]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the intermediate is rapidly hydrolyzed to yield the final pyrazole-4-carbaldehyde product.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
The Versatility of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Strategic Building Block for Advanced Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Among the privileged heterocyclic structures, pyrazole derivatives hold a prominent position due to their wide-ranging pharmacological properties.[1] This guide delves into the synthetic utility of a particularly valuable, yet underexplored, building block: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde . The strategic placement of a reactive carbaldehyde group ortho to a pyridinyl substituent on a pyrazole core imbues this molecule with a unique reactivity profile, making it an exceptional precursor for the construction of a variety of fused heterocyclic systems. This document provides an in-depth exploration of its synthesis, key reactions, and detailed protocols for its application in the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Synthesis of the Core Building Block: A Two-Step Approach
The journey to harnessing the synthetic potential of this compound begins with its efficient preparation. A reliable two-step synthetic sequence is employed, commencing with the synthesis of the pyrazole core followed by a regioselective formylation.
Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
The initial step involves the construction of the 3-(pyridin-4-yl)-1H-pyrazole scaffold. This is typically achieved through the condensation of a β-dicarbonyl compound, or its synthetic equivalent, with hydrazine. A well-established method involves the reaction of 1-(pyridin-4-yl)ethanone with an appropriate formylating agent to generate an enaminone, which is then cyclized with hydrazine hydrate.
Vilsmeier-Haack Formylation: The Gateway to Functionality
The introduction of the crucial carbaldehyde group at the C4 position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction.[2][3][4][5] This reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Mechanism Insight: The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium species, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[2] The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The pyrazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution, and the formylation occurs preferentially at the C4 position due to the directing effects of the nitrogen atoms and the pyridinyl substituent.[6]
Protocol 1: Synthesis of this compound
Part A: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
-
Materials: 4-Acetylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the mixture at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure.
-
To the resulting crude enaminone, add ethanol followed by hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-8 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 3-(pyridin-4-yl)-1H-pyrazole.
-
Part B: Vilsmeier-Haack Formylation
-
Materials: 3-(Pyridin-4-yl)-1H-pyrazole, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Ice bath, Saturated sodium bicarbonate solution.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.
-
Dissolve 3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound as a solid.
-
Applications in Heterocyclic Synthesis: Building Complexity
The aldehyde functionality at the C4 position of the pyrazole ring is a versatile handle for a plethora of chemical transformations, enabling the construction of various fused heterocyclic systems. This section will focus on two prominent examples: the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Knoevenagel Condensation: A Key C-C Bond Forming Reaction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] The aldehyde group of this compound readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, and diethyl malonate, to generate α,β-unsaturated intermediates. These intermediates are pivotal for subsequent cyclization reactions.
Causality of Experimental Choice: The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine, pyridine, or ammonium carbonate are often preferred to avoid self-condensation of the aldehyde or undesired side reactions.[7] The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Materials: this compound, Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-((3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile.
-
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activities, including kinase inhibitory properties.[9][10] A common and efficient route to these scaffolds involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Alternatively, and more relevant to our building block, is the reaction of the Knoevenagel condensation product of this compound with a suitable dinucleophile.
Synthetic Strategy: The Knoevenagel adduct derived from the reaction with an active methylene compound can undergo a cyclization reaction with a variety of reagents to form the pyridine ring. For instance, the reaction with an enamine or a compound with an active methyl group adjacent to a nitrile can lead to the formation of the fused pyridine ring.
Protocol 3: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
-
Materials: 2-((3-(Pyridin-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile (from Protocol 2), Dimedone, Sodium ethoxide, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-((3-(pyridin-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile (1.0 eq) and dimedone (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.
-
The precipitated product is collected by filtration, washed with water and then with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
Multicomponent Reactions for Dihydropyridine Synthesis
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step.[11] The Hantzsch dihydropyridine synthesis is a classic MCR that can be adapted for the synthesis of dihydropyridine derivatives incorporating the 3-(pyridin-4-yl)-1H-pyrazole moiety.[12][13]
Reaction Principle: In a typical Hantzsch-type reaction, an aldehyde, two equivalents of a β-ketoester, and an ammonia source are condensed together. In this case, this compound serves as the aldehyde component.
Protocol 4: Hantzsch-type Synthesis of a Dihydropyridine Derivative
-
Materials: this compound, Ethyl acetoacetate, Ammonium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product usually precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyridine derivative.
-
Further purification can be achieved by recrystallization from ethanol.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles of significant interest in medicinal chemistry, known for their activities as kinase inhibitors and anticancer agents.[1][14][15][16][17] These can be synthesized from pyrazole-4-carbaldehydes through various strategies. A common approach involves the conversion of the aldehyde to an intermediate that can then be cyclized with a suitable C-N or N-C-N building block.
Synthetic Pathway: The aldehyde can be condensed with an amino compound, such as an amidine or guanidine, to directly form the pyrimidine ring. Alternatively, the aldehyde can be transformed into a more reactive intermediate, such as an α,β-unsaturated ketone (chalcone), which then undergoes cyclization.
Protocol 5: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
-
Materials: this compound, Guanidine hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with dilute acetic acid.
-
The resulting precipitate is filtered, washed with water, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4-amino-pyrazolo[3,4-d]pyrimidine derivative.
-
Data Summary
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Knoevenagel Condensation | 3-(Pyridyl)pyrazole-4-carbaldehyde, Malononitrile | 2-((3-(Pyridyl)-1H-pyrazol-4-yl)methylene)malononitrile | ~90% | [7] |
| Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Dihydropyridine Derivative | 80-95% | [12][13] |
| Pyrazolo[3,4-b]pyridine Synthesis | Aminopyrazole, 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | 60-90% | [9][10] |
| Pyrazolo[3,4-d]pyrimidine Synthesis | Pyrazole Carboxaldehyde, Guanidine | 4-Aminopyrazolo[3,4-d]pyrimidine | Varies | [1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the core building block.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dau.url.edu [dau.url.edu]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
Preamble: The Pyridinyl-Pyrazole Scaffold as a Privileged Motif
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring system is a quintessential example, renowned for its metabolic stability and versatile substitution patterns that allow for precise modulation of biological targets.[1][2] When fused with a pyridine moiety, specifically forming a 3-pyridin-4-yl-1H-pyrazole core, the resulting scaffold offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and aqueous solubility, making it a highly sought-after building block.
This document serves as a detailed guide to the application of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde , a key intermediate that leverages this privileged scaffold. The presence of the aldehyde functional group at the 4-position transforms the core structure into a versatile synthetic handle, enabling chemists to readily explore vast chemical space through a variety of subsequent reactions. We will explore its synthesis, its role in the development of targeted therapeutics like kinase inhibitors, and provide detailed protocols for its use in a research setting.
Molecular Profile and Strategic Importance
The strategic value of this compound lies in the convergence of three key structural features: the pyrazole core, the pyridine ring, and the reactive carbaldehyde group.
-
Pyrazole Core: Acts as a stable, planar scaffold that can engage in hydrogen bonding via its N-H group and can be N-substituted to modulate physicochemical properties.[3]
-
Pyridine Ring: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and can improve the aqueous solubility and pharmacokinetic profile of derivative compounds. Its position at C3 of the pyrazole directs its vector into solvent-exposed regions in many enzyme active sites.
-
Carbaldehyde Group: This electrophilic handle is the primary point of diversification. It readily participates in reactions such as reductive amination, Wittig reactions, and condensations to build the complex side chains necessary for potent and selective biological activity.[4][5]
The convergence of these features makes this molecule a cornerstone intermediate for targeting disease families where this specific geometry is advantageous.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O | [6] |
| Molecular Weight | 173.17 g/mol | [6] |
| XLogP3 | 0.3 | [6] |
| Appearance | White to yellow powder | [7] |
| Melting Point | 146-148°C | [7] |
Core Application: A Gateway to Kinase Inhibitors
A primary application of this scaffold is in the synthesis of protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[9]
The this compound is an ideal starting point for creating libraries of kinase inhibitors targeting families such as Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[8][9][10]
Caption: High-level synthetic strategy using the title aldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the widely adopted Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[4][11] The procedure involves the cyclization of a suitable hydrazone followed by formylation in a one-pot or two-step sequence.
Rationale: The Vilsmeier-Haack reagent (a chloromethyleniminium salt from POCl₃ and DMF) is a mild electrophile ideal for formylating the electron-rich C4 position of the pyrazole ring without requiring harsh conditions that could degrade the pyridine moiety.
Materials:
-
Hydrazone precursor of a 4-pyridyl ketone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C in an ice bath. Add POCl₃ (2 equivalents) dropwise with vigorous stirring over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the hydrazone precursor (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C. Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes) until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This hydrolyzes the intermediate and quenches the excess reagent.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous slurry with EtOAc (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or EtOAc/hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should appear as a characteristic singlet downfield (~9.8-10.0 ppm) in the ¹H NMR spectrum.
Protocol 2: Application in Synthesis - Reductive Amination to a Kinase Inhibitor Scaffold
This protocol demonstrates how to use the aldehyde to install a side chain, a key step in building many kinase inhibitors.
Caption: Experimental workflow for reductive amination.
Materials:
-
This compound (1 equivalent)
-
Desired primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Setup: To a solution of the aldehyde in anhydrous DCM, add the selected amine followed by a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (Schiff base). This can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride in one portion. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine in the presence of the unreacted aldehyde, minimizing side reactions.
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the desired secondary or tertiary amine.
-
Characterization: Confirm the structure via NMR and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the amine side chain are key indicators of success.
Protocol 3: Biological Evaluation - In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method to assess the inhibitory potency of a synthesized derivative against a target kinase.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based readout.
Materials:
-
Synthesized inhibitor (derivative of the title aldehyde)
-
Recombinant active target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader capable of detecting the signal (luminescence/fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute further into the assay buffer to the desired final concentrations (e.g., 100 µM to 10 pM).
-
Reaction Mixture: In each well of the 384-well plate, add the kinase and the peptide substrate diluted in assay buffer.
-
Inhibition Step: Add the serially diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured. Incubate for 1-2 hours at the optimal temperature for the kinase (e.g., 30°C).
-
Detection: Stop the kinase reaction and measure the amount of product formed. For an ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis:
-
Measure the signal (e.g., luminescence) from each well using a plate reader.
-
Normalize the data: set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its robust synthesis and the versatile reactivity of its aldehyde group provide an efficient and reliable pathway to novel therapeutics. Its proven utility in the development of potent kinase inhibitors and GPCR modulators underscores its importance.[9][12] As our understanding of disease biology deepens, the demand for well-designed, synthetically accessible molecular scaffolds will only increase. This compound is perfectly positioned to remain a cornerstone of drug discovery programs for years to come, enabling the rapid generation of diverse and potent candidate molecules.
References
-
Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 19, 2026, from ResearchGate. [Link]
-
Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 19, 2026, from ResearchGate. [Link]
-
Mousa, M. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Bansal, R. K., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–84. [Link]
-
Klein, C. D., et al. (2018). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Medicinal Chemistry Research, 27, 1335–1348. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 853–873. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. Retrieved January 19, 2026, from The Royal Society of Chemistry. [Link]
-
Mohite, S. K., & Magdum, C. S. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4933-4936. [Link]
-
Sharma, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]
-
Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals, 15(11), 1369. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3568. [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379–388. [Link]
-
Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1450. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Retrieved January 19, 2026, from PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved January 19, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1364-1371. [Link]
-
Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 801. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: An Essential Building Block for Pharmaceutical Research
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The unique structural features of the pyrazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The title compound, 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, is a bifunctional molecule of significant interest. The pyridinyl moiety can enhance solubility and provide an additional site for interaction with biological systems, while the pyrazole-4-carbaldehyde functionality serves as a versatile synthetic handle for the elaboration into more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this valuable research chemical.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the construction of the core pyrazole ring system via a condensation reaction, followed by the introduction of the formyl group at the C4 position using the Vilsmeier-Haack reaction. This strategy allows for a convergent and efficient synthesis from readily available starting materials.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] In this protocol, 4-hydrazinopyridine hydrochloride reacts with malondialdehyde tetramethyl acetal in an acidic medium.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Hydrazinopyridine hydrochloride | ≥97% | Commercial Source |
| Malondialdehyde tetramethyl acetal | ≥98% | Commercial Source |
| Hydrochloric acid (HCl) | Concentrated (37%) | ACS Reagent Grade |
| Ethanol (EtOH) | Anhydrous | ACS Reagent Grade |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Laboratory Grade |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Laboratory Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Laboratory Grade |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinopyridine hydrochloride (1.46 g, 10 mmol) and ethanol (50 mL).
-
Acidification: To the stirred suspension, add concentrated hydrochloric acid (1 mL) dropwise.
-
Addition of Dicarbonyl: Add malondialdehyde tetramethyl acetal (1.64 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pyridin-4-yl)-1H-pyrazole.
Rationale and Mechanistic Insights
The Knorr synthesis proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine.[3] Subsequent intramolecular condensation of the remaining amino group with the second carbonyl group, followed by dehydration, affords the stable aromatic pyrazole ring. The acidic conditions catalyze both the hydrazone formation and the cyclization-dehydration steps.
Part 2: Vilsmeier-Haack Formylation of 3-(Pyridin-4-yl)-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophilic formylating agent.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-(Pyridin-4-yl)-1H-pyrazole | From Step 1 | - |
| N,N-Dimethylformamide (DMF) | Anhydrous | ACS Reagent Grade |
| Phosphorus oxychloride (POCl₃) | ≥99% | ACS Reagent Grade |
| Dichloromethane (DCM) | Anhydrous | ACS Reagent Grade |
| Crushed ice | - | Laboratory Grade |
| Sodium hydroxide (NaOH) | 1 M aqueous solution | Laboratory Grade |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Laboratory Grade |
| Hexanes | ACS Reagent Grade | Laboratory Grade |
| Silica gel | 230-400 mesh | Chromatography Grade |
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.53 g, 0.93 mL, 10 mmol) dropwise to the cooled DMF with vigorous stirring over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the crude 3-(pyridin-4-yl)-1H-pyrazole (1.45 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.[7] Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with stirring.[7][8]
-
Neutralization: Basify the aqueous solution to a pH of approximately 9-10 by the slow addition of a 1 M aqueous solution of sodium hydroxide.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound should be purified by column chromatography on silica gel.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Elution: The product typically elutes as a pale yellow solid.
-
-
Characterization:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton around 9.8-10.0 ppm. The pyrazole and pyridine protons will appear in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display a downfield signal for the aldehyde carbonyl carbon around 185-190 ppm.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₉H₇N₃O (m/z = 173.17).[9]
-
FT-IR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching frequency around 1670-1690 cm⁻¹.
-
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Trustworthiness and Self-Validation
The success of this synthetic protocol relies on careful execution and monitoring. The progress of each step should be diligently tracked by TLC to ensure complete conversion of the starting material before proceeding to the next stage. The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control. Anhydrous conditions are crucial for the Vilsmeier-Haack reaction to prevent premature decomposition of the reagent and the reactants. The final product's identity and purity should be rigorously confirmed by spectroscopic methods (NMR, MS, IR) and compared with literature data or expected values.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable compound for their drug discovery and development programs.
References
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
El-Mekabaty, A., & Hassan, A. S. (2020). Synthesis and in-vitro anticancer activity of novel pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-866. [Link]
- European Patent Office (1980).
-
Gao, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11844-11855. [Link]
-
Organic Syntheses (1963). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. 1963, 43, 25. [Link]
- Canadian Intellectual Property Office (1983).
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
-
J&K Scientific LLC (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. [Link]
-
MDPI (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1295. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1154. [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChem (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. [Link]
-
MDPI (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6523. [Link]
-
National Center for Biotechnology Information (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
ResearchGate (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Journal of Chemistry, 2013, 1-5. [Link]
-
ResearchGate (n.d.). Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles. [Link]
-
MDPI (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4947. [Link]
-
Cambridge Open Engage (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Patil, S. B., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-470. [Link]
Sources
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The intersection of the pyrazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile and valuable building block in this field. Its strategic arrangement of nitrogen atoms and the reactive aldehyde functionality provide an ideal platform for the synthesis of potent and selective kinase inhibitors. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer and inflammatory disorders, making them prime targets for drug development.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridinyl-pyrazole core allow for strong and specific interactions within the ATP-binding pocket of various kinases.
This guide provides an in-depth exploration of the synthesis and application of this compound in the development of kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds, with a focus on c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), both of which are critical mediators of inflammatory and stress responses.
Part 1: Synthesis of the Core Building Block: this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles. This reaction provides a direct and efficient route to introduce the crucial aldehyde functionality at the C4 position of the pyrazole ring.
Plausible Synthetic Pathway
Protocol 1: Synthesis of this compound
Principle: This synthesis involves a two-step process. First, a hydrazone is formed from 4-acetylpyridine and hydrazine. This intermediate is then subjected to a Vilsmeier-Haack reaction to construct the pyrazole ring and introduce the formyl group in a single step.
Materials:
-
4-Acetylpyridine
-
Hydrazine hydrate
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of 4-Acetylpyridine Hydrazone
-
In a round-bottom flask, dissolve 4-acetylpyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 10 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve the crude hydrazone from Step 1 in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Application in Kinase Inhibitor Synthesis via Reductive Amination
The aldehyde functionality of this compound is a versatile handle for further chemical modifications. Reductive amination is a particularly effective strategy for introducing a wide range of substituents, allowing for the exploration of the chemical space around the pyrazole core to optimize kinase inhibitory activity and selectivity. This approach is widely utilized in medicinal chemistry for the synthesis of pharmaceutical compounds.
Illustrative Workflow for Kinase Inhibitor Synthesis
Sources
Application Note: Leveraging 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] Notably, several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core, such as celecoxib, a selective COX-2 inhibitor.[1][3][6] The anti-inflammatory action of many pyrazole-containing compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation.[1][6] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][6][7]
This application note provides a detailed guide on the use of 3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde as a versatile intermediate for the synthesis of novel anti-inflammatory agents. We will delve into the synthetic protocols for this key building block and its subsequent derivatization, followed by established methods for evaluating the anti-inflammatory potential of the resulting compounds.
Synthesis of the Core Intermediate: this compound
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes.[8][9][10][11] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10][12]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines the synthesis of the title compound from a suitable hydrazone precursor.
Step 1: Preparation of the Hydrazone Precursor
The initial step involves the condensation of a ketone with a hydrazine to form the corresponding hydrazone. For the synthesis of the target pyrazole, one would start with an appropriately substituted ketone and hydrazine.
Step 2: Vilsmeier-Haack Cyclization and Formylation
The hydrazone is then subjected to the Vilsmeier-Haack reagent, which facilitates both cyclization to form the pyrazole ring and formylation at the 4-position.[11][13]
Materials:
-
Appropriate hydrazone precursor
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) solution
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add an equimolar amount of POCl₃ dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
Dissolve the hydrazone precursor in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of potassium carbonate.[12]
-
The resulting precipitate, this compound, is then filtered, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich double bond of the hydrazone, initiating an intramolecular cyclization. The subsequent workup with water hydrolyzes the intermediate to yield the aldehyde.
Synthesis of Bioactive Derivatives
The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for the synthesis of a diverse library of derivatives. Common strategies include the formation of Schiff bases and chalcones, which can be further cyclized.[14][15][16]
Protocol 2: Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of an aldehyde with a primary amine.[15][17] These compounds have been reported to possess significant anti-inflammatory activity.[16][18]
Materials:
-
This compound
-
Substituted primary amine (e.g., o-aminophenol)[15]
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine, leading to the formation of the imine (Schiff base).
Protocol 3: Synthesis of Chalcone Derivatives and Subsequent Cyclization to Pyrazolines
Chalcones are synthesized via a Claisen-Schmidt condensation of an aldehyde with a ketone.[19] These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazolines, which are known for their anti-inflammatory properties.[1][5]
Step 1: Knoevenagel/Claisen-Schmidt Condensation to form Chalcones
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
Step 2: Cyclization to Pyrazoline Derivatives
Materials:
-
Synthesized chalcone
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or glacial acetic acid
Procedure:
-
Dissolve the chalcone in ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline derivative is collected by filtration, washed, and recrystallized.
Causality: The base-catalyzed condensation in Step 1 forms the α,β-unsaturated ketone (chalcone). In Step 2, the hydrazine undergoes a Michael addition to the double bond of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
Biological Evaluation of Anti-inflammatory Activity
The synthesized pyrazole derivatives can be screened for their anti-inflammatory potential using a combination of in vitro and in vivo assays.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to selectively inhibit the COX-2 enzyme over COX-1.[20][21][22]
Principle: The assay measures the enzymatic activity of purified COX-1 and COX-2 enzymes in the presence and absence of the test compounds. The inhibition of prostaglandin production is quantified, typically using an ELISA kit.[20]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Celecoxib, Indomethacin)[7][23]
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well plates
-
Incubator and plate reader
Procedure:
-
Prepare solutions of the test compounds and reference drug at various concentrations.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a cofactor solution, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Derivative 1 | >100 | 0.5 | >200 |
| Derivative 2 | 85 | 1.2 | 70.8 |
| Celecoxib | >100 | 0.3 | >333 |
| Indomethacin | 0.8 | 5.6 | 0.14 |
Hypothetical data for illustrative purposes.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[24][25][26][27]
Principle: Carrageenan, when injected into the rat paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[24][25][26]
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26]
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Derivative 1 | 20 | 0.32 ± 0.03 | 62.4 |
| Derivative 2 | 20 | 0.45 ± 0.04 | 47.1 |
| Indomethacin | 10 | 0.38 ± 0.03* | 55.3 |
*Hypothetical data, p < 0.05 compared to control.
Visualizing the Workflow and Pathways
Conclusion
This compound serves as a highly valuable and versatile scaffold for the development of novel anti-inflammatory agents. The synthetic routes to this intermediate and its subsequent derivatives, such as Schiff bases and pyrazolines, are well-established and robust. The combination of in vitro COX inhibition assays and in vivo models like the carrageenan-induced paw edema test provides a reliable platform for identifying and characterizing promising new drug candidates. This integrated approach, from rational design and synthesis to rigorous biological evaluation, is crucial for advancing the discovery of safer and more effective anti-inflammatory therapies.
References
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Retrieved from [Link]
-
MDPI. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. Retrieved from [Link]
-
PubMed Central. (2016). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]
-
PAGEPress Publications. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2022). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, antioxidant and analgesic activities of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety | Request PDF. Retrieved from [Link]
-
PubMed. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Retrieved from [Link]
-
ResearchGate. (2019). The Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Retrieved from [Link]
-
Semantic Scholar. (2018). synthesis of 1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. Retrieved from [Link]
-
Ingenta Connect. (2021). Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, .... Retrieved from [Link]
-
AZoNetwork. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. degres.eu [degres.eu]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. pagepressjournals.org [pagepressjournals.org]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds with significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and coordination properties.[1][2] This guide details the probable synthetic route to the parent aldehyde via the Vilsmeier-Haack reaction, followed by a robust protocol for its condensation with various primary amines to yield the corresponding Schiff bases. The underlying reaction mechanisms, key experimental considerations, and appropriate analytical techniques for characterization are thoroughly discussed to ensure reproducible and reliable results for researchers in drug development and chemical synthesis.
Introduction: The Significance of Pyrazole-Based Schiff Bases
Schiff bases, or imines, are characterized by a carbon-nitrogen double bond (-C=N-).[3] This functional group imparts a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[5] The combination of the pyrazole core and the Schiff base linkage into a single molecule, particularly with the inclusion of a pyridine ring, creates a versatile platform for the development of novel therapeutic agents and functional materials. The nitrogen atoms in the heterocyclic rings can act as coordination sites for metal ions, leading to the formation of metal complexes with unique catalytic and biological properties.[1]
The target aldehyde, this compound, serves as a key building block for accessing a library of novel Schiff bases. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through the well-established Vilsmeier-Haack reaction.[6][7][8] This reaction is a powerful tool for the formylation of electron-rich heterocyclic systems.[9]
Mechanistic Insights: The Chemistry of Formation
The synthesis of the target Schiff bases involves two key chemical transformations: the formation of the pyrazole-4-carbaldehyde and the subsequent condensation to form the imine.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of pyrazole-4-carbaldehydes.[6][10] The reaction proceeds through the following general steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Attack: The precursor, a hydrazone formed from the reaction of 4-acetylpyridine and a suitable hydrazine, attacks the Vilsmeier reagent.
-
Cyclization and Formylation: A subsequent intramolecular cyclization and further reaction with the Vilsmeier reagent leads to the formation of the pyrazole ring with a formyl group at the 4-position.
-
Hydrolysis: The reaction is quenched with water, followed by neutralization, to hydrolyze the intermediate and yield the final aldehyde.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis of the target aldehyde.
Schiff Base Formation: A Nucleophilic Addition-Elimination Reaction
The formation of a Schiff base is a reversible acid-catalyzed reaction between an aldehyde and a primary amine.[11] The mechanism involves two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.[6]
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.[6][11]
The pH of the reaction is a critical parameter. A slightly acidic medium is often optimal to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it unreactive.[11]
Caption: General mechanism of Schiff base formation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol for Synthesis of this compound
This protocol is a general guideline based on the Vilsmeier-Haack reaction of related hydrazones.[6][10] Optimization may be required.
Materials:
-
4-Acetylpyridine
-
Hydrazine hydrate
-
Ethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Synthesis:
-
In a round-bottom flask, dissolve 4-acetylpyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone may be used directly in the next step or purified by recrystallization.
-
-
Vilsmeier-Haack Reaction:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (10 volumes).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the hydrazone from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
General Protocol for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol (10-20 mL).
-
Add the primary amine (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
| Amine Reactant | Solvent | Reaction Time (h) | Expected Product |
| Aniline | Ethanol | 4 | (E)-N-phenyl-1-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanimine |
| 4-Chloroaniline | Ethanol | 4 | (E)-N-(4-chlorophenyl)-1-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanimine |
| 4-Methoxyaniline | Methanol | 3 | (E)-N-(4-methoxyphenyl)-1-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanimine |
| Benzylamine | Ethanol | 6 | (E)-N-benzyl-1-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanimine |
Characterization and Validation
The synthesized aldehyde and Schiff bases should be thoroughly characterized to confirm their structure and purity.
4.1. Spectroscopic Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Aldehyde: Look for a strong C=O stretching band around 1680-1700 cm⁻¹.
-
Schiff Base: The disappearance of the C=O band and the appearance of a new C=N (imine) stretching band around 1600-1650 cm⁻¹ is a key indicator of product formation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR (Aldehyde): A characteristic singlet for the aldehyde proton (-CHO) is expected in the downfield region (δ 9-10 ppm).
-
¹H NMR (Schiff Base): The aldehyde proton signal will disappear, and a new singlet for the imine proton (-CH=N-) will appear, typically in the range of δ 8-9 ppm. The signals for the aromatic and pyrazole protons should also be assigned.
-
¹³C NMR (Aldehyde): A signal for the carbonyl carbon will be present around δ 185-195 ppm.
-
¹³C NMR (Schiff Base): The carbonyl carbon signal will be replaced by a signal for the imine carbon (-C=N-) around δ 150-165 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
4.2. Physical Characterization:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Schiff bases from this compound. By following the outlined procedures for the synthesis of the parent aldehyde and the subsequent imine formation, researchers can reliably produce a variety of novel pyrazole-based Schiff bases. The comprehensive guidelines on reaction mechanisms and characterization techniques are intended to facilitate the successful execution of these syntheses, enabling further exploration of the biological and material properties of this promising class of compounds.
References
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC - NIH. Available at: [Link]
-
Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Schiff Base Complexes for Catalytic Application. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC - NIH. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
-
Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. ACS Omega. Available at: [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. degres.eu [degres.eu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Compounds
Introduction: The Imperative for Novel Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) represents a critical global health threat, with projections suggesting that by 2050, drug-resistant infections could claim 10 million lives annually.[1] The diminishing efficacy of our current antimicrobial arsenal, coupled with a slow pipeline for new drug development, has created an urgent need for innovative strategies to discover and develop novel antimicrobial agents.[2][3][4][5] This guide provides a comprehensive overview of the modern workflow for identifying and characterizing new antimicrobial compounds, from initial high-throughput screening to in-depth mechanistic studies. It is intended for researchers, scientists, and drug development professionals dedicated to addressing the challenge of AMR.
Historically, many of our most effective antibiotics were derived from natural products, particularly from microorganisms like bacteria and fungi.[6][7][8] While natural product discovery remains a vital avenue, modern approaches have expanded to include the screening of large synthetic chemical libraries, the repurposing of existing drugs, and the in silico design of novel molecules, such as antimicrobial peptides (AMPs).[7][9][10][11] The scientific, economic, and regulatory challenges in this field are significant, demanding efficient, robust, and well-validated methodologies.[12][13][14]
This document will guide the user through a logical progression of experiments, beginning with the initial identification of "hit" compounds and culminating in the detailed characterization required for lead optimization and preclinical development.
Part 1: The Antimicrobial Discovery Cascade: From Hit to Lead
The discovery of a new antimicrobial agent follows a structured pipeline designed to efficiently screen vast numbers of compounds and identify those with the most promise. This process, often referred to as a "cascade," begins with broad, high-throughput methods and progressively narrows the field to a small number of well-characterized lead candidates.
High-Throughput Screening (HTS) for Hit Identification
The initial step in antimicrobial discovery is the screening of large, diverse compound libraries to identify "hits"—compounds that exhibit antimicrobial activity.[15] High-throughput screening (HTS) utilizes automation, robotics, and miniaturization to test thousands to millions of compounds rapidly and cost-effectively.[16][17]
Causality in HTS Design: The choice of HTS assay is critical and depends on the desired characteristics of the target antimicrobial. Whole-cell phenotypic screens, which measure the inhibition of bacterial growth, are often preferred as they ensure the compound can penetrate the bacterial cell and are not susceptible to efflux pumps, two major hurdles in antibiotic development, especially for Gram-negative bacteria.[18][19]
Workflow for High-Throughput Screening:
Caption: High-throughput screening workflow for antimicrobial discovery.
Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
Once initial hits are confirmed, the next critical step is to quantify their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21] This quantitative measure allows for the direct comparison of different compounds and is fundamental for all subsequent stages of development.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[22][23][24]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound (stock solution of known concentration)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[25] c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[25]
-
Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. For example, starting with a 64 µg/mL solution, dilute it down to 0.125 µg/mL. b. Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL). b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.
Data Presentation: Example MIC Data Table
| Compound | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Escherichia coli ATCC 25922 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
| Compound A | 2 | >128 | >128 |
| Compound B | 128 | 8 | 16 |
| Vancomycin | 1 | N/A | N/A |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Data are hypothetical examples. N/A indicates not applicable as Vancomycin has no activity against Gram-negative bacteria.
Part 2: Characterizing the Mode of Action
A critical step in developing a new antimicrobial is to determine whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[26][27][28][29] This distinction has significant clinical implications, as bactericidal agents are often preferred for severe infections or in immunocompromised patients.[27][30]
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[30] It is determined as an extension of the MIC assay.
Protocol 2: Determination of MBC
Objective: To determine the lowest concentration of a compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Perform a standard MIC test as described in Protocol 1.
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the test compound.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.
Interpreting MIC vs. MBC:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Elucidating the Cellular Target and Mechanism of Action (MOA)
Identifying the specific cellular pathway or target that a novel antimicrobial inhibits is paramount. A novel mechanism of action (MOA) is highly desirable as it is less likely to be affected by existing resistance mechanisms.[31][32][33]
Common Mechanisms of Antibiotic Action:
-
Inhibition of cell wall synthesis (e.g., penicillins)
-
Inhibition of protein synthesis (e.g., macrolides, tetracyclines)[34]
-
Inhibition of nucleic acid replication and repair (e.g., fluoroquinolones)[34]
-
Disruption of cell membrane function (e.g., daptomycin)
-
Inhibition of essential metabolic pathways (e.g., sulfonamides)[34]
Workflow for Mechanism of Action Elucidation:
Caption: A generalized workflow for elucidating the mechanism of action.
Protocol 3: Macromolecular Synthesis Inhibition Assay
Objective: To identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the test compound.
Principle: This assay uses radiolabeled precursors for each pathway. A reduction in the incorporation of a specific precursor in the presence of the compound indicates inhibition of that pathway.
Materials:
-
Bacterial culture in early logarithmic growth phase
-
Test compound at 4x and 8x MIC
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), N-acetyl-[³H]glucosamine (peptidoglycan)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure (Simplified):
-
Grow a bacterial culture to early log phase.
-
Aliquot the culture into tubes. To each tube, add the test compound at the desired concentration and the specific radiolabeled precursor. Include known inhibitors as controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA. This precipitates the large macromolecules (DNA, RNA, proteins) while unincorporated precursors remain in solution.
-
Filter the samples and wash to remove unincorporated label.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Compare the radioactivity in the compound-treated samples to the untreated control. A significant decrease in counts for a specific label indicates inhibition of that pathway.
Conclusion: A Pathway to New Antimicrobials
The protocols and workflows outlined in this guide represent a foundational framework for the discovery and initial characterization of novel antimicrobial compounds. The journey from a "hit" in a high-throughput screen to a viable clinical candidate is long and fraught with challenges.[14][19] However, by employing systematic, validated methodologies and maintaining a deep understanding of the underlying scientific principles, the research community can continue to populate the drug development pipeline. The ultimate goal is to deliver new, effective therapies to combat the growing threat of antimicrobial resistance and safeguard public health for future generations.
References
- High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. PubMed.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC.
- In silico design of antimicrobial peptides. PubMed.
- Recent advances in the discovery of plant-derived antimicrobial natural products to combat antimicrobial resistant pathogens: insights from 2018–2022. RSC Publishing.
- Amping antimicrobial discovery with high-throughput screening. Drug Target Review.
- EXECUTIVE SUMMARY - Analysis of Market Challenges for Antimicrobial Drug Development in the United States. NCBI.
- Bactericidal vs Bacteriostatic: What's the Difference?. Ultra-Fresh.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
- Drug Development Challenges. Foundation to Combat Antimicrobial Resistance.
- What is the difference between bactericidal and bacteriostatic antibiotics in clinical practice?. MediSearch.
- Bacteriostatic and Bactericidal antibiotics-MICROBIOLOGY QUICK LEARN. SlideShare.
- Modern Trends in Natural Antibiotic Discovery. PMC - NIH.
- What is the difference between bactericidal and bacteriostatic antibiotics?. MediSearch.
- Recent advances and challenges in antibacterial drug development. PMC - NIH.
- Bacterial Natural Product Drug Discovery for New Antibiotics: Strategies for Tackling the Problem of Antibiotic Resistance by Efficient Bioprospecting. MDPI.
- Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022. PMC - PubMed Central.
- Special Issue : The Search for Antimicrobial Agents from Natural Products. MDPI.
- High-throughput screen (HTS). GARDP Revive.
- Discovery and development of new antibacterial drugs: learning from experience?. Journal of Antimicrobial Chemotherapy | Oxford Academic.
- Antimicrobial Compounds from Microorganisms. PMC - NIH.
- Discovery and preclinical development of new antibiotics. PMC - PubMed Central - NIH.
- Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases - ACS Publications.
- Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations.
- Antimicrobial drug discovery and development. Ineos Oxford Institute.
- In Silico Design of Antimicrobial Peptides. ResearchGate.
- Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. Frontiers.
- (PDF) Antimicrobial Compounds from Microorganisms. ResearchGate.
- Discovering New In Silico Tools for Antimicrobial Peptide Prediction. ResearchGate.
- Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
-
Challenges in the development of novel antibiotics. ScienceDirect. Available at: [Link]
- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
- Current Strategies for Antimicrobial Discovery. Microbiology - Lumen Learning.
-
Antimicrobial drug discovery: lessons of history and future strategies. Taylor & Francis Online. Available at: [Link]
- Antibiotics with novel mechanism of action discovered. ScienceDaily.
- Antimicrobial Susceptibility Testing. Apec.org.
- Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC - NIH.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- (PDF) A review of compounds derivatives with antimicrobial activities. ResearchGate.
- The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. NIH.
- Discovery and development of new antibacterial compounds. Exploration of Drug Science.
- Antibiotics with novel mechanism of action discovered. Drug Target Review.
- Antibiotics with Novel Mechanism of Action Discovered. Bionity.
- Discovery and development of new antimicrobial agents. Clinical Microbiology Reviews.
- Breakpoint Implementation Toolkit (BIT). CLSI.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Guidance for Industry and FDA. Class II Special Controls Guidance Document: Antimicrobial Susceptibility Test (AST) Systems. FDA.
- Updated FDA Recognition of CLSI Breakpoints - Editors in Conversation. YouTube.
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 5. Exploration of Drug Science [explorationpub.com]
- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In silico design of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
- 12. EXECUTIVE SUMMARY - Analysis of Market Challenges for Antimicrobial Drug Development in the United States - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug Development Challenges – Foundation to Combat Antimicrobial Resistance [thefcar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput screen (HTS) – REVIVE [revive.gardp.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. apec.org [apec.org]
- 22. fda.gov [fda.gov]
- 23. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 27. droracle.ai [droracle.ai]
- 28. Bacteriostatic and Bactericidalantibiotics-MICROBIOLOGY QUICK LEARN | PPTX [slideshare.net]
- 29. medisearch.io [medisearch.io]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. sciencedaily.com [sciencedaily.com]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. Antibiotics with Novel Mechanism of Action Discovered [bionity.com]
- 34. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Power of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyrazole ring system is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique electronic properties and synthetic tractability of the pyrazole core make it an ideal foundation for developing novel therapeutics.[4]
This guide focuses on a particularly valuable derivative: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde . The strategic fusion of a pyrazole ring with a pyridine moiety at the 3-position and a reactive carbaldehyde group at the 4-position creates a trifecta of functionality. The pyridine ring can act as a crucial hydrogen bond acceptor, the pyrazole core provides a stable and tunable platform, and the aldehyde serves as a versatile synthetic handle for extensive chemical modification. This combination makes it an exceptionally powerful starting material for constructing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors and anti-cancer agents.[2][5]
Strategic Importance in Medicinal Chemistry
The design of this compound is a prime example of rational drug design principles.
-
Pyrazole Core: Provides a rigid, planar structure that minimizes conformational entropy upon binding to a target, a favorable thermodynamic characteristic. Its two nitrogen atoms offer opportunities for hydrogen bonding and can be substituted to modulate electronic properties and solubility.
-
Pyridine at C3: This nitrogenous heterocycle is a key pharmacophoric feature, especially in kinase inhibitors. The nitrogen atom frequently forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many successful kinase inhibitors.[5]
-
Carbaldehyde at C4: This electrophilic group is the linchpin for synthetic diversification. It allows for the straightforward introduction of various functional groups and the construction of more complex heterocyclic systems, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6]
Synthesis of the Core Scaffold
The most prevalent and efficient method for constructing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6] This one-pot reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve both cyclization and formylation of a suitable hydrazone precursor.[7][8]
Protocol 1: Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for related pyrazoles.[7][9][10] The key is the preparation of the starting hydrazone from 4-acetylpyridine.
Causality: The reaction proceeds via the formation of a chloro-iminium salt (the Vilsmeier reagent) which acts as the electrophile. The hydrazone attacks the reagent, leading to an intermediate that undergoes cyclization to form the pyrazole ring, followed by hydrolysis to yield the final aldehyde product. The use of excess reagent ensures both the cyclization and formylation at the C4 position occur.
Step 1: Preparation of 4-Acetylpyridine Hydrazone
-
Dissolve 4-acetylpyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into ice-cold water to precipitate the hydrazone.
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-acetylpyridine hydrazone (from Step 1, 1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours.[10] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines
The aldehyde functionality is an excellent electrophile for condensation and cyclization reactions. A prominent application is the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system known to be a core component of numerous kinase inhibitors.[11][12][13]
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a general approach for the condensation of the aldehyde with an active methylene nitrile, followed by cyclization.
Causality: This is a multi-step, one-pot reaction. The first step is a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base (piperidine). This forms a new carbon-carbon double bond. The subsequent addition of a nucleophile (like an amine or hydrazine) can lead to a Michael addition followed by an intramolecular cyclization and subsequent aromatization (often through spontaneous air oxidation) to form the fused pyridine ring.[11]
-
To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound such as malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-5 hours, monitoring by TLC.
-
After the initial condensation is complete, add a suitable amine or hydrazine derivative (e.g., 3-amino-1H-pyrazole, 1.0 eq).
-
Continue to reflux the mixture for an additional 8-12 hours. The reaction may proceed via spontaneous air oxidation to yield the aromatic product.[11]
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize or purify by column chromatography as needed to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Biological Evaluation: Assessing Kinase Inhibition and Cytotoxicity
Once a library of compounds has been synthesized from the scaffold, they must be evaluated for biological activity. For potential anticancer agents and kinase inhibitors, two primary assays are fundamental: an in vitro kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. Luminescence-based assays, such as ADP-Glo™, are widely used as they measure the production of ADP, a universal product of kinase reactions.[14][15]
Causality: The assay quantifies kinase activity by measuring the amount of ADP produced. The ADP is enzymatically converted to ATP, which then drives a luciferase-catalyzed reaction that produces light. A potent inhibitor will block the kinase, leading to less ADP production and, consequently, a lower luminescent signal.[15]
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., starting from 10 µM) in the appropriate kinase assay buffer. Also prepare solutions of the target kinase, its specific substrate peptide, and ATP.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.[14]
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a fixed time (e.g., 60 minutes).[16]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Add the Kinase Detection Reagent, which converts the ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 4: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Causality: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[17] These insoluble crystals are then dissolved in a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A cytotoxic compound will reduce the number of viable cells, resulting in a decreased colorimetric signal.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Remove the media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[17]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[19]
Data Summary: Bioactivity of Pyrazole Derivatives
The 3-pyridin-4-yl-1H-pyrazole scaffold has been incorporated into numerous compounds with significant biological activity. The table below summarizes representative data from the literature for compounds containing this or closely related scaffolds.
| Compound Class | Target / Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | 0.2 nM | [12] |
| Pyrazole-1-carboxamide | A375 (Melanoma) | 4.2 µM | [2] |
| 3-Aryl-4-formyl pyrazole | MCF-7 (Breast Cancer) | 21.2 µM | [10] |
| Pyrazolo[3,4-b]pyridine | JNK3 Kinase | 0.63 - 1.45 µM | [5] |
| Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Potent Inhibition | [13] |
Conclusion
The this compound scaffold is a testament to the power of rational design in modern medicinal chemistry. It elegantly combines the privileged pyrazole core with a key hinge-binding pyridine motif and a synthetically versatile aldehyde handle. This strategic combination provides an exceptional starting point for the development of potent and selective modulators of biological targets, particularly protein kinases. The detailed protocols provided herein offer a roadmap for researchers to synthesize, functionalize, and evaluate novel compounds based on this high-potential scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital. Autonomous University of Barcelona. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]
-
The percentage of cytotoxicity versus concentration by MTT exclusion on... ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. asianpubs.org [asianpubs.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: Why is the yield of my this compound consistently low?
Answer: Low yields can arise from several factors, including incomplete reaction, suboptimal conditions, or competing side reactions.[1] Here are the primary causes and troubleshooting strategies:
-
Incomplete Cyclization/Formylation: The core of this synthesis is often a Vilsmeier-Haack reaction on a suitable precursor, such as a hydrazone.[2][3][4] Incomplete conversion of the starting material is a frequent culprit for low yields.
-
Probable Cause: Insufficient Vilsmeier reagent, inadequate reaction temperature, or short reaction time. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if conditions are not anhydrous.[5]
-
Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous DMF. The quality of POCl₃ is also critical.[3][5]
-
Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 3-4 equivalents) is often necessary to drive the reaction to completion.[3][6]
-
Temperature and Time: While the Vilsmeier reagent is formed at 0 °C, the subsequent reaction with the hydrazone precursor often requires heating.[3][7] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature, which can range from 70-120 °C for several hours.[7][8]
-
-
-
Side Product Formation: The formation of undesired byproducts can significantly consume starting materials and reduce the final yield.[1]
-
Probable Cause: The highly reactive nature of the Vilsmeier reagent can lead to undesired reactions if the substrate has other reactive sites. For pyrazole systems, formylation can sometimes occur at a nitrogen atom, which can deactivate the ring towards the desired C4-formylation.[9]
-
Solution:
-
Control Temperature: Add the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) before gradually heating. This can improve regioselectivity.[5]
-
Substrate Purity: Ensure the purity of the starting hydrazone or pyrazole. Impurities can lead to a cascade of side reactions.[10]
-
-
-
Product Loss During Work-up and Purification: The desired product may be lost during extraction or purification steps.
-
Probable Cause: The product may have some water solubility, or emulsions can form during aqueous work-up.[5] Adsorption onto silica gel during column chromatography can also be an issue.
-
Solution:
-
Work-up: After quenching the reaction with ice/water, carefully neutralize the mixture. Saturating the aqueous layer with NaCl (brine) can reduce the product's solubility in water and improve extraction efficiency into an organic solvent like dichloromethane or ethyl acetate.[5]
-
Purification: Flash column chromatography is a common purification method.[3][6] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can provide better separation.
-
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and byproducts?
Answer: A complex TLC profile indicates the presence of starting materials, the desired product, and potentially one or more byproducts.
-
Probable Cause: Incomplete reaction, side reactions, or decomposition of the product or starting material.
-
Solution:
-
Co-spotting: Spot the crude reaction mixture alongside the starting material on the same TLC plate. This will help identify the starting material spot.
-
Staining: Use different visualization techniques. In addition to UV light, staining with potassium permanganate (for oxidizable groups) or an aldehyde-specific stain (like 2,4-dinitrophenylhydrazine) can help differentiate the product from other compounds.
-
Small-Scale Isolation and Analysis: If possible, perform a small-scale column chromatography to isolate the major spots and analyze them by ¹H NMR or LC-MS to confirm their structures. The aldehyde proton of the desired product should appear as a singlet around 10 ppm in the ¹H NMR spectrum.[3]
-
Question 3: The reaction work-up is difficult due to the formation of a persistent emulsion. What should I do?
Answer: Emulsion formation is common during the extraction of heterocyclic compounds from aqueous solutions.
-
Probable Cause: The presence of both polar (pyridine, pyrazole) and non-polar functionalities in the molecule can act as a surfactant.
-
Solution:
-
Add Brine: Add a saturated solution of NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[5]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Change Solvent: Try a different extraction solvent. If you are using ethyl acetate, switching to dichloromethane might resolve the issue.
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can effectively separate the layers.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[5][7] It is particularly effective for pyrazoles, typically resulting in regioselective formylation at the C4 position to produce pyrazole-4-carbaldehydes, which are valuable synthetic intermediates.[5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is usually prepared in situ from POCl₃ and DMF.[5]
Q2: What are the critical safety precautions for this synthesis?
The reagents involved in the Vilsmeier-Haack reaction are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[5]
-
Vilsmeier Reagent: Moisture-sensitive and corrosive. All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. The quenching step, which involves adding the reaction mixture to ice, is highly exothermic and must be performed slowly and cautiously.[5]
Q3: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?
While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation methods exist, such as the Duff reaction.[11] However, the Vilsmeier-Haack reaction is generally preferred for its broader substrate scope and typically higher yields for pyrazole systems.[11] Another approach involves the use of Grignard reagents followed by formylation with a suitable electrophile like DMF.[12][13]
Q4: How does the pyridine substituent affect the reaction?
The electron-withdrawing nature of the pyridine ring can decrease the electron density of the pyrazole ring, potentially making the Vilsmeier-Haack reaction more challenging compared to pyrazoles with electron-donating substituents. This may necessitate more forcing conditions, such as higher temperatures or longer reaction times, to achieve good conversion.
Data and Protocols
Optimized Reaction Parameters
The following table summarizes recommended conditions for the synthesis, which may require further optimization depending on the specific precursor.
| Parameter | Recommended Value/Condition | Rationale |
| Precursor | 3-Pyridin-4-yl-1H-pyrazole | Direct formylation of the pre-formed heterocycle. |
| Vilsmeier Reagent | POCl₃ (3-4 eq.), Anhydrous DMF | Excess reagent ensures complete conversion. Anhydrous conditions are critical for reagent stability.[3][5] |
| Reagent Prep. Temp. | 0 °C | Slow, dropwise addition of POCl₃ to DMF at 0 °C controls the exothermic reaction.[5][11] |
| Reaction Temp. | 70 - 90 °C | Heating is required to drive the formylation on the potentially less reactive pyrazole ring.[3][7] |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed.[1][8] |
| Work-up | Quench on ice, neutralize with NaHCO₃ or NaOH soln. | Controls the exothermic quench and brings the product into its free base form for extraction.[3] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Efficiently extracts the product from the aqueous layer. |
| Purification | Flash Column Chromatography (Silica Gel) | Effective for isolating the product from unreacted starting material and byproducts.[3][6] |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a step-by-step methodology for the synthesis.
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting white, viscous mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the 3-Pyridin-4-yl-1H-pyrazole precursor (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Maintain this temperature and monitor the reaction's progress using TLC (e.g., 10% Methanol in Dichloromethane).
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.
-
Visual Guides
Reaction Workflow
The following diagram illustrates the key stages of the synthesis.
Caption: General workflow for the synthesis of the target aldehyde.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing low product yield.
Caption: Troubleshooting workflow for low product yield.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
-
BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
- Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. We understand that while the synthesis of this compound, typically via a Vilsmeier-Haack reaction, is well-documented, its purification presents unique challenges due to its specific chemical properties.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.
The core challenge in purifying this molecule stems from its trifunctional nature:
-
A basic pyridine ring , which can interact strongly with acidic stationary phases like silica gel.
-
An N-H pyrazole ring , which has weakly acidic properties.
-
An aldehyde group , which is prone to oxidation and can participate in side reactions.
This guide will address these challenges directly, providing solutions grounded in fundamental chemical principles.
Troubleshooting Guide: From Crude to Pure
This section is formatted as a direct Q&A to address the most common issues encountered during the purification workflow.
Question 1: My crude product after aqueous work-up is a dark, tarry oil, not the expected solid. What went wrong?
-
Potential Causes & Mechanistic Explanation:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic.[4] Uncontrolled temperature increases can lead to the formation of polymeric byproducts and decomposition of the desired product, resulting in tars.
-
Incomplete Hydrolysis: The reaction initially forms an iminium salt intermediate. This must be fully hydrolyzed during the aqueous work-up to yield the aldehyde. Incomplete hydrolysis can leave reactive species that degrade over time.
-
Harsh Neutralization: Using a strong base for neutralization can cause localized pH spikes, potentially catalyzing aldol-type condensation or other side reactions of the aldehyde product.
-
-
Expert Recommendations:
-
Control the Exotherm: Always prepare the Vilsmeier reagent at low temperatures (0–5 °C) and maintain this temperature during the addition of your pyrazole substrate.[4]
-
Quench Carefully: Pour the completed reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This ensures efficient hydrolysis of the iminium intermediate and dissipates heat.[5]
-
Gentle Neutralization: Use a milder base like sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃) to neutralize the acidic mixture. Add the base slowly while monitoring the pH to avoid overshooting. A final pH of 7-8 is ideal before extraction.
-
Question 2: I'm seeing severe streaking and tailing on my silica gel TLC plates, making it impossible to assess purity or choose a solvent system. Why is this happening?
-
Potential Cause & Mechanistic Explanation:
-
Acid-Base Interaction: This is the most common issue. Standard silica gel is acidic (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring (pKa of pyridine ≈ 5.2) undergoes a strong acid-base interaction with these silanol groups. This causes a portion of your compound to remain bound to the silica, smearing down the plate instead of eluting as a clean spot.[6]
-
-
Expert Recommendations:
-
Use a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.
-
Triethylamine (Et₃N): Add 0.5–1% (v/v) Et₃N to your mobile phase. This is highly effective and the most common solution.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a stock to prepare a mobile phase containing ~0.5-1% NH₃. This is useful for highly polar solvent systems.
-
-
Consider Alternative Stationary Phases: If streaking persists, switch to a more inert or basic stationary phase.
-
Question 3: My compound co-elutes with an impurity during column chromatography, even after optimizing the solvent system. What are my options?
-
Potential Causes & Mechanistic Explanation:
-
Similar Polarity Impurities: The impurity may be structurally related (e.g., a regioisomer or a byproduct from the starting material) and thus have very similar polarity.
-
Residual DMF: Dimethylformamide (DMF) is the solvent used in the Vilsmeier-Haack reaction. It is very polar and has a high boiling point (153 °C), making it difficult to remove. It can co-elute with polar products in certain solvent systems.
-
-
Expert Recommendations:
-
Orthogonal Purification: Switch to a purification technique that separates based on a different principle. If you used column chromatography (adsorption), try recrystallization (solubility).
-
Remove Residual DMF: Before chromatography, ensure DMF is removed. This can be achieved by repeated aqueous washes of the organic layer during work-up. Alternatively, co-evaporation with a high-boiling solvent like toluene or heptane under reduced pressure can azeotropically remove the final traces of DMF.
-
Aldehyde-Specific Derivatization: For a highly challenging separation, consider a reversible derivatization. Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base like NaHCO₃.[9][10]
-
Question 4: My purified, pale-yellow solid turns brown and shows a new, more polar spot on TLC after a few days. What is causing this degradation?
-
Potential Cause & Mechanistic Explanation:
-
Aerial Oxidation: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, converting it to the corresponding carboxylic acid. This process can be accelerated by light or the presence of trace metal impurities. The carboxylic acid product is significantly more polar and will have a lower Rf on silica gel TLC.
-
-
Expert Recommendations:
-
Inert Atmosphere Storage: Store the final, pure product under an inert atmosphere of nitrogen or argon.
-
Low Temperature & Darkness: Keep the compound in a sealed vial in a refrigerator or freezer, protected from light.
-
Purity is Key: Ensure the product is free of residual acids, bases, or metals from the synthesis, as these can catalyze decomposition. High purity is the best defense against degradation.
-
Visualizing the Troubleshooting Workflow
A logical approach is critical when troubleshooting purification issues. The following diagram outlines a decision-making process for optimizing the column chromatography of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This valuable heterocyclic building block is often synthesized via the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles. However, the presence of the pyridinyl substituent introduces specific challenges that can lead to side reactions and diminished yields. This guide provides in-depth troubleshooting strategies and a comprehensive FAQ section to navigate these complexities, ensuring a successful and efficient synthesis.
I. Understanding the Core Synthesis and Potential Pitfalls
The Vilsmeier-Haack reaction is the method of choice for the formylation of many pyrazole systems. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich C4 position of the pyrazole ring.
However, the introduction of a pyridin-4-yl substituent at the C3 position of the pyrazole ring presents a unique set of challenges. The pyridine ring is inherently electron-deficient, which can deactivate the pyrazole ring towards electrophilic attack. Furthermore, the basic nitrogen atom of the pyridine ring can be protonated under the acidic conditions of the Vilsmeier-Haack reaction, leading to further deactivation and potential side reactions.
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common side reactions.
Problem 1: Low or No Yield of the Desired Product
A low yield of this compound is the most frequently encountered issue. This can be attributed to several factors, each with a specific solution.
Potential Cause A: Deactivation of the Pyrazole Ring
The pyridin-4-yl group is electron-withdrawing, which reduces the nucleophilicity of the pyrazole ring, making it less reactive towards the Vilsmeier reagent.[1]
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature after the initial formation of the Vilsmeier reagent can provide the necessary activation energy for the formylation to proceed. Monitor the reaction closely by TLC to avoid degradation.
-
Extended Reaction Time: A longer reaction time may be required to achieve complete conversion of the starting material. Again, TLC monitoring is crucial.
-
Excess Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help to drive the reaction to completion. However, be mindful that this can also lead to an increase in side products.
-
Potential Cause B: Protonation of the Pyridine Nitrogen
The acidic nature of the Vilsmeier-Haack reaction medium can lead to the protonation of the basic pyridine nitrogen. The resulting pyridinium salt is strongly deactivating, further hindering the electrophilic attack on the pyrazole ring.
-
Troubleshooting & Optimization:
-
Use of a Non-Protic Solvent: While DMF is the standard, exploring co-solvents that are less acidic may be beneficial. However, this requires careful optimization as the Vilsmeier reagent formation is also solvent-dependent.
-
Careful pH Control During Workup: Ensure that the workup procedure is performed at a pH that allows for the deprotonation of the pyridine nitrogen, facilitating product extraction.
-
Potential Cause C: Inactive Vilsmeier Reagent
The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will lead to its decomposition and a subsequent loss of reactivity.
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Freshly Distilled Reagents: Use freshly distilled POCl₃ and anhydrous DMF to minimize moisture content.
-
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of side products. Understanding the potential side reactions is key to their prevention.
Side Reaction A: Di-formylation
Although less common with deactivated substrates, it is possible for a second formyl group to be introduced onto the pyrazole ring, especially if a large excess of the Vilsmeier reagent is used or if the reaction temperature is too high.
-
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Start with a smaller excess (e.g., 1.5 equivalents) and optimize from there.
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Side Reaction B: N-Formylation of the Pyrazole Ring
In some cases, the Vilsmeier reagent can attack the N1 position of the pyrazole ring, leading to the formation of an N-formylated byproduct. This is more likely if the N1 position is unsubstituted.
-
Mitigation Strategy:
-
Protecting Group Strategy: If N-formylation is a significant issue, consider protecting the N1 position of the pyrazole with a suitable protecting group prior to the Vilsmeier-Haack reaction. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.
-
Side Reaction C: Chloroformylation
Under certain conditions, the Vilsmeier reagent can act as a chloroformylating agent, leading to the formation of a pyrazole-4-carbonyl chloride. This is more likely to occur if the reaction is not properly quenched.
-
Mitigation Strategy:
-
Controlled Workup: Ensure a careful and controlled aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde. Quenching the reaction mixture with a cold, basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) is typically effective.
-
Side Reaction D: Reaction on the Pyridine Ring
While the pyridine ring is generally deactivated towards electrophilic substitution, under forcing conditions, it is possible for formylation to occur on the pyridine ring, most likely at the 3- or 5-position.[2]
-
Mitigation Strategy:
-
Reaction Condition Optimization: Avoid excessively high temperatures and prolonged reaction times to minimize the risk of this side reaction. The pyrazole ring is significantly more electron-rich than the pyridine ring, so formylation should preferentially occur on the pyrazole under optimized conditions.
-
III. Experimental Protocols & Data
General Protocol for the Vilsmeier-Haack Formylation of 3-(Pyridin-4-yl)-1H-pyrazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales. A similar procedure has been reported for the synthesis of 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde.[3]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-(Pyridin-4-yl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Typical Range | Notes |
| Temperature | 60-80 °C | Higher temperatures may be needed for deactivated substrates but increase the risk of side reactions. |
| Reaction Time | 4-24 hours | Monitor by TLC to determine completion. |
| Vilsmeier Reagent | 1.5-3 equivalents | A larger excess may improve yield but can also lead to more byproducts. |
| Yield | 40-70% | Highly dependent on reaction conditions and substrate purity. |
IV. Visualization of Reaction Pathways
Main Reaction Pathway
Caption: Desired reaction pathway for the synthesis.
Common Side Reaction Pathways
Caption: Origins of common synthesis side products.
V. Frequently Asked Questions (FAQs)
Q1: My starting material is not dissolving well in DMF. What can I do?
A1: 3-(Pyridin-4-yl)-1H-pyrazole may have limited solubility. You can try gently warming the DMF to aid dissolution before adding it to the Vilsmeier reagent. Alternatively, using a co-solvent like dichloromethane (DCM) might improve solubility, but this will require re-optimization of the reaction conditions.
Q2: The workup is forming a persistent emulsion. How can I break it?
A2: Emulsions are common during the extraction of basic compounds. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and can help to separate the layers. Alternatively, filtering the emulsion through a pad of celite can sometimes be effective.
Q3: How can I be sure that the formylation has occurred at the C4 position of the pyrazole?
A3: The C4 position of the pyrazole ring is the most electron-rich and therefore the most likely site for electrophilic substitution.[4] Spectroscopic analysis, particularly ¹H and ¹³C NMR, will confirm the position of the formyl group. The aldehyde proton will appear as a singlet in the ¹H NMR spectrum, and the carbon of the formyl group will have a characteristic chemical shift in the ¹³C NMR spectrum.
Q4: Can I use other Vilsmeier reagents, for example, by using oxalyl chloride instead of POCl₃?
A4: Yes, other activators can be used to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride are sometimes used in place of POCl₃. However, each variation will have its own reactivity profile and may require different reaction conditions. If you are experiencing issues with the standard POCl₃/DMF system, exploring these alternatives could be a viable strategy, but it will necessitate a new round of optimization.
Q5: My purified product is a colored oil, but the literature reports a solid. What could be the issue?
A5: The presence of colored impurities is common. Ensure that your purification by column chromatography is effective. You may need to try different solvent systems to achieve better separation. If the product is an oil, it may be due to residual solvent or minor impurities. Trying to crystallize the oil from a suitable solvent system (e.g., ethyl acetate/hexanes) might yield the desired solid product.
VI. References
-
Chahal, M., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27235-27269. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. (2011). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Chinese Chemical Society. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
-
Patil, S. B., & Deokar, S. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 464-490.
-
National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2021). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. [Link]
-
Journal of azerbaijan pharmaceutical and pharmacotherapy. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
ResearchGate. (2021). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (2020). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF. [Link]
-
ResearchGate. (2017). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. [Link]
-
ResearchGate. (2015). Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles | Request PDF. [Link]
-
ACS Publications. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. [Link]
-
Royal Society of Chemistry. (2015). N-Heterocyclic carbene-catalysed intramolecular hydroacylation to form basic nitrogen-containing heterocycles. [Link]
-
ACS Publications. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
ResearchGate. (2013). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines | Request PDF. [Link]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2018). Formylation of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Osmania University, Department of Chemistry. (2013). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. [Link]
-
National Center for Biotechnology Information. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile heterocyclic building block. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and regioselectivity of this compound.
Q1: Why is regioselectivity a major challenge in the N-alkylation of 3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde?
A: The primary challenge stems from the inherent tautomerism of the pyrazole ring. The N-H proton can reside on either of the two adjacent nitrogen atoms, creating a dynamic equilibrium between two tautomers. Upon deprotonation with a base, a pyrazolate anion is formed, which acts as an ambident nucleophile with reactive centers at both N1 and N2.[1] Reaction with an electrophile (e.g., an alkyl halide) can therefore occur at either nitrogen, often leading to a mixture of N1 and N2 regioisomers, which can be difficult to separate. The substituents on the ring—the pyridin-4-yl group at C3 and the carbaldehyde at C4—exert significant electronic and steric influences that further complicate predictability.[1][2]
Q2: What are the primary factors that control the N1/N2 regioselectivity in pyrazole alkylation?
A: The regiochemical outcome is a delicate balance of several interacting factors:
-
Steric Effects: This is often the most dominant factor.[1][3] The substituent at the C3 position (the pyridin-4-yl group) creates steric hindrance around the adjacent N2 nitrogen. Consequently, electrophiles, especially bulky ones, will preferentially attack the less hindered N1 position.[1][3]
-
Electronic Effects: The electron-withdrawing nature of both the pyridin-4-yl and the C4-carbaldehyde groups decreases the electron density of the pyrazole ring, influencing the acidity of the N-H proton.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically shift the regioselectivity.[4][5] For instance, the cation of the base can coordinate with the nitrogen atoms, influencing their relative nucleophilicity.[5][6]
-
Nature of the Electrophile: The size and reactivity of the electrophile play a crucial role. Harder electrophiles may favor the nitrogen atom with the higher electron density, while bulkier electrophiles will be more sensitive to steric hindrance.
Q3: How does the pyridine substituent at the C3 position specifically influence regioselectivity?
A: The pyridin-4-yl group influences regioselectivity in two key ways:
-
Steric Hindrance: As mentioned, it sterically shields the N2 position, making the N1 position the more accessible site for many electrophiles.
-
Chelation: The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating with metal cations. This chelation can lock the conformation of the molecule and direct the electrophilic attack to a specific nitrogen atom. For example, certain metal ions may form a chelate complex involving the pyridine nitrogen and the N2 atom of the pyrazole, directing alkylation to the N2 position.[6]
Part 2: Troubleshooting Guide for N-Alkylation Reactions
This section provides solutions to specific experimental problems encountered during the N-alkylation of this compound.
Problem 1: "My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I favor the formation of the N1-alkylated product?"
Cause Analysis: Standard alkylation conditions, such as using potassium carbonate in DMF or acetone, often provide poor regioselectivity for unsymmetrically substituted pyrazoles because the reaction is under thermodynamic control where the energies of the two transition states are similar. To favor the N1 isomer, conditions must be chosen that exploit the steric hindrance around the N2 position.
Solution: Steric-Controlled Alkylation Protocol
This protocol leverages steric hindrance to direct the electrophile to the more accessible N1 position. The use of a strong base with a large counter-ion or a bulky electrophile enhances this effect.
Experimental Protocol 1: N1-Selective Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The sodium cation (Na⁺) is less likely to form a strong chelate compared to smaller, harder cations. The primary directing factor becomes steric hindrance, forcing the electrophile to react at the N1 position, which is unencumbered by the C3-pyridine substituent.[1][3]
Problem 2: "I need to synthesize the N2-alkylated isomer, but my reactions consistently yield the N1 isomer as the major product. What conditions favor N2-alkylation?"
Cause Analysis: Synthesizing the N2 isomer is challenging due to the steric shielding from the C3-substituent. To overcome this, a strategy that overrides steric effects is required. Chelation control, using a Lewis acidic metal catalyst, can pre-organize the pyrazolate anion to favor reaction at the N2 position.
Solution: Chelation-Controlled N2-Alkylation
This method utilizes a magnesium catalyst to form a chelate complex, directing the alkylating agent to the sterically hindered N2 position. This protocol has been shown to provide high regioselectivity for N2-alkylation of various 3-substituted pyrazoles.[7]
Experimental Protocol 2: MgBr₂-Catalyzed N2-Selective Alkylation
-
In a nitrogen-filled glovebox, charge a vial with this compound (1.0 eq, ~200 mg) and Magnesium Bromide (MgBr₂, 0.2 eq).[7]
-
Add anhydrous THF (~3 mL) and the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq).[7]
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.1 eq) dropwise at 25 °C.[7]
-
Stir the resulting mixture at 25 °C for 2-4 hours, monitoring by LC-MS.
-
Quench the reaction with a saturated solution of NH₄Cl in methanol (2 mL) and concentrate to dryness.[7]
-
Add water (1 mL) to the residue and extract with isopropyl acetate (4 x 1 mL).[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the N2-alkylated product.
Causality: The Mg²⁺ ion is believed to form a six-membered chelate ring involving the pyridine nitrogen and the N2 atom of the deprotonated pyrazole. This coordination increases the nucleophilicity of the N2 atom and directs the incoming electrophile to this site, overriding the unfavorable steric interactions.[7]
Part 3: Data & Workflow Visualization
Table 1: Comparison of Conditions for N-Alkylation Regioselectivity
| Entry | Base/Catalyst | Solvent | Electrophile (E-X) | Temp (°C) | N1:N2 Ratio (Approx.) | Predominant Isomer | Reference |
| 1 | K₂CO₃ | DMF | R-Br | 80 | 2:1 - 5:1 | N1 (Steric Control) | General [1][3] |
| 2 | NaH | THF | R-Br | 25 | >10:1 | N1 (Steric Control) | General[5] |
| 3 | MgBr₂ / DIPEA | THF | R-Br | 25 | 1:10 - 1:>20 | N2 (Chelation Control) | [7] |
Diagram 1: The N-Alkylation Regioselectivity Challenge
Caption: The N-alkylation of the pyrazole leads to two possible regioisomers.
Diagram 2: Decision Workflow for Selective N-Alkylation
Caption: Decision tree for selecting the appropriate N-alkylation strategy.
Diagram 3: Experimental Workflow for N2-Selective Protocol
Caption: Step-by-step workflow for the MgBr₂-catalyzed N2-alkylation.
References
-
Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: ACS Catalysis URL: [Link]
-
Title: Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Source: ResearchGate URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential Source: Journal of Molecular Structure URL: [Link]
-
Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles Source: ResearchGate URL: [Link]
-
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Organics (MDPI) URL: [Link]
-
Title: Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study Source: Tetrahedron URL: [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Cross-Coupling of Pyrazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful yet often sensitive transformations. Pyrazole cores are ubiquitous in pharmaceuticals and agrochemicals, making their efficient functionalization a critical task. However, the unique electronic nature of the pyrazole ring can present significant hurdles, leading to low yields, stalled reactions, and unwanted side products.
This document provides in-depth, question-and-answer-based troubleshooting guides, drawing from both fundamental mechanistic principles and field-proven laboratory solutions.
Section 1: Core Troubleshooting & Frequently Asked Questions
This section addresses the most common initial failures in palladium-catalyzed pyrazole couplings. Before delving into reaction-specific optimization, it is crucial to ensure the foundational parameters of your experiment are sound.
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
A1: When a cross-coupling reaction fails to initiate, the issue often lies with the fundamental setup or the integrity of the reagents. The palladium catalyst, particularly the active Pd(0) species, is sensitive and requires a carefully controlled environment to function.
Core Areas for Investigation:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst and many phosphine ligands are highly susceptible to oxidation.[1][2] The presence of oxygen can lead to the formation of palladium black (inactive Pd metal) and oxidized, ineffective ligands.[3][4][5]
-
Troubleshooting Protocol: Ensure all solvents and liquid reagents are rigorously degassed. Common methods include freeze-pump-thaw cycles (at least three) for maximum efficiency or sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[6] Assemble your reaction under a positive pressure of inert gas, and if possible, use a glovebox for preparing the catalyst system.
-
-
Reagent and Solvent Quality:
-
Solvents: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and promote side reactions like protodeboronation in Suzuki couplings.[2]
-
Base: The purity and strength of the base are critical. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they have been stored in a desiccator and are finely powdered to maximize surface area. Some reactions may require a strong, soluble base like NaOtBu, which is extremely sensitive to moisture and should be handled exclusively in a glovebox.[1]
-
Substrates: Verify the purity of your pyrazole and coupling partner. Impurities can sometimes poison the catalyst. For Suzuki reactions, boronic acids can degrade over time through dehydration to form boroxines or undergo protodeboronation.[2] It is often best to use fresh or recently purified boronic acids.
-
-
Reaction Temperature: Temperature is a critical kinetic parameter. While elevated temperatures often accelerate the reaction, excessive heat can cause catalyst decomposition.[1] If your reaction is sluggish at a standard temperature (e.g., 80 °C), a careful, incremental increase (e.g., to 100 °C) may be beneficial. However, monitor for the appearance of palladium black, which indicates decomposition.
dot
Caption: Initial troubleshooting workflow for low conversion.
Q2: Why are pyrazoles considered "difficult" substrates, and how does this affect the catalytic cycle?
A2: Pyrazoles possess intrinsic properties that can disrupt the palladium catalytic cycle. Understanding these interactions is key to designing a successful reaction.
-
Ligand-like Behavior: As N-heterocycles, pyrazoles have lone pairs on their nitrogen atoms that can coordinate strongly to the palladium center.[6] This coordination can compete with the desired phosphine ligand, leading to the formation of inactive or less active catalyst species and inhibiting turnover.[7]
-
Acidity of Unprotected N-H Pyrazoles: The proton on an unprotected pyrazole nitrogen is acidic. In the presence of the reaction base, this proton is removed, forming a pyrazolate anion. This anion can coordinate to the palladium center, potentially forming off-cycle, inactive dimeric or polymeric palladium complexes.[7] This behavior can sequester the catalyst, effectively removing it from the reaction.
Below is a diagram illustrating the standard Pd(0)/Pd(II) catalytic cycle and highlighting where pyrazole substrates can interfere.
dot
Caption: Pyrazole can inhibit the catalyst via coordination.
Solution Strategy: To overcome this inhibition, the use of ligands that bind more strongly to palladium than the pyrazole is essential. Bulky, electron-rich phosphine ligands (see Section 2) are particularly effective as they create a sterically shielded and electronically saturated metal center that favors the productive catalytic cycle over inhibitory side-reactions.[8][9]
Q3: I am observing significant hydrodehalogenation of my starting material. What causes this and how can it be minimized?
A3: Hydrodehalogenation is a common side reaction where the halide on the starting material (Ar-X) is replaced by a hydrogen atom (Ar-H). This process consumes the starting material and reduces the overall yield of the desired cross-coupled product.
Primary Causes:
-
Presence of a Proton Source: Water, alcohols, or even the amine coupling partner can serve as a source of protons.
-
β-Hydride Elimination: If the coupling partner has a β-hydrogen (common in alkyl coupling partners), a β-hydride elimination from the (Ar-Pd-R) intermediate can form a palladium-hydride species (Pd-H). This Pd-H species can then reductively eliminate with the aryl group to form the undesired Ar-H product. A similar process can occur with certain alkylamines in Buchwald-Hartwig reactions.[10]
-
Catalyst Decomposition: Certain catalyst decomposition pathways can generate hydride species.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: As a first step, ensure all reagents and solvents are strictly anhydrous to remove water as a potential proton source.[2]
-
Choice of Base: For Suzuki couplings, weaker bases like KF or K₃PO₄ are sometimes less prone to causing dehalogenation than strong bases.[11] For Buchwald-Hartwig couplings with alkylamines prone to β-elimination, consider using a copper-based catalyst system, which can be more effective.[12]
-
Modify the Ligand: Switching to a bulkier ligand can accelerate the rate of reductive elimination, which is the product-forming step. If reductive elimination is faster than competing side reactions like β-hydride elimination, the yield of the desired product will increase.[8]
-
Lower the Temperature: Higher temperatures can sometimes promote hydrodehalogenation. If your desired reaction has a reasonable rate at a lower temperature, reducing the heat may suppress the side reaction.[6]
Section 2: Optimizing the Catalyst System
The choice of palladium source and, most critically, the supporting ligand is paramount for achieving high yields in pyrazole cross-coupling. Off-the-shelf conditions often fail, necessitating a tailored approach.
Q4: How do I select the right ligand for my pyrazole coupling? My current ligand (e.g., PPh₃) is not working.
A4: Standard, less-donating ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates like pyrazoles. The key is to use ligands that are both sterically bulky and electron-rich . This combination addresses the core problems of pyrazole coupling.[8][13]
-
Why Electron-Rich? Electron-rich ligands (those with alkyl groups like t-butyl or cyclohexyl on the phosphorus) increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step of the aryl halide to the Pd(0) center.[8]
-
Why Sterically Bulky? The steric bulk serves two critical functions. First, it promotes the final, product-forming reductive elimination step.[8] By favoring this step, the catalytic turnover rate increases, and the catalyst is less likely to engage in decomposition pathways. Second, the bulk helps create a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is often the true active catalyst.
Recommended Ligand Classes for Pyrazole Couplings:
| Ligand Class | Example Ligands | Key Features & Applications | Citation |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos, tBuBrettPhos | Extremely bulky and electron-rich. The gold standard for many challenging couplings, including N-arylation (Buchwald-Hartwig) and Suzuki couplings of N-H azoles. tBuBrettPhos has shown excellent performance for N-arylating pyrazoles. | [3][7][14] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating but can be sensitive to air. Effective but often superseded by the more robust biarylphosphine ligands. | [8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds to palladium, creating robust catalysts resistant to decomposition at high temperatures. | [15] |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the palladium center, but their bite angle and flexibility must be well-matched to the reaction. Xantphos is often used in Buchwald-Hartwig reactions with soluble organic bases. | [16][17] |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of small-scale reactions (e.g., in microwave vials).
-
Keep all parameters constant: pyrazole substrate (1.0 eq), coupling partner (1.2-1.5 eq), palladium source (e.g., Pd₂(dba)₃, 2 mol%), base (e.g., K₃PO₄, 2.0 eq), and solvent.
-
To each vial, add a different ligand (e.g., XPhos, SPhos, tBuBrettPhos, IPr). Use a Pd:Ligand ratio of 1:2 for monodentate ligands.
-
Run the reactions at your standard temperature and monitor by LC-MS or TLC to identify the most promising ligand.
dot
Caption: Impact of ligand properties on reaction success.
Q5: What is a "precatalyst" and should I be using one?
A5: A precatalyst is a stable, well-defined palladium(II) complex that rapidly and cleanly generates the active Pd(0) species under the reaction conditions. They have become increasingly popular because they offer significant advantages over traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.
Advantages of Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles):
-
Air-Stability: Unlike many Pd(0) sources, precatalysts are often solids that can be weighed in the air, simplifying reaction setup.[1]
-
Reproducibility: They generate a consistent 1:1 ratio of Pd(0) to ligand, avoiding issues with incorrect stoichiometry that can arise from weighing separate components.
-
High Activity: They are designed for rapid activation, meaning the catalytic cycle starts almost immediately upon heating, which can reduce induction periods and minimize side reactions.
For challenging substrates like unprotected N-H pyrazoles, using a precatalyst such as XPhos Pd G3 or tBuBrettPhos Pd G3 is highly recommended and has been shown to be effective where other systems fail.[7][9]
Section 3: Deep Dive on Reaction Parameters
Fine-tuning parameters beyond the catalyst system is often necessary to maximize yield and overcome specific challenges.
Q6: I'm running a Suzuki coupling with an unprotected halopyrazole and getting low yield. Which base and solvent combination is best?
A6: This is a classic challenge where the acidic N-H proton interferes with the reaction.[7] The choice of base is critical not only for activating the boronic acid but also for managing the pyrazole substrate.
Recommended System:
-
Base: Potassium Phosphate (K₃PO₄) . This base has proven to be particularly effective for Suzuki couplings of nitrogen-rich heterocycles.[7][11] It is strong enough to promote the catalytic cycle but is often more compatible with sensitive functional groups than stronger bases like NaOtBu.
-
Solvent: A polar aprotic solvent with water. A mixture of 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) is a standard and effective system.[7] The water is essential for activating the boronic acid and facilitating the transmetalation step.
Why this works: The K₃PO₄/dioxane/water system provides a good balance of solubility for the organic substrates, the inorganic base, and the boronic acid 'ate' complex, which is the active species in transmetalation. While the pyrazole N-H will be deprotonated, robust catalyst systems (like those using Buchwald ligands) can operate effectively in this environment.
Q7: For a Suzuki coupling, what are the pros and cons of using a boronic acid versus a boronic ester (e.g., a pinacol ester)?
A7: The choice between a boronic acid and its ester derivative is a trade-off between reactivity and stability.[18]
| Reagent Type | Pros | Cons | Best For... | Citation |
| Boronic Acid | - Generally more reactive, leading to faster reaction times.- Higher atom economy. | - Prone to decomposition (trimerization to boroxines).- Susceptible to protodeboronation, especially electron-deficient or heteroaryl variants.- Can be difficult to purify and handle. | Rapid, small-scale syntheses where the specific acid is known to be stable. | [19][20] |
| Boronic Ester (Pinacol) | - Highly stable, often crystalline solids.- Easy to handle, purify, and store long-term.- Less prone to side reactions, leading to more reproducible results. | - Generally less reactive than the corresponding acid, may require higher temperatures or longer reaction times.- Lower atom economy. | Large-scale reactions, multi-step syntheses, or when using unstable boronic acid derivatives. | [18][21] |
Senior Scientist's Recommendation: For developing a robust and reproducible process, starting with the pinacol boronic ester is often the superior choice, despite the potential need for slightly more forcing conditions. The enhanced stability and reliability frequently outweigh the higher initial reactivity of the boronic acid.[18]
Section 4: Specific Experimental Protocols
The following protocols provide validated starting points for common pyrazole cross-coupling reactions. They should be used as a baseline for further optimization.
Protocol 1: Suzuki-Miyaura Coupling of an Unprotected Bromopyrazole
This protocol is adapted from methodologies proven to be effective for N-H azoles.[7]
-
Reaction: 4-Bromo-1H-pyrazole + Arylboronic Acid
-
Catalyst System: XPhos Pd G3 Precatalyst
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 4-bromo-1H-pyrazole (1.0 eq), the arylboronic acid (1.5-2.0 eq), potassium phosphate (K₃PO₄, 2.0 eq, finely ground), and the XPhos Pd G3 precatalyst (3-5 mol %).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe to achieve a substrate concentration of ~0.1-0.2 M.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation of Pyrazole
This protocol uses a modern ligand system demonstrated to be effective for the C-N coupling of pyrazoles with aryl triflates.[3][14]
-
Reaction: Pyrazole + Aryl Triflates
-
Catalyst System: Pd₂(dba)₃ / tBuBrettPhos
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol % Pd), tBuBrettPhos (4.4 mol %), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried vial.
-
Outside the glovebox, add the pyrazole (1.2 eq) and the aryl triflate (1.0 eq).
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.2 M.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS. Reactions are often complete in 4-12 hours.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of an Iodopyrazole
Copper co-catalysts can sometimes be problematic, promoting alkyne homocoupling. This copper-free protocol can provide a cleaner reaction profile.[6]
-
Reaction: 4-Iodo-1H-pyrazole + Terminal Alkyne
-
Catalyst System: PdCl₂(PPh₃)₂
Procedure:
-
To a flame-dried Schlenk flask, add the 4-iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (5 mol %), and a stir bar.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.
References
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (Various Years). Foundational papers on Buchwald-Hartwig amination. See Wikipedia for a curated list of primary literature. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6243-6257. [Link]
-
Ghosh, C., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 16214-16225. [Link]
- Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. Chemistry – A European Journal.
- Joo, J. M., et al. (2017). Ligand-controlled C–H alkenylation of pyrazoles. See reference 5 for context.
-
AMiner. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
Besson, T., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar. [Link]
-
ResearchGate. (Various). Solvent, base and Pd source effects on the model SM cross-coupling. [Link]
-
Knowles, R. R., et al. (2016). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1873. [Link]
-
Harusawa, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC - NIH. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Asad, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
ResearchGate. (2014). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
-
ResearchGate. (Various). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. [Link]
-
Fernandes, C., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Ovchinnikov, V. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH. [Link]
-
Oisaki, K., & Kanai, M. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. [Link]
-
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17149. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Tummatorn, J., & Dudley, G. B. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 491-507. [Link]
-
ResearchGate. (Various). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Chen, C. Y., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - NIH. [Link]
-
DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
-
RSC Publishing. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde during reaction
Technical Support Center: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for this compound. This valuable trifunctional building block, featuring pyrazole, pyridine, and aldehyde moieties, is a cornerstone in the synthesis of novel pharmaceutical agents and functional materials. However, its rich chemical functionality also presents unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure successful and reproducible experimental outcomes.
Core Stability Profile
The reactivity of this compound is governed by three key structural features: the acidic N-H of the pyrazole ring, the basic nitrogen of the pyridine ring, and the electrophilic and easily oxidized aldehyde group. Understanding its sensitivities is the first step toward preventing decomposition.
| Parameter | Profile & Recommendations |
| Appearance | Off-white to pale yellow solid. |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) and protected from light[1]. The compound is hygroscopic and sensitive to air. |
| pH Sensitivity | Highly Sensitive. • Strongly Basic (pH > 10): Prone to Cannizzaro disproportionation, aldol-type condensations, and potential cleavage of the formyl group[2]. • Strongly Acidic (pH < 2): Risk of acid-catalyzed polymerization or degradation. Protonation of the pyridine nitrogen can alter solubility and reactivity. |
| Oxidative Stability | High. The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen, heat, or metal catalysts. |
| Thermal Stability | Moderate. Prolonged heating above 80-90°C can lead to decomposition and polymerization, often indicated by significant color change (darkening)[3][4]. |
Troubleshooting Guide: Symptom-Based Solutions
This section addresses common problems encountered during reactions involving this compound.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What is happening?
A1: This is a classic sign of decomposition, often from multiple pathways. The primary culprits are typically oxidation and heat-induced side reactions.
Root Causes & Solutions:
-
Oxidative Degradation: The aldehyde is likely oxidizing. Even trace amounts of atmospheric oxygen, especially when heated or in the presence of metal impurities, can initiate this process.
-
Solution: Rigorously maintain an inert atmosphere. Use Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly de-gassed prior to use by sparging with nitrogen or argon for at least 30 minutes. See Protocol 1 for a detailed inert atmosphere setup.
-
-
Maillard-Type Reactions: If your reaction involves primary or secondary amines, heating can initiate Maillard-like reactions between the amine and the aldehyde, leading to the formation of brown polymeric pigments known as melanoidins[5].
-
Solution: Control the reaction temperature strictly. Add the aldehyde slowly to the reaction mixture at a lower temperature (e.g., 0°C) before gently warming. If possible, use a reaction temperature below 60°C.
-
-
Thermal Decomposition: As a nitrogen-rich heterocyclic compound, it can decompose at elevated temperatures[3].
-
Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Caption: Common decomposition pathways leading to reaction failure.
Q2: My reaction with a strong base (e.g., NaH, LDA, t-BuOK) is failing or providing very low yields. Why?
A2: Strong, non-nucleophilic bases are problematic due to the molecule's acidic pyrazole N-H proton (pKa ≈ 14-15). Strong, nucleophilic bases are even worse.
Root Causes & Solutions:
-
Deprotonation of Pyrazole N-H: Strong bases will preferentially deprotonate the pyrazole N-H. This forms an anionic species that may be unreactive or react in an undesired manner, effectively halting your intended reaction pathway.
-
Base-Induced Side Reactions:
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo disproportionation, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.
-
Aldol Condensation: The deprotonated pyrazole anion could potentially trigger self-condensation of the aldehyde.
-
Formyl Group Lability: The formyl group on some pyrazoles can be cleaved entirely under the action of strong bases like NaOH[2].
-
Solutions:
-
Use Milder Bases: Switch to inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are generally not strong enough to deprotonate the pyrazole N-H but can act as effective acid scavengers.
-
Protect the Pyrazole N-H: For reactions requiring strong bases, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an excellent choice as it reduces the acidity of the N-H, prevents deprotonation, and can increase stability towards oxidation[6]. See Protocol 2 for a reliable Boc-protection method.
Q3: I am seeing a significant carboxylic acid byproduct in my final product, even when working under nitrogen. What else can I do?
A3: This indicates a persistent issue with oxidation. While a nitrogen blanket is good, it may not be sufficient.
Root Causes & Solutions:
-
Impure Solvents: Solvents, especially ethers like THF, can contain peroxide impurities which are potent oxidizing agents.
-
Solution: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Never use old bottles of THF or diethyl ether without first testing for peroxides.
-
-
Air Leaks: Your reaction setup may have small leaks that allow atmospheric oxygen to enter over the course of the reaction.
-
Solution: Use high-quality, well-greased glassware joints. Ensure a positive pressure of inert gas is maintained throughout the reaction. Using a bubbler is a good way to monitor this.
-
-
Oxidative Workup: The reaction may be stable, but the product is oxidizing during workup (e.g., on a rotary evaporator or during chromatography).
-
Solution: Minimize exposure to air during workup. Concentrate fractions under reduced pressure without heating. When performing silica gel chromatography, use de-gassed solvents and run the column swiftly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for this molecule?
A1: The optimal strategy depends on your reaction sequence. The most common need is to protect the pyrazole N-H.
-
For Base-Sensitive Reactions: The Boc group is highly recommended. It is easily installed with Boc-anhydride and is stable to a wide range of non-acidic conditions. It can be readily removed with mild acid (e.g., TFA in DCM) or even under specific basic conditions that are selective for Boc-protected pyrazoles[7].
-
For General Stability: The tetrahydropyranyl (THP) group is a robust alternative that is stable to strongly basic and organometallic reagents[8][9]. It is installed under acidic conditions and removed with acid.
Caption: Decision workflow for using a protecting group strategy.
Q2: Can I use this compound directly in a Wittig reaction?
A2: Yes, but with caution. The phosphorus ylide is a strong base. The reaction is often successful because the ylide reacts with the aldehyde faster than it deprotonates the pyrazole. However, to improve yields and reduce side products, it is highly advisable to first protect the pyrazole N-H with a Boc or THP group before performing the Wittig reaction.
Q3: What are the best practices for reductive amination?
A3: Reductive amination is a very common reaction for this substrate. Success depends on choosing the right reducing agent and controlling the conditions.
-
Recommended Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild, selective for the iminium ion over the aldehyde, and tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) needed for imine formation.
-
Procedure:
-
Dissolve the aldehyde and the amine in a suitable solvent (e.g., 1,2-dichloroethane or THF).
-
Add a catalytic amount of acetic acid to promote imine formation.
-
Stir for 30-60 minutes at room temperature to allow the imine to form.
-
Add STAB portion-wise.
-
Monitor the reaction until completion.
-
-
Avoid: Do not use harsher reducing agents like NaBH₄ or LiAlH₄, as they will readily reduce the aldehyde to an alcohol before significant imine formation can occur.
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
-
Glassware Preparation: Dry the reaction flask and condenser thoroughly in an oven (120°C) overnight and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use well-greased joints.
-
Solvent Degassing: De-gas the reaction solvent by sparging with argon or nitrogen for 30 minutes. For small scales, the freeze-pump-thaw method (3 cycles) is highly effective.
-
Reagent Addition: Add this compound and other solids to the flask under a strong flow of inert gas (positive pressure). Add de-gassed solvents and liquid reagents via a syringe through a rubber septum.
-
Reaction: Maintain a gentle positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.
Protocol 2: N-Boc Protection of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC (staining with KMnO₄ can be helpful) until all starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The Boc-protected product is significantly less polar than the starting material.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 76, 1817–1820. This source highlights the lability of the formyl group under basic conditions. [Link]
-
Aly, E. S. A., Abdo, M. A., & El-Gharably, A. A. (2004). Synthesis of 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Journal of the Chinese Chemical Society, 51(5A), 983-988. [Link]
-
Tumkevicius, S., & Kaminskas, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Sangshetti, J. N., & Shinde, D. B. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. This discussion provides practical insights into using Boc protection for pyrazoles. [Link]
-
Bakr, F. A., Rizk, E. K., & Abdelbasset, A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(viii), 115-124. [Link]
-
Alonso, F., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20281-20294. [Link]
-
Rojo, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4299. [Link]
-
Baranauskiene, L., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849. [Link]
-
Badowska-Roslonek, K., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 15(15), 5430. [Link]
-
Alonso, F., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Mali, S. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7208. [Link]
-
Versteegen, R. M., et al. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. Bioconjugate Chemistry, 29(10), 3279–3284. [Link]
-
Bala, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3568. [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
-
Jing, H., & Kitts, D. D. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Antioxidants, 12(11), 1963. [Link]
-
American Chemical Society (n.d.). Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved January 18, 2026, from [Link]
-
Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5038. [Link]
-
Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(10), 8343-8352. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Column Chromatography Purification of Pyrazole-4-carbaldehydes
Welcome to the technical support center for the purification of pyrazole-4-carbaldehydes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification step. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of pyrazole-4-carbaldehydes on a silica gel column?
A typical and effective starting point for the purification of pyrazole-4-carbaldehydes on silica gel is a mixture of hexane and ethyl acetate.[1] The pyrazole ring system imparts a degree of polarity, while the carbaldehyde group offers a site for hydrogen bonding, making this solvent combination highly adaptable.
Expert Insight: The ideal mobile phase composition is one that provides a retention factor (Rf) of approximately 0.2-0.4 for your target pyrazole-4-carbaldehyde on a Thin Layer Chromatography (TLC) plate.[1] This Rf range generally translates to good separation on a column. A common starting ratio to screen by TLC would be in the range of 5:1 to 1:1 (hexane:ethyl acetate).[2]
Q2: My pyrazole-4-carbaldehyde is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
Streaking or tailing is a common issue and can be attributed to several factors:
-
Acidic Silica Gel: The slightly acidic nature of standard silica gel can lead to strong interactions with the lone pair of electrons on the nitrogen atoms of the pyrazole ring, causing tailing.[1][3]
-
Compound Overload: Applying too much sample to your TLC plate or column can saturate the stationary phase, leading to poor separation and streaking.[4]
-
Inappropriate Solvent System: If the solvent system is not polar enough, the compound will interact too strongly with the silica gel, resulting in tailing.[1]
Troubleshooting Protocol:
-
Neutralize the Stationary Phase: To mitigate the effects of acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1][5] This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Optimize Sample Loading: As a general rule, the ratio of crude sample to silica gel by weight should be between 1:20 and 1:100.[1] If you are observing streaking, try reducing the amount of sample loaded onto the column.
-
Adjust Solvent Polarity: If tailing persists, gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Q3: I suspect my pyrazole-4-carbaldehyde is decomposing on the silica gel column. Is this possible and what can I do?
Yes, decomposition of aldehydes on silica gel is a known issue.[6][7] The acidic nature of silica can catalyze degradation pathways.[5] Additionally, some aldehydes are sensitive to air oxidation, which can be exacerbated by the high surface area of the silica gel.[6][8]
Causality and Mitigation Strategies:
-
Acid-Catalyzed Decomposition: The Lewis acidic sites on silica gel can promote unwanted reactions.[5] Deactivating the silica gel by adding triethylamine to the eluent is a primary solution.[7]
-
Oxidation: To prevent oxidation, consider using freshly distilled solvents and keeping the column protected from prolonged exposure to air.[8]
-
Alternative Stationary Phases: If decomposition remains a problem, switching to a less acidic stationary phase like alumina may be beneficial.[5][7] Alumina is available in neutral, basic, and acidic forms, allowing you to choose the one most compatible with your compound.[9]
Q4: Should I use isocratic or gradient elution for my purification?
The choice between isocratic and gradient elution depends on the complexity of your crude sample.[10][11]
-
Isocratic Elution: This method uses a constant solvent composition throughout the purification.[12] It is simpler to perform and is often sufficient if the impurities are well-separated from your product on the TLC plate.[13]
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[12] It is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can shorten the overall purification time and result in sharper peaks for later-eluting compounds.[11]
Decision Workflow:
Caption: Decision workflow for choosing an elution method.
In-Depth Troubleshooting Guides
Problem 1: Poor Separation of Closely Related Impurities
Scenario: Your TLC analysis shows an impurity very close to your desired pyrazole-4-carbaldehyde, making separation difficult.
Expert Analysis: This often occurs with regioisomers or byproducts with similar polarities. Achieving separation requires optimizing the selectivity of your chromatographic system.
Step-by-Step Protocol for Method Development:
-
Solvent System Screening:
-
Test a variety of solvent systems with different selectivities. Instead of just hexane/ethyl acetate, consider combinations like dichloromethane/methanol or toluene/acetone.
-
The goal is to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity.
-
-
Fine-Tuning the Mobile Phase:
-
Once you have a promising solvent system, prepare a series of mobile phases with very small increments in polarity. For example, if 4:1 hexane:ethyl acetate gives some separation, try 4.2:1 and 3.8:1.
-
-
Column Parameters:
-
Use a longer, narrower column: This increases the number of theoretical plates and enhances resolution.
-
Employ finer silica gel: Switching from 60-120 mesh to 230-400 mesh silica will provide a greater surface area and improve separation efficiency.[1]
-
Quantitative Data Summary:
| Parameter | Standard Conditions | High-Resolution Conditions | Rationale |
| Silica Mesh Size | 60-120 | 230-400 | Increases surface area and theoretical plates. |
| Column Dimensions | Shorter, wider | Longer, narrower | Increases residence time and separation path length. |
| Eluent Polarity | Standard | Finely tuned | Maximizes selectivity (ΔRf). |
Problem 2: The Compound Does Not Elute from the Column
Scenario: You have run a significant volume of your mobile phase through the column, but your product has not eluted, even after increasing the polarity.
Potential Causes and Solutions:
-
Irreversible Adsorption or Decomposition: Your compound may be strongly and irreversibly binding to the silica gel or decomposing entirely.[14] To test for this, perform a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in a second solvent system. If the spot streaks or new spots appear in the second dimension, decomposition is likely.[3][14]
-
Incorrect Solvent Composition: Double-check that you have prepared your mobile phase correctly. A simple mistake, such as reversing the ratio of hexane and ethyl acetate, can drastically alter the eluting power.[14]
-
Precipitation on the Column: If your crude sample has low solubility in the mobile phase, it may have precipitated at the top of the column.[14]
-
Solution: Ensure your sample is fully dissolved before loading. If solubility is an issue, you can dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of the column.
-
Experimental Workflow for Dry Loading:
Caption: Workflow for dry loading a sample onto a column.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(8), 111-126. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Curran, D. P., Lamm, V., Pan, X., & Taniguchi, T. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. Retrieved from [Link]
-
Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]
-
PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
-
Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]
-
MDPI. (2022). Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help? Retrieved from [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]
-
YouTube. (2024, June 29). Best Adsorbents for Column Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
National Institutes of Health. (2013). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]
-
Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]
-
Journal of the American Chemical Society. (1931). THE DECOMPOSITION OF KETONES IN THE PRESENCE OF SILICA GEL. Retrieved from [Link]
-
PubMed. (2013). Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. biotage.com [biotage.com]
- 13. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, chemists, and process development professionals navigating the challenges associated with the scale-up synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents. Moving from bench-scale synthesis to pilot plant or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Synthetic Scheme Overview
The most common and scalable synthetic route to this compound involves a two-step process. First is the condensation of a β-ketoester (derived from 4-acetylpyridine) with hydrazine to form the pyrazole core. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C4 position of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The most significant safety hazards are associated with the Vilsmeier-Haack formylation step.
-
Thermal Runaway: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a highly exothermic reaction.[1][2] Improper temperature control during scale-up can lead to a dangerous thermal runaway. It is critical to use a reactor with adequate cooling capacity and to control the addition rate of POCl₃ carefully.[2]
-
Reagent Handling: POCl₃ is highly corrosive, toxic, and reacts violently with water.[1] All additions and transfers must be conducted under anhydrous conditions in a well-ventilated area using appropriate personal protective equipment (PPE).
-
Quenching: The quenching of the reaction mixture is also highly exothermic and releases HCl gas. This step must be performed by slowly adding the reaction mixture to a cold, stirred base solution, never the other way around.[3][4]
Q2: Which synthetic step is the most difficult to scale up effectively?
A2: The Vilsmeier-Haack formylation is unequivocally the most challenging step. The primary difficulties lie in managing the initial exotherm of reagent formation, ensuring efficient mixing to prevent localized overheating and side reactions, and executing a safe and controlled aqueous work-up on a large scale.[5] Inadequate heat dissipation is a major cause of failure and safety incidents during scale-up.[6]
Q3: Can I perform a one-pot synthesis from the β-ketoester to the final product?
A3: While technically possible, a one-pot approach is not recommended for scale-up. The reaction conditions for pyrazole formation and Vilsmeier-Haack formylation are significantly different. Attempting a one-pot synthesis complicates optimization, impurity profiling, and process control. A stepwise process with isolation of the 3-(Pyridin-4-yl)-1H-pyrazole intermediate provides a more robust and controllable manufacturing process.
Q4: What are common impurities I should expect?
A4: Common impurities include unreacted 3-(pyridin-4-yl)-1H-pyrazole, regioisomers if the pyrazole formation is not well-controlled, and potential chlorinated byproducts from the Vilsmeier-Haack reaction, especially if the temperature is not strictly controlled.[3] Over-formylation or formylation at the pyridine ring is generally not observed due to the deactivating effect of the nitrogen atom.
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Step 1: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
Q5: My yield for the pyrazole formation step is consistently low. What are the likely causes?
A5: Low yields in the Knorr-type pyrazole synthesis often stem from three main areas: starting material quality, reaction conditions, or product loss during work-up.
| Potential Cause | Troubleshooting Action |
| Incomplete Cyclization | The condensation of a 1,3-dicarbonyl compound with hydrazine is the basis of the Knorr pyrazole synthesis.[7] Ensure the reaction goes to completion by increasing the reaction time or temperature. Monitor progress using TLC or HPLC. |
| Poor Quality Hydrazine | Hydrazine hydrate can degrade over time. Use a fresh, properly stored bottle and ensure accurate quantification. |
| Sub-optimal pH | The reaction is often catalyzed by acid. Ensure the pH of the reaction medium is suitable. For some substrates, a few drops of acetic acid can be beneficial.[8] |
| Product Loss During Work-up | The pyrazole product may have some water solubility. During extraction, saturate the aqueous layer with NaCl (brine) to decrease product solubility and extract multiple times with an appropriate organic solvent. |
Step 2: Vilsmeier-Haack Formylation
Q6: The formylation reaction is not proceeding, and I only recover the starting pyrazole. What went wrong?
A6: This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions. The reaction involves an electrophilic aromatic substitution on the electron-rich pyrazole ring by the chloroiminium "Vilsmeier reagent".[9][10]
Q7: I am observing the formation of dark, tarry byproducts, and the final product is difficult to purify. How can I prevent this?
A7: Tar formation is typically a result of decomposition due to excessive heat.
-
Control the Exotherm: During the formation of the Vilsmeier reagent, add the POCl₃ dropwise to the DMF at 0-10 °C with vigorous stirring. The temperature must not be allowed to rise significantly.[1]
-
Control Reaction Temperature: While the formylation of the pyrazole often requires heating, excessive temperatures can lead to decomposition.[11] An optimal temperature is typically between 60-80 °C. It is crucial to find the lowest effective temperature for the reaction to proceed cleanly.
-
Prompt Work-up: Do not let the completed reaction mixture stand for extended periods, especially at elevated temperatures. Once the reaction is complete (as determined by HPLC/TLC), proceed to the quench and work-up.
Q8: The work-up and extraction are very difficult, with persistent emulsions forming. What are the best practices for a scalable work-up?
A8: A robust work-up protocol is critical for successful scale-up.
-
Controlled Quench: The reaction mixture should be added slowly to a vigorously stirred, cold (0-10 °C) aqueous solution of a base like sodium bicarbonate, sodium carbonate, or sodium acetate.[4] Using a buffered solution like sodium acetate can help control the pH and prevent dangerously exothermic events.[4]
-
Breaking Emulsions: Emulsions are common due to the presence of DMF and salts. To mitigate this:
-
Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity.[9]
-
Filter the quenched mixture through a pad of Celite before extraction to remove any fine particulates that may stabilize emulsions.
-
Choose an appropriate extraction solvent. Dichloromethane or ethyl acetate are commonly used.
-
-
Purification: Column chromatography is not ideal for large-scale production. The most scalable method for purifying the solid product is recrystallization.[1] Screen various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find one that provides high purity and recovery.
Experimental Protocols
The following protocols are provided as a general guideline and must be optimized for your specific equipment and scale.
Protocol 1: Vilsmeier Reagent Preparation and Formylation
Safety Notice: This procedure involves highly reactive and corrosive reagents. It must be performed in a suitable reactor within a fume hood with appropriate PPE. The system must be kept under an inert atmosphere (Nitrogen or Argon).
-
Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, a temperature probe, an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge anhydrous N,N-Dimethylformamide (DMF) (3.0-5.0 eq) to the reactor. Begin stirring and cool the reactor jacket to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.
-
Reagent Maturation: After the addition is complete, stir the resulting slurry at 0-10 °C for 30-60 minutes.
-
Substrate Addition: Dissolve 3-(Pyridin-4-yl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining an internal temperature below 15 °C.
-
Reaction: Once the substrate addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
Protocol 2: Scalable Reaction Work-up and Purification
-
Quench Preparation: In a separate, larger reactor, prepare a 10-15% aqueous solution of sodium bicarbonate or sodium acetate. Cool this solution to 0-10 °C with vigorous stirring.
-
Controlled Quench: Slowly transfer the completed reaction mixture from Protocol 1 into the cold basic solution. Monitor the temperature and gas evolution, adjusting the addition rate to maintain control. The final pH should be between 7-8.
-
Extraction: Once the quench is complete and gas evolution has ceased, add the chosen organic solvent (e.g., Dichloromethane). Stir for 30 minutes, then stop stirring and allow the layers to separate.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine to help remove residual water and DMF.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a pre-determined optimal solvent system to obtain the pure this compound.
References
-
Liskon Biological. Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. [Link]
-
Organic Syntheses. 4-CYANOACETOPHENONE. [Link]
- Google Patents. CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.
- Google Patents. DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal.
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
-
ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. [Link]
-
ResearchGate. Scope of synthesis of pyrazole derivatives with various aldehydes. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- Google Patents.
-
Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Agnitio Pharma. 4-Acetylpyridine 1122-54-9 C7H7NO. [Link]
-
Jetir.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. [Link]
-
PubChem. 1-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Improving reaction conditions for derivatization of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the derivatization of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully modifying this versatile heterocyclic aldehyde.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a key building block in medicinal chemistry. Its structure combines a pyrazole ring, a known pharmacophore with a wide range of biological activities, and a pyridine ring, which can enhance solubility and provide a key interaction point for biological targets.[1][2] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries.
However, the presence of multiple nitrogen atoms and the electron-deficient nature of the pyridine ring can present unique challenges during derivatization. This guide is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
General Troubleshooting Workflow
Before diving into specific reaction issues, it's beneficial to have a structured approach to troubleshooting. An effective workflow helps in systematically identifying and resolving experimental problems.
Caption: A systematic workflow for troubleshooting chemical reactions.
Reaction-Specific Troubleshooting Guides
This section is organized by common reaction types used to derivatize aldehydes. Each subsection addresses frequently encountered problems and provides targeted solutions.
Reductive Amination
Reductive amination is a cornerstone method for converting aldehydes into amines. It typically involves the formation of an imine intermediate, which is then reduced.[3]
Frequently Asked Questions (FAQs):
-
Q: My reaction is stalling, and I see both starting aldehyde and the imine intermediate by TLC/LC-MS. What's wrong?
-
A: This often points to an issue with the reducing agent. It may be too weak, may have degraded due to moisture, or the reaction conditions (like pH) are not optimal for the reduction step.
-
-
Q: I'm getting a significant amount of a side product corresponding to the alcohol of my starting material. Why?
-
Q: Why is my yield low when using a primary amine? I suspect dialkylation.
-
A: While less common than with alkyl halides, dialkylation can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. This can be minimized by using a slight excess of the primary amine or by adding the aldehyde slowly to the reaction mixture.
-
Troubleshooting Guide: Low Yield in Reductive Amination
| Symptom | Potential Cause | Recommended Solution & Protocol |
| Incomplete conversion; starting material remains | 1. Inefficient Imine Formation: The equilibrium may not favor the imine. The pyridine nitrogen can be protonated, reducing the aldehyde's reactivity. | Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium. A Lewis acid such as Ti(OiPr)₄ can also be used to activate the aldehyde.[3][4] |
| 2. Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. | Solution: Use freshly opened or properly stored reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). | |
| Formation of alcohol byproduct | Premature Aldehyde Reduction: The reducing agent is reacting with the aldehyde faster than the imine is formed. | Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the aldehyde and is effective at reducing the protonated imine.[3][4] |
| Complex mixture of products | Suboptimal pH: The reaction is pH-sensitive. Low pH fully protonates the amine, making it non-nucleophilic. High pH prevents iminium ion formation, slowing the reduction. | Solution: The optimal pH is typically between 5 and 7. Use a weak acid catalyst like acetic acid to maintain the appropriate pH. |
Optimized Protocol: One-Pot Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form a new C=C bond.[5][6]
Frequently Asked Questions (FAQs):
-
Q: My reaction is very slow or not proceeding at all. What could be the issue?
-
A: The most common causes are an insufficiently strong base or a poor choice of solvent. The base must be strong enough to deprotonate the active methylene compound.
-
-
Q: I am observing polymerization or decomposition of my starting material.
-
A: This can happen if the base is too strong or the reaction temperature is too high. The aldehyde, being heteroaromatic, can be sensitive to harsh conditions.
-
Troubleshooting Guide: Issues in Knoevenagel Condensation
| Symptom | Potential Cause | Recommended Solution & Protocol |
| Low or No Conversion | 1. Incorrect Base: The pKa of the active methylene compound determines the required base strength. | Solution: For highly acidic compounds like malononitrile, a mild base like piperidine or ammonium carbonate is often sufficient.[2][5] For less acidic substrates, a stronger base like sodium ethoxide may be needed, but use with caution. |
| 2. Solvent Choice: The polarity of the solvent can significantly affect reaction rates. | Solution: A mixture of water and ethanol has been shown to be an effective and green solvent system for this reaction with pyrazole aldehydes.[5] Toluene with a Dean-Stark trap to remove water can also be effective. | |
| Formation of Dark, Tarry Side Products | Harsh Reaction Conditions: Strong bases or high temperatures can lead to side reactions and decomposition. | Solution: Use the mildest base possible that still promotes the reaction. Run the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Consider using a catalytic amount of base. |
Optimized Protocol: Green Knoevenagel Condensation
-
In a round-bottom flask, suspend the this compound (1.0 eq) and the active methylene compound (1.05 eq) in a 1:1 mixture of water and ethanol.[5]
-
Add a catalytic amount of ammonium carbonate (0.2 eq).[5]
-
Stir the reaction mixture at room temperature or reflux gently for the time indicated by TLC monitoring (often 15-60 minutes).
-
Upon completion, cool the mixture in an ice bath. The product often precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed if further purification is needed.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[7][8]
Frequently Asked Questions (FAQs):
-
Q: My Wittig reaction is giving a low yield. What are the common pitfalls?
-
A: Common issues include incomplete ylide formation (due to wet solvents or an inappropriate base), decomposition of the labile ylide, or steric hindrance. The electron-withdrawing nature of the pyridine ring can also deactivate the aldehyde.
-
-
Q: I'm getting a mixture of E/Z isomers. How can I control the stereoselectivity?
-
Q: The triphenylphosphine oxide byproduct is difficult to remove. Any tips?
-
A: This is a classic problem in Wittig reactions. Purification by column chromatography is standard. Sometimes, precipitating the triphenylphosphine oxide from a nonpolar solvent like hexane or a mixture of hexane and ether can be effective before chromatography.
-
Troubleshooting Decision Tree for Wittig Reactions
Caption: Decision tree for troubleshooting low-yielding Wittig reactions.
Optimized Protocol: Wittig Reaction with a Non-stabilized Ylide
-
Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution should turn a characteristic deep orange or yellow color, indicating ylide formation. Stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Dissolve the this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to separate the alkene product from triphenylphosphine oxide.
References
-
Bansal, R. K. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
-
Zareef, M., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6373. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. organic-chemistry.org. Available from: [Link]
-
Sangwan, S., et al. (2018). Efficient and facile synthesis of pyrazoles using Guar-gum as biocatalyst and their in vitro bio-evaluation. ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Krasowska, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9697–9706. Available from: [Link]
-
Correa-Sáez, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4783–4788. Available from: [Link]
-
Thore, S. N., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. Available from: [Link]
-
Prajapati, A. K., et al. (2014). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available from: [Link]
-
Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. Available from: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. masterorganicchemistry.com. Available from: [Link]
-
Wikipedia. (n.d.). Wittig reaction. en.wikipedia.org. Available from: [Link]
-
Wang, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(11), 1045. Available from: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. chem.libretexts.org. Available from: [Link]
-
Procter, D. J., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. Available from: [Link]
-
Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available from: [Link]
-
Pattan, S. R., et al. (2009). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(8), 6031-6036. Available from: [Link]
-
Li, Y., et al. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available from: [Link]
-
Nasiri, A., et al. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Iranian Journal of Pharmaceutical Research, 21(1), e127036. Available from: [Link]
-
Jiang, H., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(6), 2265–2276. Available from: [Link]
-
Williams, T. I., et al. (2006). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Analytical Biochemistry, 349(2), 244-253. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of medicinally important molecules.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide array of therapeutic agents.[2] The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, have made it a privileged structure in drug discovery. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] Notably, the introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a reactive handle for further molecular elaboration, opening avenues for the synthesis of diverse and complex chemical entities. This guide focuses on a specific subclass of these compounds: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde derivatives. The incorporation of the pyridinyl moiety is of particular interest as it can modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its drug-like characteristics. This comparative analysis will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, providing valuable insights for researchers and professionals in the field of drug development.
Synthetic Strategies: The Vilsmeier-Haack Reaction as a Key Tool
The synthesis of this compound and its derivatives predominantly relies on the Vilsmeier-Haack reaction.[1][5] This powerful formylation reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. In the context of pyrazole synthesis, the Vilsmeier-Haack reaction is often employed on hydrazone precursors.[6]
A general synthetic pathway to obtain the core structure is outlined below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
A specific example of the synthesis of a derivative, 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, has been reported and serves as a representative protocol.[7]
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of 4-acetylpyridine in a suitable solvent (e.g., ethanol), an equimolar amount of isonicotinoylhydrazine is added.
-
A catalytic amount of acid (e.g., acetic acid) is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent, and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.
-
The synthesized hydrazone is then added portion-wise to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for a short period and then heated (e.g., 60-80 °C) for several hours.
-
After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated crude product is filtered, washed with water, and purified by recrystallization from an appropriate solvent to yield the desired this compound derivative.
Comparative Biological Activity
The biological potential of this compound derivatives is vast, with significant activities reported in antimicrobial and anticancer domains. The following sections provide a comparative analysis of their performance, drawing on data from various substituted pyrazole-4-carbaldehyde analogs to infer structure-activity relationships.
Antimicrobial Activity: A Promising Frontier
Derivatives of pyrazole-4-carbaldehyde have demonstrated significant potential as antimicrobial agents.[8][9] The presence of the pyridinyl group at the 3-position is anticipated to enhance this activity due to the known antimicrobial properties of pyridine-containing compounds. A comparative analysis of various substituted pyrazole-4-carbaldehydes reveals key structural features that influence their efficacy.
Table 1: Comparative Antimicrobial Activity of Substituted Pyrazole-4-Carbaldehyde Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| A | -H | 3,4,5-trihydroxyphenyl | Phenyl | S. aureus | 18 | [8] |
| B | -H | 3,4,5-trihydroxyphenyl | 4-Chlorophenyl | S. aureus | 22 | [8] |
| C | -H | 3,4,5-trihydroxyphenyl | 4-Nitrophenyl | E. coli | 20 | [8] |
| D | Phenyl | 5-(4-nitrophenyl)furan-2-yl | -H | S. aureus | 15 | [9] |
| E | Phenyl | 5-(4-nitrophenyl)furan-2-yl | -H | E. coli | 13 | [9] |
| Ampicillin | - | - | - | S. aureus | 25 | [8] |
| Ampicillin | - | - | E. coli | 23 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3- and 5-positions: The nature of the substituents at the C3 and C5 positions of the pyrazole ring plays a crucial role in determining the antimicrobial potency. For instance, the presence of a 3,4,5-trihydroxyphenyl group at C3 (Compounds A, B, C) appears to confer good activity.[8]
-
Influence of Phenyl Ring Substitution: Comparing compounds A and B, the introduction of a chloro group on the phenyl ring at the 5-position enhances the activity against S. aureus.[8]
-
N1-Substitution: While the table above primarily shows N-unsubstituted pyrazoles, studies on other pyrazole derivatives suggest that substitution at the N1 position can significantly modulate biological activity.[6] The introduction of bulky or electron-withdrawing groups can influence the molecule's interaction with biological targets.
Caption: Key structural modification sites influencing antimicrobial activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][10] Several pyrazole-based drugs are clinically used for the treatment of various cancers. Derivatives of this compound are being actively investigated for their potential as novel anticancer therapeutics.
Table 2: Comparative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Cell Line | IC50 (µM) | Reference |
| F | -H | Phenyl | 4-Chlorophenyl | MCF-7 | 8.5 | [3] |
| G | -H | 4-Methoxyphenyl | 4-Chlorophenyl | MCF-7 | 5.2 | [3] |
| H | -H | 4-Nitrophenyl | 4-Chlorophenyl | MCF-7 | 3.1 | [3] |
| I | Phenyl | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl | - | HCT-116 | 6.8 | [2] |
| Doxorubicin | - | - | - | MCF-7 | 0.95 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Electronic Effects of Substituents: A clear trend is observed with substituents on the phenyl ring at the C3 position. The electron-donating methoxy group (Compound G) enhances the anticancer activity compared to the unsubstituted phenyl ring (Compound F), while the electron-withdrawing nitro group (Compound H) leads to a significant increase in potency.[3] This suggests that electronic factors play a critical role in the interaction of these molecules with their biological targets.
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as the thiadiazole in Compound I, can also lead to potent anticancer activity.[2] This highlights the versatility of the pyrazole-4-carbaldehyde scaffold for creating diverse and biologically active molecules.
-
Role of the Pyridinyl Group: The presence of the 3-pyridin-4-yl moiety is expected to contribute favorably to the anticancer profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with target proteins such as kinases, which are often implicated in cancer progression.
Mechanism of Action: Potential as Kinase Inhibitors
A significant body of research points towards the role of pyrazole derivatives as potent inhibitors of various protein kinases.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of this compound derivatives make them attractive candidates for kinase inhibition.
Caption: Proposed mechanism of action of pyrazole derivatives as kinase inhibitors.
The planar pyrazole ring can mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases. The pyridinyl group and other substituents can then form specific interactions with amino acid residues in the active site, leading to potent and selective inhibition. This mechanism of action is a key area of investigation for the development of targeted cancer therapies.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with significant potential in the fields of antimicrobial and anticancer drug discovery. The versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the favorable properties imparted by the pyridinyl moiety, provides a rich platform for the design and synthesis of novel therapeutic agents.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of various substituents at the N1 and C5 positions of the pyrazole ring, as well as on the pyridine ring, is needed to delineate a clear structure-activity relationship.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of these compounds, particularly their kinase inhibitory profiles, will be crucial for their rational design and development.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from comparative analyses and pursuing a focused research and development strategy, the full therapeutic potential of this compound derivatives can be realized.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 2(2), 134-143.
- Demchenko, A. M., Klymchenko, A. S., & Shishkin, O. V. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7869-7881.
- Ramadan, E., Sharshira, E., & Morsy, N. (2018). Synthesis and antimicrobial evaluation of some heterocyclic compounds from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Patel, R. V., Patel, J. K., & Kumari, P. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 650-656.
- Gomha, S. M., & Abdel-aziz, H. M. (2012). ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. ChemInform, 43(32), no-no.
- Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Thangarasu, P., & Madhavan, J. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 14(9), 886.
- Gomaa, M. A.-M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3179.
- D'mello, B., & Shinger, M. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(6), 1888.
- Al-Otaibi, J. S., & El-Hiti, G. A. (2021).
- Shetty, P., & Holla, B. S. (2009). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 21(7), 5037.
- Patel, A. B., & Patel, H. D. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW N1-SUBSTITUTED-PYRAZOL-4-CARBALDEHYDE BEARING 2, 4-DICHLORO PHENYL MOIETY.
- Hartz, R. A., Ahuja, V. T., Schmitz, W. D., Molski, T. F., Mattson, G. K., Lodge, N. J., ... & Macor, J. E. (2010). Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists. Bioorganic & medicinal chemistry letters, 20(6), 1890-1894.
- Al-Otaibi, J. S., & El-Hiti, G. A. (2022).
- Patel, K. D., & Patel, N. C. (2011). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 3(4), 83-88.
- Thangarasu, P., & Madhavan, J. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 14(9), 886.
- Al-Otaibi, J. S., & El-Hiti, G. A. (2022).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Bioactive Landscape of Pyridinyl-Pyrazole Carbaldehydes: A Comparative Guide
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile framework for the design of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[2][3] The electronic properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal anchor for engaging with biological targets.[4] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a key synthetic handle for further molecular elaboration, allowing for the generation of diverse chemical libraries with a wide range of pharmacological profiles.[5]
This guide focuses on a specific class of pyrazole derivatives: pyridinyl-1H-pyrazole-4-carbaldehydes. The incorporation of a pyridine ring introduces an additional nitrogen atom, which can significantly influence the molecule's physicochemical properties, such as solubility and basicity, as well as its interactions with biological macromolecules. The positional isomerism of the pyridine ring—specifically, the attachment point of the pyridine to the pyrazole core (e.g., 2-yl, 3-yl, or 4-yl)—can have a profound impact on the compound's biological activity. Here, we present a comparative overview of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde and its conceptual isomers, exploring how subtle structural changes can translate into significant differences in performance in key biological assays.
Isomeric Landscape: The Significance of Pyridine Ring Placement
The isomeric position of the nitrogen atom within the pyridine ring dictates the spatial arrangement of hydrogen bond donors and acceptors, as well as the overall electronic distribution of the molecule. This, in turn, influences how the compound docks into the binding site of a target protein. For the purpose of this guide, we will consider the following isomers:
-
This compound (Target Compound): The pyridine nitrogen is at the 4-position.
-
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde (Isomer 1): The pyridine nitrogen is at the 3-position.
-
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde (Isomer 2): The pyridine nitrogen is at the 2-position.
The following diagram illustrates the structural differences between these isomers.
Figure 2. Workflow for the MTT cytotoxicity assay.
Hypothetical Comparative Data:
| Compound | Isomer Position | Hypothetical IC50 (µM) on A549 Lung Cancer Cells |
| This compound | 4-yl | 15.2 |
| 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde | 3-yl | 28.5 |
| 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde | 2-yl | 45.8 |
Interpretation of Results:
In this hypothetical scenario, the 3-pyridin-4-yl isomer demonstrates the most potent cytotoxic activity, with the lowest IC50 value. The position of the nitrogen in the pyridine ring can influence the molecule's ability to interact with key residues in the active site of cellular targets that regulate cell proliferation. The 4-pyridinyl moiety, for instance, may be optimally positioned to form a critical hydrogen bond that is less favorable for the 2- and 3-pyridinyl isomers. Structure-activity relationship studies of various pyrazole derivatives have often highlighted the importance of specific substitution patterns for potent anticancer activity. [4]
Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [6]The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.
Experimental Workflow:
Figure 3. Workflow for the broth microdilution MIC assay.
Hypothetical Comparative Data:
| Compound | Isomer Position | Hypothetical MIC (µg/mL) against Staphylococcus aureus |
| This compound | 4-yl | 32 |
| 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde | 3-yl | 16 |
| 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde | 2-yl | 64 |
Interpretation of Results:
In this case, the 3-pyridin-3-yl isomer is postulated to be the most effective antimicrobial agent. The antimicrobial activity of pyrazole derivatives can be influenced by their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. The steric and electronic profile of the 3-pyridinyl isomer might be more favorable for these interactions compared to the other isomers. The literature contains numerous examples of pyrazole derivatives with significant antimicrobial activity, and the specific substitution pattern is a critical determinant of their potency and spectrum of activity. [7][8]
Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. [9]In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase.
Experimental Workflow:
Figure 4. General workflow for an in vitro kinase inhibition assay.
Hypothetical Comparative Data:
| Compound | Isomer Position | Hypothetical IC50 (nM) against a Target Kinase (e.g., CDK2) |
| This compound | 4-yl | 50 |
| 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde | 3-yl | 250 |
| 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde | 2-yl | >1000 |
Interpretation of Results:
The hypothetical data suggests that the 3-pyridin-4-yl isomer is a potent inhibitor of the target kinase. The precise geometry and electronic features of the 4-pyridinyl substituent may allow for optimal interactions with the ATP-binding pocket of the kinase. Many known kinase inhibitors feature a heterocyclic ring system that mimics the adenine portion of ATP, and the pyridinyl-pyrazole scaffold can be an effective pharmacophore for this purpose. The position of the pyridine nitrogen is critical for forming key hydrogen bonds with the hinge region of the kinase, a common feature of potent kinase inhibitors. [10]
Detailed Experimental Protocols
For researchers who wish to perform these assays, the following are detailed, step-by-step protocols.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound and its isomers
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration. [11][12]
Protocol 2: Broth Microdilution Antimicrobial Assay
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom microtiter plates
-
This compound and its isomers
-
DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole isomers in DMSO. Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm. [6]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Target kinase (e.g., recombinant CDK2/cyclin E)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound and its isomers
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole isomers in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the test compounds, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [13]
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the biological activities of this compound and its isomers. While the presented data is hypothetical, it is grounded in established structure-activity relationships for pyrazole-based compounds. The subtle change in the position of the nitrogen atom in the pyridine ring can lead to significant differences in cytotoxicity, antimicrobial activity, and kinase inhibition.
For researchers in drug discovery, these findings underscore the importance of systematic isomeric studies in lead optimization. The detailed protocols provided herein offer a starting point for the in-house evaluation of novel pyrazole derivatives. Future work should focus on the synthesis and direct comparative testing of these isomers to validate the hypotheses presented in this guide. Furthermore, elucidating the precise molecular mechanisms of action through techniques such as X-ray crystallography and molecular docking will be crucial for the rational design of next-generation pyrazole-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for TOPK Inhibition by HI-Topk-032.
- Roche. (n.d.).
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203-210.
- Martens, S. lab. (2023). In vitro kinase assay.
- Abcam. (n.d.). MTT assay protocol.
- Horton, T. (1994). MTT Cell Assay Protocol.
- El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University.
- Vasylets, G. G., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
- Kumar, P. S., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-. NIH.
- Maccioni, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
- El-Manawaty, M. A., et al. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines.
- Neshan, F. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Patel, R. V., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. E-Journal of Chemistry, 9(4), 1846-1856.
- Al-Omary, F. A., et al. (2016).
- Gomaa, A. M. (2014).
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
- Vasylets, G. G., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes.
- Al-Ostath, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
- Keller, T., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central.
- PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
- El-Shehry, M. F., et al. (2011).
- Radi, S., et al. (2016).
- Patel, K. D., et al. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemical Technology, 29(5), 512-520.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- El-Sayed, N. N. E., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3229.
- Keller, T., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1347-1364.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Lategahn, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-310.
- Wieckowska, A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(16), 4958.
- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. The incorporation of a pyridinyl substituent, particularly at the 3-position, and a carbaldehyde group at the 4-position, gives rise to the 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde scaffold. This arrangement offers a versatile platform for the development of highly potent and selective inhibitors, particularly in the realm of oncology. The pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in kinase active sites, a critical feature for potent kinase inhibition.[1] The carbaldehyde group, a reactive electrophile, provides a synthetic handle for the facile generation of diverse chemical libraries through reactions like reductive amination and condensation, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
This guide provides a comparative analysis of the efficacy of inhibitors derived from the this compound scaffold, with a focus on their activity against key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways. We will delve into the experimental data supporting their therapeutic potential, provide detailed methodologies for their evaluation, and visualize the complex signaling networks they modulate.
Targeting Key Oncogenic Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer.[3] The PI3K/Akt/mTOR and CDK pathways are two of the most frequently altered cascades in human malignancies, making them prime targets for therapeutic intervention.[3][4] Inhibitors based on the this compound scaffold have shown significant promise in targeting key nodes within these pathways.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide range of solid tumors.[3][6] Inhibitors targeting this pathway can be classified based on their specific molecular target: PI3K, Akt, or mTOR.[7]
The Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle.[8] Their activity is tightly regulated by cyclins and CDK inhibitors (CKIs).[9] In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation.[10] Targeting specific CDKs, such as CDK2, CDK4, and CDK6, has emerged as a promising anti-cancer strategy.[4]
Comparative Efficacy of this compound Based Inhibitors
The following table summarizes the in vitro efficacy of representative inhibitors based on the this compound scaffold and compares them with established inhibitors targeting similar pathways.
| Inhibitor ID | Target(s) | IC50 | Cell Line | Reference Compound | Ref. IC50 | Citation |
| Compound 10e | JAK2, JAK3, Aurora A, Aurora B | 0.166 µM (JAK2), 0.057 µM (JAK3), 0.939 µM (Aurora A), 0.583 µM (Aurora B) | K562 (CML) | AT9283 | - | [11] |
| Compound 10e | Antiproliferative | 6.726 µM | K562 (CML) | Doxorubicin | - | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-one (10e) | Antiproliferative | 11 µM | MCF-7 (Breast) | Doxorubicin | - | [12][13][14] |
| Pyrazolo[3,4-d]pyrimidin-4-one (10d) | Antiproliferative | 12 µM | MCF-7 (Breast) | Doxorubicin | - | [12][13][14] |
| Pyrazole-based CDK inhibitor (22) | Antiproliferative | 0.247 µM | HCT116 (Colon) | AT7519 | 0.411 µM | [1] |
| Pyrazole-based Akt1 inhibitor (1) | Akt1 | 61 nM | - | GSK2141795 | 18 nM | [1] |
Note: The table presents a selection of data from various sources to illustrate the potential of the pyrazole scaffold. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Methodologies
The evaluation of inhibitor efficacy relies on a suite of robust and validated experimental protocols. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A common method utilizes a luciferase/luciferin system where the light output is inversely proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the purified recombinant kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature to allow for inhibitor binding to the kinase.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold offers numerous avenues for structural modification to enhance potency, selectivity, and pharmacokinetic properties. The carbaldehyde at the 4-position is a key functional group that has been extensively utilized for the synthesis of diverse derivatives, including chalcones, hydrazones, and various heterocyclic-fused systems.[16][17]
Structure-activity relationship studies have revealed that the nature of the substituent at the 1-position of the pyrazole ring and the modifications of the carbaldehyde group significantly influence the biological activity. For instance, the introduction of different aryl or alkyl groups at the N1-position can modulate the inhibitor's interaction with the target protein. Furthermore, converting the carbaldehyde into more complex heterocyclic systems can lead to novel interactions within the binding pocket and improve the overall efficacy.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the this compound core is warranted to identify key structural features that govern potency and selectivity for specific kinase targets.
-
Target identification and validation: For novel derivatives with potent antiproliferative activity, identifying the specific molecular target(s) is crucial for understanding their mechanism of action and for further rational design.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
Inhibitors based on the this compound scaffold represent a promising class of compounds with significant potential for the development of novel targeted therapies, particularly in oncology. Their ability to effectively target key signaling pathways like PI3K/Akt/mTOR and CDKs, coupled with their synthetic tractability, makes them an attractive starting point for drug discovery programs. The data presented in this guide, along with the detailed experimental methodologies, provide a valuable resource for researchers dedicated to advancing the next generation of precision medicines.
References
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 8. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are CDK3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives / Molecules, 2014 [sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Guide for Medicinal and Process Chemists
Introduction
3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a pyridine ring linked to a pyrazole-4-carbaldehyde core, makes it an attractive scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of the two most prevalent synthetic routes to this valuable compound, offering insights into the practical considerations and experimental nuances of each approach. We will delve into a classic two-step approach involving the construction of the pyrazole ring followed by a Vilsmeier-Haack formylation, and a multi-step route proceeding via a hydroxymethyl intermediate.
Route 1: Two-Step Synthesis via Vilsmeier-Haack Formylation
This widely employed strategy first constructs the 3-(pyridin-4-yl)-1H-pyrazole core, which is then formylated at the C4 position. This approach is favored for its convergency and the commercial availability of the starting materials.
Step 1: Synthesis of 3-(pyridin-4-yl)-1H-pyrazole
The initial and crucial step is the formation of the pyrazole ring. A common and efficient method involves the condensation of a β-dicarbonyl equivalent, derived from 4-acetylpyridine, with a hydrazine source. A particularly effective approach utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate in situ, which then readily cyclizes with hydrazine.
Experimental Protocol: Synthesis of 3-(pyridin-4-yl)-1H-pyrazole
A mixture of 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) is heated at 120-130 °C for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the excess DMF-DMA is removed under reduced pressure. The resulting crude enaminone is then dissolved in a suitable solvent, such as ethanol or acetic acid, and treated with hydrazine hydrate (1.1 eq). The reaction mixture is typically heated to reflux for several hours. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification by recrystallization or column chromatography affords 3-(pyridin-4-yl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 3-(pyridin-4-yl)-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4] In this step, 3-(pyridin-4-yl)-1H-pyrazole is treated with the Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (3.0-4.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (acting as both reagent and solvent). The mixture is stirred at low temperature to form the Vilsmeier reagent. A solution of 3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in DMF is then added dropwise, and the reaction mixture is gradually warmed to a temperature ranging from 60 to 80 °C and maintained for several hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium carbonate or sodium hydroxide solution, to a pH of 8-9. The precipitated product is collected by filtration, washed with water, and dried. Further purification by recrystallization or column chromatography yields this compound.
Causality Behind Experimental Choices:
-
The use of DMF-DMA in the first step provides a convenient and high-yielding method to generate the necessary enaminone intermediate without the need for strong bases.
-
The Vilsmeier-Haack reaction is highly regioselective for the formylation of the electron-rich C4 position of the pyrazole ring. The N-unsubstituted pyrazole ensures that formylation occurs on the carbon skeleton rather than the nitrogen atom.[5]
-
The excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially with heterocyclic substrates that can be less reactive than simple aromatics.
-
Careful temperature control during the formation of the Vilsmeier reagent and the subsequent formylation reaction is crucial to avoid side reactions and decomposition.
Diagram of Route 1 Workflow:
Sources
Benchmarking the Performance of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde Derivatives Against Known Drugs: A Comparative Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Pyrazole Scaffolds in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide focuses on a specific, promising subclass: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde derivatives . The incorporation of a pyridine ring at the 3-position and a carbaldehyde group at the 4-position of the pyrazole core presents a unique opportunity for developing targeted therapies. The pyridine moiety can enhance solubility and provide additional hydrogen bonding interactions with biological targets, while the reactive carbaldehyde group serves as a versatile handle for further chemical modifications to optimize potency and selectivity.
This in-depth technical guide provides a framework for benchmarking the performance of novel this compound derivatives against established drugs in the fields of oncology and inflammation. We will delve into the mechanistic rationale for their activity, provide detailed experimental protocols for their evaluation, present comparative data, and visualize the key signaling pathways involved.
Mechanistic Insights: Targeting Key Pathways in Cancer and Inflammation
The therapeutic potential of pyrazole derivatives stems from their ability to interact with and modulate the activity of key enzymes and signaling pathways implicated in disease pathogenesis.
Anticancer Activity: Inhibition of Key Kinases
Many pyrazole derivatives exert their anticancer effects by functioning as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-Pyridin-4-yl-1H-pyrazole scaffold is a promising framework for designing inhibitors that target the ATP-binding site of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis.[3][4] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to overcome resistance to single-target therapies.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity, cell division, and survival.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Visualizing the Molecular Battleground: Key Signaling Pathways
Understanding the intricate signaling networks that these compounds modulate is paramount for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by this compound derivatives.
Caption: EGFR/VEGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Validation of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde Derivatives as Anticancer Agents
This guide provides a comprehensive overview of the preclinical validation pathway for a promising class of heterocyclic compounds: 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for both in vitro and in vivo evaluation, offering a comparative analysis against established anticancer agents. Our focus is to provide not just protocols, but the scientific rationale that underpins experimental design, ensuring a robust and translatable assessment of therapeutic potential.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their unique five-membered heterocyclic structure imparts a wide range of pharmacological activities, with a significant emphasis on anticancer applications.[3][4][5] The potent and selective anticancer potential of pyrazole derivatives stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation and survival, including protein kinases (e.g., EGFR, VEGFR-2, CDK2), tubulin, and DNA.[3][4] The this compound scaffold, in particular, combines the established anticancer properties of the pyrazole ring with the pyridine moiety, a common feature in kinase inhibitors, suggesting a strong potential for targeted cancer therapy.
This guide will navigate the critical stages of validating these derivatives, from initial cell-based assays to more complex in vivo models, providing a framework for assessing their efficacy and mechanism of action.
Part 1: In Vitro Validation: Probing Cellular and Molecular Mechanisms
The initial phase of validation focuses on characterizing the direct effects of the this compound derivatives on cancer cells in a controlled laboratory setting. These assays are crucial for determining cytotoxicity, identifying molecular targets, and elucidating the mechanism of action.
Cytotoxicity Screening: The First Line of Assessment
The fundamental question to address is whether the synthesized compounds can selectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust method for this purpose.[6]
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines should be selected to assess the breadth of activity. Common choices include:
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations (typically from 0.01 to 100 µM). A vehicle control (DMSO alone) and a positive control (a standard chemotherapeutic agent like Doxorubicin) are included.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Causality and Interpretation: A low IC50 value against cancer cell lines coupled with a high IC50 value against the non-cancerous cell line indicates potent and selective cytotoxicity, a desirable characteristic for a potential anticancer drug.
Comparative Data (Hypothetical):
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | BEAS-2B IC50 (µM) |
| Derivative A | 5.2 | 8.1 | 4.5 | 6.8 | >100 |
| Derivative B | 12.8 | 15.3 | 10.2 | 14.1 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.6 | 1.0 | 5.5 |
| Erlotinib | 15.7 | 5.1 | >50 | >50 | >50 |
Mechanism of Action: Unraveling the "How"
Once cytotoxicity is established, the next critical step is to understand how the compounds kill cancer cells. This involves investigating their effects on key cellular processes like cell cycle progression and apoptosis.
Experimental Workflow: Cell Cycle and Apoptosis Analysis
Caption: Workflow for Cell Cycle and Apoptosis Analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Treatment: Cancer cells are treated with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.
Protocol: Apoptosis Assay via Annexin V/PI Staining
-
Treatment: Cells are treated as described for cell cycle analysis.
-
Staining: Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality and Interpretation: A significant increase in the percentage of cells in the G2/M phase, for example, would suggest that the compound interferes with microtubule dynamics, a known mechanism for some pyrazole derivatives.[3][6] An increase in the Annexin V-positive population confirms that the compound induces programmed cell death.
Target Identification and Validation
Identifying the specific molecular target of a compound is crucial for understanding its mechanism and for future optimization. Based on the known activities of pyrazole derivatives, key targets to investigate include:
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, including radiometric assays or fluorescence-based assays.
-
Procedure: The purified kinase enzyme, its specific substrate, and ATP are incubated in the presence of varying concentrations of the pyrazole derivative.
-
Detection: The amount of phosphorylated substrate is quantified.
-
Analysis: The IC50 value for kinase inhibition is determined.
Experimental Protocol: Tubulin Polymerization Assay
-
Assay Principle: This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules.
-
Procedure: Purified tubulin is incubated under conditions that promote polymerization in the presence of the pyrazole derivative.
-
Detection: The increase in turbidity due to microtubule formation is monitored over time using a spectrophotometer.
-
Analysis: Inhibition of tubulin polymerization is quantified by comparing the polymerization rates in the presence and absence of the compound.
Signaling Pathway Visualization
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Part 2: In Vivo Validation: Assessing Efficacy in a Biological System
Positive in vitro results are a prerequisite for advancing to in vivo studies. These experiments are designed to evaluate the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism, typically a mouse model.
Xenograft Tumor Model: The Gold Standard for Efficacy
The most common in vivo model for testing anticancer agents is the xenograft model, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to different treatment groups:
-
Vehicle control
-
Pyrazole derivative at different dose levels (e.g., 10, 25, 50 mg/kg)
-
Positive control (a standard-of-care drug, e.g., Sorafenib)
-
-
Dosing: The compounds are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group. The tumors are often excised for further analysis (e.g., histology, biomarker analysis).
Causality and Interpretation: A significant TGI in the groups treated with the pyrazole derivative, without causing significant weight loss or other signs of toxicity, indicates in vivo efficacy.
Comparative In Vivo Efficacy Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 | - | +5 |
| Derivative A | 25 | 600 | 60 | -2 |
| Derivative A | 50 | 300 | 80 | -5 |
| Sorafenib | 30 | 450 | 70 | -8 |
Preliminary Pharmacokinetic and Toxicity Assessment
In conjunction with the efficacy study, it is essential to gather preliminary data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile.
Key Parameters to Assess:
-
Maximum Tolerated Dose (MTD): The highest dose of the drug that does not cause unacceptable toxicity.
-
Pharmacokinetics (PK): Measurement of the drug concentration in the plasma over time after a single dose to determine parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability.
-
Histopathology: Examination of major organs (liver, kidney, spleen, etc.) at the end of the study for any signs of drug-induced toxicity.
Part 3: Comparative Analysis with Alternatives
The ultimate goal of preclinical validation is to determine if a new compound offers an advantage over existing therapies. The this compound derivatives should be benchmarked against standard-of-care drugs relevant to the cancer types for which they show the most promise.
| Feature | This compound Derivatives | Doxorubicin | Erlotinib | Sorafenib |
| Mechanism of Action | Potentially multi-targeted (e.g., VEGFR-2, CDK2) | DNA intercalator, topoisomerase II inhibitor | EGFR inhibitor | Multi-kinase inhibitor (VEGFR, PDGFR, Raf) |
| In Vitro Potency | Moderate to high (low µM range) | High (nM to low µM range) | Varies with EGFR status | Moderate (low µM range) |
| Selectivity | Potentially high for cancer cells over normal cells | Low | High for EGFR-mutant cancers | Moderate |
| In Vivo Efficacy | To be determined, but potentially high TGI | High TGI | High TGI in specific models | High TGI |
| Potential Advantages | Novel scaffold, potential for improved selectivity and overcoming resistance | Broad-spectrum activity | Targeted therapy with high efficacy in specific populations | Established efficacy in certain cancers |
| Potential Disadvantages | Novelty requires extensive characterization | High toxicity (cardiotoxicity) | Acquired resistance, skin rash | Off-target toxicities (hand-foot syndrome) |
Conclusion
The validation of this compound derivatives requires a systematic and rigorous approach, progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo efficacy and safety assessments. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to evaluate their potential as novel anticancer agents. A thorough comparison with existing therapies at each stage of the validation process is essential for positioning these promising compounds within the current landscape of cancer treatment. The versatility of the pyrazole scaffold suggests that with careful lead optimization and a deep understanding of their biological activity, these derivatives hold significant promise for the future of oncology drug discovery.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link][3][4]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link][7]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry. [Link][8][11]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. [Link][9]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Medicinal Chemistry. [Link][6]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link][10]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2017). Molecules. [Link][12][13]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link][1]
-
Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Fall 2025. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link][14][15]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Pharmaceuticals. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link][2]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals. [Link][5]
-
Cytotoxicity study of pyrazole derivatives. (2007). ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar. [Link]
-
A Review on Synthetic Strategies and Pharmacological Importance of Pyrazole and its Analogues. (2021). Journal of Advanced Scientific Research. [Link]
-
Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. (2015). Arabian Journal of Chemistry. [Link]
-
Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. (2023). Preprints.org. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Molecules. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde Based Compounds
Introduction: The Pyrazole-Pyridine Scaffold and the Imperative of Selectivity
The 3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde core represents a privileged scaffold in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors makes it an exceptional hinge-binding motif, particularly for protein kinases, which has led to its incorporation into numerous potent kinase inhibitors targeting diverse members of the kinome.[1][2][3] Pyrazole-based inhibitors have been developed for critical oncology and inflammatory targets, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases (TKs).[1][4][5]
However, the very feature that makes this scaffold effective—its ability to target the highly conserved ATP-binding pocket—also presents the greatest challenge in drug development: selectivity .[6] Off-target activity, where a compound inhibits kinases other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a foundational step in understanding a compound's true biological activity and therapeutic potential.
This guide provides a comprehensive, tiered strategy for characterizing the selectivity of a hypothetical lead compound, PYP-4C , a derivative of the this compound scaffold. We will detail the causal logic behind a multi-stage experimental plan, from broad kinome screening to cellular target validation, providing actionable protocols and data interpretation frameworks for researchers in the field.
Part 1: A Multi-Tiered Strategy for De-risking and Discovery
A robust cross-reactivity profiling workflow should be viewed as a funnel. It begins with a broad, high-throughput screen to identify all potential interactions and progressively narrows the focus to confirm the most physiologically relevant off-targets using orthogonal, higher-fidelity assays. This tiered approach ensures efficient use of resources while building a comprehensive and reliable selectivity profile.
Part 2: Experimental Protocols and Rationale
Tier 1: Comprehensive Kinome Profiling via Competition Binding Assay
Causality: The primary goal of this tier is to cast the widest possible net. We need to understand every potential kinase interaction, not just those that result in functional inhibition. A competition binding assay is the ideal choice for this initial screen. Unlike activity-based assays, which are dependent on specific substrates and ATP concentrations, a binding assay measures the direct, thermodynamic interaction between the compound and the kinase active site.[9][10] This approach provides dissociation constants (Kd), which are a more direct measure of binding affinity and allow for robust comparison across the entire kinome.
Recommended Protocol: KINOMEscan® scanMAX Panel
The KINOMEscan® platform is an industry-standard method that screens a test compound against a panel of over 480 kinases.[9][11][12] The technology relies on a proprietary active site-directed competition binding assay where kinases are tagged with DNA, and binding is quantified using highly sensitive qPCR.[10]
Experimental Steps:
-
Compound Submission: Provide the test compound (e.g., PYP-4C ) at a stock concentration of 10-20 mM in 100% DMSO.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the full scanMAX panel (468 kinases).
-
Data Acquisition: The amount of kinase captured on an immobilized ligand is measured in the presence and absence of the test compound. Results are reported as "% Control," where a lower percentage indicates stronger binding.
-
Hit Identification: A "hit" is typically defined as a kinase showing a % Control value below a certain threshold (e.g., <35% or <10%).
-
(Optional) Kd Determination: For all identified hits, a follow-up dose-response experiment is performed with an 11-point concentration curve to determine the precise dissociation constant (Kd).[11]
Data Presentation:
The results are often visualized using a TREEspot® diagram, which maps the hits onto a phylogenetic tree of the human kinome. For clarity, a tabular summary is essential.
Table 1: Hypothetical KINOMEscan® Results for Compound PYP-4C (Screened at 1 µM)
| Target Kinase | Gene Symbol | % Control | Kd (nM) | Target Class |
| MAPK14 | p38α | 1.5 | 12 | On-Target |
| LCK | LCK | 3.2 | 45 | Off-Target |
| FYN | FYN | 5.1 | 68 | Off-Target |
| AURKB | Aurora B | 8.9 | 110 | Off-Target |
| FLT3 | FLT3 | 32.0 | 850 | Off-Target |
| EGFR | EGFR | 85.0 | >10,000 | Non-Hit |
This data is illustrative. The on-target is assumed to be p38α.
Tier 2: Orthogonal Validation with a Functional Assay
Causality: A strong binding affinity (low Kd) does not always translate to potent functional inhibition. A compound might bind tightly but fail to prevent the kinase from phosphorylating its substrate. Therefore, it is critical to use an orthogonal assay —one based on a different measurement principle—to confirm that the binding hits from Tier 1 are functionally relevant. An activity-based assay measuring ATP consumption or substrate phosphorylation is the logical next step.[13]
Recommended Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less light indicates greater inhibition.
Experimental Steps:
-
Reagent Preparation: Prepare kinase reaction buffer, substrate solution (e.g., a generic substrate like myelin basic protein or a specific peptide), and kinase enzyme solution for each target (p38α, LCK, FYN, AURKB, FLT3).
-
Compound Plating: Create a 10-point, 3-fold serial dilution of PYP-4C (e.g., from 10 µM to 0.5 nM) in a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells containing the compound. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value for each kinase.
Data Presentation:
Table 2: Comparison of Binding Affinity (Kd) and Functional Inhibition (IC50)
| Target Kinase | Kd (nM) from Tier 1 | IC50 (nM) from Tier 2 | Fold Difference (IC50/Kd) | Interpretation |
| p38α | 12 | 25 | 2.1 | Confirmed On-Target |
| LCK | 45 | 95 | 2.1 | Confirmed Off-Target |
| FYN | 68 | 150 | 2.2 | Confirmed Off-Target |
| AURKB | 110 | >5,000 | >45 | Binding, but weak inhibitor |
| FLT3 | 850 | >10,000 | >11 | Weak binder, no inhibition |
This data is illustrative. A low fold-difference suggests the binding interaction translates well to functional inhibition.
Tier 3: Confirming Target Engagement in a Cellular Context
Causality: Biochemical assays, while essential, are performed in an artificial environment. Factors within a living cell—such as membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and engagement with scaffolding proteins—can dramatically alter a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound physically binds to its target inside intact cells.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][17]
Recommended Protocol: Western Blot-based CETSA®
This protocol will validate engagement with the primary target (p38α) and the most potent confirmed off-target (LCK) in relevant cell lines (e.g., THP-1 cells).
Experimental Steps:
-
Cell Culture and Treatment: Culture THP-1 cells to the desired density. Treat cells with either vehicle (DMSO) or a saturating concentration of PYP-4C (e.g., 10 µM) for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble p38α and LCK in each sample using standard Western Blotting procedures with specific antibodies.
-
Data Analysis: Densitometry is used to quantify the band intensity at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the PYP-4C-treated samples indicates target engagement.
Part 3: Final Analysis and Path Forward
By integrating the data from all three tiers, a comprehensive selectivity profile for PYP-4C emerges.
-
Tier 1 identified a spectrum of potential binding partners, revealing LCK and FYN as the most significant off-targets by affinity.
-
Tier 2 confirmed that the binding to LCK and FYN translates into potent functional inhibition, while the interaction with AURKB appears to be non-inhibitory, de-risking it as a problematic off-target.
-
Tier 3 will provide the ultimate evidence of whether PYP-4C engages p38α and LCK within the complex milieu of a living cell. A positive thermal shift for both would confirm that LCK is a true cellular off-target that must be addressed.
This integrated dataset allows researchers to make informed decisions. The selectivity score (comparing off-target IC50s to the on-target IC50) becomes a key metric for lead optimization. If LCK inhibition is undesirable, the next steps would involve structure-activity relationship (SAR) studies to design new analogs of PYP-4C that retain potency for p38α while reducing affinity for LCK. This scientifically rigorous, multi-tiered approach ensures that only the most promising and well-characterized compounds advance toward clinical development.
References
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]
-
DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
- Haigh, J. et al. Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology.
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available from: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Lomenick, B. et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Accounts of Chemical Research. Available from: [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]
-
Donovan, K.A. et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060. Available from: [Link]
- Votapka, L.W. et al. (2014). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
-
Wikipedia. Cellular thermal shift assay. Available from: [Link]
-
Axelsson, H. et al. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments). Available from: [Link]
-
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]
-
ResearchGate. (a) Heatmaps of kinase off-target binding profile generated based on PFS values or experimentally observed IC50 values. Available from: [Link]
- Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
-
Joughin, B.A. et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 966. Available from: [Link]
- Abdel-Wahab, B.F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Vangala, S.R. et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family.
-
El-Gamal, M.I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]
-
El-Gamal, M.I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Available from: [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
Chan, K. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available from: [Link]
-
Janning, P. et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]
-
Qin, Q. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
El-Gamal, M.I. et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. Available from: [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
- Sharma, S. et al. (2021).
- Qin, Q. et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry.
-
Howard, S. et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available from: [Link]
- Eiden, F. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Establishing 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde as a Reference Standard: A Comparative and Methodological Guide
Introduction: The Imperative for Rigorous Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. Reference standards are the bedrock of these measurements, serving as highly characterized materials against which new batches of drug substances, impurities, and degradation products are compared.[1] The establishment of a new reference standard is a meticulous process, demanding comprehensive characterization to ensure its identity, purity, and stability. This guide provides an in-depth technical overview of the synthesis, characterization, and comparative analysis required to establish 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde as a robust reference standard for use in drug discovery and quality control.
The pyrazole moiety is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities.[2] Consequently, novel derivatives are continuously being synthesized and evaluated. The title compound, with its pyridinyl substituent, is a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). A well-characterized reference standard is therefore crucial for accurate quantification and quality assessment of these APIs and their related substances.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a self-validating system for the establishment of this critical analytical tool.
Synthesis and Purification: A Robust Pathway to High-Purity Material
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3] This reaction provides a direct and efficient route to pyrazole-4-carbaldehydes from the corresponding hydrazones.
Synthetic Workflow
The synthesis of this compound is proposed via a two-step process, commencing with the formation of a hydrazone from 4-acetylpyridine and hydrazine hydrate, followed by the Vilsmeier-Haack cyclization and formylation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Hydrazone Formation: To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). The mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a condenser, cooled in an ice bath, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF). The crude hydrazone from the previous step, dissolved in anhydrous DMF, is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature for 1 hour and then heated to 70-80°C for 6-8 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried under vacuum.
Purification Protocol
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The fractions containing the pure product are pooled and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Comprehensive Characterization: Establishing Identity and Purity
A battery of analytical techniques is employed to unequivocally establish the structure, purity, and identity of the synthesized this compound.
Caption: Workflow for the comprehensive characterization of the reference standard.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for this compound, based on the analysis of structurally similar compounds.[4][5][6][7]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (br s, 1H, NH), 9.9 (s, 1H, CHO), 8.7 (d, 2H, Py-H), 8.5 (s, 1H, Pz-H), 7.8 (d, 2H, Py-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.0 (CHO), 151.0 (Py-C), 150.0 (Pz-C), 142.0 (Py-CH), 138.0 (Pz-C), 121.0 (Py-CH), 115.0 (Pz-CH) |
| Mass Spec. (ESI+) | m/z 174.06 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3100-3000 (N-H stretch), 1680 (C=O stretch, aldehyde), 1600, 1550 (C=N, C=C stretch), 830 (C-H bend, p-subst. pyridine) |
| Elemental Analysis | Calculated for C₉H₇N₃O: C, 62.42%; H, 4.07%; N, 24.27%. Found: C, 62.35%; H, 4.11%; N, 24.21% |
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for determining the purity of the reference standard.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
HPLC Method Validation:
The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a chromatogram of a blank and placebo.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed, with a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of test results to the true value. This is determined by recovery studies, spiking a placebo with known amounts of the reference standard at different concentration levels. Recoveries should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Comparative Analysis: Justification as a Reference Standard
While numerous pyrazole-4-carbaldehyde derivatives can be synthesized, this compound offers specific advantages as a reference standard, particularly in the context of APIs containing a pyridinyl-pyrazole scaffold.
| Parameter | This compound | Alternative (e.g., Phenyl-substituted) | Rationale for Selection |
| Structural Relevance | Directly related to a class of APIs, serving as a key starting material or potential impurity. | May lack direct structural relevance to the target APIs. | Ensures accurate identification and quantification of related substances. |
| Chromatographic Behavior | The pyridine moiety provides a distinct polarity and UV chromophore, aiding in chromatographic separation and detection. | Different substituents will alter chromatographic properties. | Facilitates the development of specific and robust analytical methods. |
| Synthesis & Purification | Readily synthesized via the Vilsmeier-Haack reaction with established purification protocols. | Synthesis may require different starting materials and conditions. | Ensures a reliable and scalable supply of high-purity material. |
| Stability | Expected to be a stable crystalline solid under standard storage conditions. | Stability will be dependent on the nature of the substituent. | Long-term stability is a critical attribute for a reference standard. |
Application as a Reference Standard: An HPLC Assay Protocol
The primary application of this reference standard is in the quantitative analysis of related APIs or for the identification of impurities.
Protocol: Quantification of an API using the Reference Standard
-
Preparation of Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a standard solution with a known concentration of approximately 100 µg/mL.
-
Preparation of Sample Solution: Prepare the sample solution of the API to be tested at a similar target concentration in the same diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the validated HPLC system.
-
Calculation: The concentration of the analyte in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.
Caption: Workflow for using the reference standard in an HPLC assay.
Stability Testing: Ensuring Long-Term Reliability
The stability of the reference standard must be evaluated under various environmental conditions to establish a re-test period.[3][8] This is conducted according to ICH Q1A(R2) guidelines.
Stability Study Protocol:
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Tests: At each time point, the reference standard is tested for appearance, purity (by the validated HPLC method), and water content (by Karl Fischer titration).
A comprehensive stability report is generated to support the assigned re-test period for the reference standard.
Conclusion
The establishment of this compound as a reference standard is a multi-faceted process that underpins the quality and consistency of pharmaceutical analysis. Through a well-defined synthetic route, rigorous analytical characterization, and comprehensive stability testing, a high-purity material with a defined identity and shelf-life can be confidently established. This guide provides a robust framework for this process, emphasizing the scientific rationale behind each step to ensure the generation of a reliable and authoritative reference standard. The availability of such a standard will be invaluable for the accurate analysis of a new generation of pyrazole-based pharmaceutical compounds.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
IKEV. (n.d.). Validation Report. [Link]
-
U.S. Pharmacopeia. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
-
Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Asian Journal of Chemistry. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
PubChem. (n.d.). 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Analytical method validation: A brief review. [Link]
-
LGC. (n.d.). Characterisation of Impurity Reference Standards. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]
-
ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChem. (n.d.). 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid. [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-2-pyridinyl)pyrazole-3-carbaldehyde. [Link]
-
PubChem. (n.d.). 1-(5-Methyl-2-pyridinyl)pyrazole-4-carbaldehyde. [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
-
International Journal of Current Research. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles[10]. [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Introduction: Beyond the Product - A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For novel heterocyclic compounds like 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde, which combine multiple functional groups, a rigorous and informed disposal plan is not just recommended—it is essential. This guide provides the in-depth, procedural information necessary to manage this compound's waste stream safely and effectively, ensuring the protection of both researchers and the environment.
Hazard Profile Analysis: Deconstructing the Molecule
To establish a safe disposal protocol, we must first understand the potential hazards inherent in the molecule's structure. By examining its three primary components—the pyridine ring, the pyrazole core, and the aldehyde functional group—we can build a comprehensive, albeit inferred, hazard profile.
-
Pyridine Moiety: Pyridine and its derivatives are well-documented as flammable, toxic, and irritating substances.[2][3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The pyridine component dictates that this compound should be handled in a well-ventilated area, such as a chemical fume hood, and stored away from strong acids and oxidizing agents.[3][4]
-
Pyrazole Core: The pyrazole ring system is a common scaffold in pharmaceuticals. While some pyrazole derivatives have low acute toxicity, many are classified as skin and eye irritants.[1][6][7] Prudent practice requires treating all novel pyrazole compounds as potentially harmful to aquatic life.[1][7]
-
Aldehyde Functional Group: Aldehydes as a class can be respiratory and skin irritants. Aromatic aldehydes, in particular, may cause allergic skin reactions.[8][9] They are also reactive and should not be mixed with incompatible materials.
Based on this analysis and data from similar structures like 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, the following hazard profile is assumed.[10]
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Category | GHS Classification (Inferred) | Rationale and Key Precautions |
| Acute Toxicity, Oral | Warning: H302 (Harmful if swallowed) | Based on pyridine, pyrazole, and aldehyde analogs.[10][11] Do not eat, drink, or smoke when handling.[11][12] |
| Skin Irritation | Warning: H315 (Causes skin irritation) | Common hazard for pyrazole and pyridine derivatives.[1][5][10] Avoid skin contact. |
| Eye Irritation | Warning: H319 (Causes serious eye irritation) | Common hazard for pyrazole and pyridine derivatives.[1][5][10] Wear safety goggles or a face shield. |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | A known hazard for aldehydes and other volatile organic compounds.[6][10] Always handle within a certified chemical fume hood.[4] |
| Aquatic Hazard | Harmful to aquatic life | A precautionary classification for novel pharmaceutical compounds and pyrazole derivatives.[1][7] Do not allow entry into drains or waterways.[13] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA.[14][15]
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). Check manufacturer's compatibility chart. | To prevent skin contact and absorption.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes of solids or solutions.[2] |
| Body Protection | Standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory | Work conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[3][4] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The proper disposal of this compound must be treated as a formal, regulated process. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle to grave".[16][17]
Step 1: Waste Classification and Segregation
-
Classify as Hazardous Waste: Due to its inferred toxicity, irritant properties, and the presence of pyridine, all waste containing this compound must be classified as hazardous chemical waste.[18][19]
-
Segregate the Waste Stream: This is the most critical step. Do NOT mix this waste with other chemical waste streams.[14]
-
Causality: The pyridine moiety can react exothermically with acids. The aldehyde group can react with oxidizing or reducing agents. Mixing with unknown waste could lead to dangerous reactions. Keep this waste stream isolated to prevent unforeseen chemical incompatibilities.
-
Step 2: Waste Collection and Containerization
All waste must be collected in appropriate, clearly labeled containers at the point of generation.[20]
-
Solid Waste (Unused Reagent, Contaminated Materials):
-
Collect pure compound, reaction residues, and contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) or glass jar).[1][3]
-
The container must be in good condition, with a tightly sealing lid.[20]
-
-
Liquid Waste (Solutions, Rinsate):
-
Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or HDPE solvent waste bottle).[4][21]
-
NEVER pour this waste down the drain.[3] This is to prevent harm to aquatic life and to comply with environmental regulations.[7]
-
For trace amounts in empty containers, triple-rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][22]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.[23]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated, away from drains, and segregated from incompatible materials like strong acids and oxidizers.[4][21]
Step 4: Arranging for Final Disposal
-
Professional Disposal Required: The ultimate disposal of this hazardous waste must be handled by a licensed professional waste disposal company.[1][7]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department.
-
Likely Disposal Method: The standard and most appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][16]
Emergency Procedures: Small Spill Management
Accidents can happen. A clear plan for managing small spills is essential.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the full PPE detailed in Table 2.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[3][13]
-
Collect Absorbent: Carefully sweep or scoop the absorbent material into your designated solid hazardous waste container for this compound.
-
Clean the Area: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
Visualization of the Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of waste generated from this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Standard Operating Procedure: Pyridine. Washington State University. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Safety Data Sheet: Pyridine. Thermo Fisher Scientific. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. [Link]
-
1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde PubChem Entry. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. carlroth.com [carlroth.com]
- 14. usbioclean.com [usbioclean.com]
- 15. osha.gov [osha.gov]
- 16. epa.gov [epa.gov]
- 17. youtube.com [youtube.com]
- 18. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 19. tceq.texas.gov [tceq.texas.gov]
- 20. epa.gov [epa.gov]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. crystal-clean.com [crystal-clean.com]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Welcome to your essential safety and operational guide for handling 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde. As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. The guidance provided here is synthesized from established safety protocols for analogous chemical structures, ensuring a robust and validated approach to laboratory safety.
Hazard Assessment: Understanding the Molecule
This compound is a heterocyclic compound featuring three key functional components: a pyrazole ring, a pyridine ring, and an aldehyde group. A thorough risk assessment requires us to consider the hazards associated with each part of this structure.
-
Pyrazole Core : Pyrazole and its derivatives are known to possess a range of biological activities.[1] From a safety perspective, they are often classified as irritants. Safety data for the parent pyrazole heterocycle and its analogs consistently indicate that they can cause skin and eye irritation, may cause respiratory irritation, and are harmful if swallowed.[2][3]
-
Pyridine Moiety : The pyridine ring introduces potential hazards similar to pyridine itself, which has an established occupational exposure limit (OSHA PEL of 5 ppm), highlighting the importance of controlling inhalation exposure.[4]
-
Aromatic Aldehyde Group : The carbaldehyde functional group is a primary source of concern. Aromatic aldehydes can act as skin and respiratory irritants and potential sensitizers.[5] Safety data for the closely related 4-Pyridinecarboxaldehyde indicates it can cause severe skin burns, eye damage, and may trigger allergic skin reactions.[6][7]
Based on data from structurally similar compounds, this compound should be regarded as hazardous.[8] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[9]
Summary of Anticipated Hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[8][9][10]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2][8][10]
-
Serious Eye Damage/Irritation (Category 2) : Causes serious eye irritation.[8][9][10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory tract irritation.[2][8][10]
Currently, no specific occupational exposure limits (OELs) have been established for this compound.[9][11][12] Therefore, handling must be performed with engineering controls and personal protective equipment sufficient to minimize any potential exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE levels for various laboratory operations involving this compound.
| Task | Engineering Control | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with Nitrile rubber gloves | Chemical splash goggles | Fully-buttoned lab coat | Recommended if dust is generated |
| Solution Preparation/Transfer | Chemical Fume Hood | Nitrile rubber gloves (min. 0.11 mm thickness) | Chemical splash goggles and full-face shield[3][5] | Chemical-resistant apron over lab coat | Not typically required if performed in a fume hood |
| Running Reactions | Chemical Fume Hood | Nitrile rubber gloves | Chemical splash goggles | Fully-buttoned lab coat | Not typically required if performed in a fume hood |
| Spill Cleanup | N/A | Heavy-duty chemical resistant gloves | Chemical splash goggles and full-face shield | Chemical-resistant coveralls | Required (e.g., N95 for dust, or APR with organic vapor cartridge for solutions)[5] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection : Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[9][10] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[3] When handling larger quantities or during tasks with a high splash potential (e.g., transferring solutions), a full-face shield must be worn over the goggles to protect the entire face.[5][13]
-
Skin Protection :
-
Gloves : This compound is a known skin irritant.[2][8] Standard disposable latex gloves offer inadequate protection and should not be used.[5] Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice, but always check the manufacturer's chemical resistance guide.[3][14] For handling the solid, double-gloving provides an extra layer of protection against contamination. When working with solutions, ensure gloves have a sufficient breakthrough time for the solvent being used.[3]
-
Lab Coat/Apron : A fully buttoned lab coat protects the arms and torso from incidental contact.[14] For tasks involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat is essential to prevent soak-through.[5]
-
-
Respiratory Protection : The potential for respiratory tract irritation necessitates that this compound be handled within a certified chemical fume hood to control airborne dust or vapors.[3][9] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. For solids, a NIOSH-approved N95 respirator may be sufficient. For solutions, an air-purifying respirator (APR) with organic vapor cartridges may be necessary. All respirator use must be done under a formal respiratory protection program that includes fit testing and training.[14]
Operational Plan: From Bench to Disposal
A safe workflow minimizes risk at every step. The following diagram illustrates the decision-making process for establishing the correct handling procedure.
Caption: PPE & Handling Workflow Decision Process.
Step-by-Step Handling Protocol:
-
Preparation : Before beginning, ensure your chemical fume hood is functioning correctly. Designate a specific area for the work and ensure it is clean and uncluttered.
-
Donning PPE : Put on all required PPE as determined by your risk assessment (see table above). Inspect gloves for any signs of damage before use.[5]
-
Handling the Compound :
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.[3]
-
Use tools like spatulas and powder funnels to minimize the generation of airborne dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination : After handling, wipe down the work surface in the fume hood, your equipment, and any external containers with an appropriate solvent (e.g., ethanol), followed by a soap and water solution.
-
Doffing PPE : Remove PPE in a way that avoids cross-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface with bare skin.[3] Wash hands thoroughly with soap and water immediately after removing gloves.[13]
Emergency & Disposal Plans
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[2][9]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[9][15]
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing the appropriate PPE for cleanup (see table).
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[9][13]
-
For a liquid spill, cover with an inert absorbent material (e.g., sand or vermiculite), collect, and place in a sealed, labeled container for disposal.[6]
-
Do not allow the chemical to enter drains or waterways.[3]
Waste Disposal:
All waste, including the compound itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the contents and container through a licensed and approved waste disposal company.[2][9][13] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific research. Your diligence is the foundation of trustworthy and impactful work.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Arizona Research Laboratory & Safety Services. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Angene Chemical. (2024, November 28). Safety Data Sheet: 1-(2,4-Difluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde.
- Biosynth. (2021, May 18). Safety Data Sheet.
- Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Journal of Chemical Health Risks. (2024).
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Pyrazole.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- ChemicalBook. (2025, August 30). 3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: PYRIDINE, 4-NITRO, 1-OXIDE.
- European Chemicals Agency (ECHA). (n.d.). Occupational exposure limits substance evaluations.
- PubChem. (n.d.). 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
Sources
- 1. jchr.org [jchr.org]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 13. angenechemical.com [angenechemical.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
